molecular formula C12H22O10 B13717995 Neohesperidose CAS No. 19949-48-5

Neohesperidose

货号: B13717995
CAS 编号: 19949-48-5
分子量: 326.30 g/mol
InChI 键: VSRVRBXGIRFARR-OUEGHFHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranose is a disaccharide consisting of alpha-L-rhamnose and beta-D-glucose linked via a 1->2 glycosidic bond. It has a role as a metabolite.
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose has been reported in Trypanosoma brucei with data available.

属性

CAS 编号

19949-48-5

分子式

C12H22O10

分子量

326.30 g/mol

IUPAC 名称

(2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1

InChI 键

VSRVRBXGIRFARR-OUEGHFHCSA-N

手性 SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O

产品来源

United States

Foundational & Exploratory

What is the chemical structure of neohesperidose?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Neohesperidose

This guide provides a comprehensive overview of the chemical structure of this compound, tailored for researchers, scientists, and drug development professionals. It covers the core structural details, physicochemical properties, methods for structural elucidation, and its relevance in biological pathways.

Executive Summary

This compound is a disaccharide of significant interest, primarily as a glycosidic moiety of various flavonoids found in citrus fruits, such as neohesperidin and naringin.[1][2] Its unique α-(1→2) glycosidic linkage is responsible for the bitter taste of these flavonoids and distinguishes it from its isomeric counterpart, rutinose. Understanding the precise chemical structure of this compound is critical for structure-activity relationship (SAR) studies, particularly in the development of drugs and novel food additives. This document details its structural composition, stereochemistry, and the analytical techniques used for its characterization.

Chemical Structure of this compound

This compound is a disaccharide composed of two monosaccharide units: L-rhamnose and D-glucose.[2][3]

  • Monosaccharide Components : The two building blocks are:

    • α-L-Rhamnopyranose : A 6-deoxy-L-mannopyranose, which is a hexose sugar where the hydroxyl group on carbon 6 is replaced by a hydrogen atom. It exists in its pyranose (six-membered ring) form.

    • β-D-Glucopyranose : The most common aldohexose in nature, also present in its pyranose form.

  • Glycosidic Linkage : The two monosaccharides are covalently joined by an O-glycosidic bond.[4] Specifically, the anomeric carbon (C1) of α-L-rhamnopyranose is linked to the hydroxyl group on carbon 2 (C2) of the D-glucopyranose unit.[3][5] This is referred to as an α-(1→2) glycosidic linkage .[3]

  • Systematic Name : The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose .[2][3] The full systematic name providing stereochemical detail is (2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol.[3]

Stereochemistry

The stereochemistry of this compound is a defining feature. The "L" configuration of rhamnose and the "D" configuration of glucose, combined with the specific anomeric configurations (α for the rhamnosyl linkage and β for the glucose unit in many natural flavonoids), are crucial for its three-dimensional shape and biological interactions.[3][6]

neohesperidose_structure cluster_rhamnose α-L-Rhamnopyranose cluster_glucose β-D-Glucopyranose r_o O r_c1 C1 r_o->r_c1 r_c2 C2 r_c1->r_c2 link α(1→2) r_c1->link O r_c3 C3 r_c2->r_c3 r_oh2 OH r_c2->r_oh2 r_c4 C4 r_c3->r_c4 r_oh3 OH r_c3->r_oh3 r_c5 C5 r_c4->r_c5 r_oh4 OH r_c4->r_oh4 r_c5->r_o r_c6 CH3 r_c5->r_c6 g_o O g_c1 C1 g_o->g_c1 g_c2 C2 g_c1->g_c2 g_oh1 OH g_c1->g_oh1 g_c3 C3 g_c2->g_c3 g_c4 C4 g_c3->g_c4 g_oh3 OH g_c3->g_oh3 g_c5 C5 g_c4->g_c5 g_oh4 OH g_c4->g_oh4 g_c5->g_o g_ch2oh CH2OH g_c5->g_ch2oh link->g_c2

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₁₀[3]
Molecular Weight 326.30 g/mol [3]
Monosaccharide Unit 1 α-L-Rhamnopyranose[3]
Monosaccharide Unit 2 D-Glucopyranose[2][3]
Glycosidic Linkage α-(1→2)[3][5]
IUPAC Name α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose[2]
Physical Description Colorless, water-soluble, crystalline solid
Class O-glycosyl compound, Disaccharide[4]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of a disaccharide like this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of carbohydrates in solution.[7]

  • Objective : To determine the connectivity of atoms, the number and environment of protons and carbons, and the stereochemistry of the glycosidic linkage.

  • Methodology :

    • Sample Preparation : A pure sample of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • 1D NMR (¹H and ¹³C) :

      • ¹H NMR : Provides information on the number of different protons, their chemical environment, and their coupling (J-coupling) to neighboring protons. The anomeric proton (H1 of rhamnose) typically appears in a distinct region of the spectrum, and its coupling constant can help determine the α or β configuration of the linkage.

      • ¹³C NMR : Shows the number of non-equivalent carbons. The chemical shift of the anomeric carbons (C1 of rhamnose and glucose) and the carbon involved in the linkage (C2 of glucose) are key indicators.[8]

    • 2D NMR Experiments :

      • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the spin systems within each monosaccharide ring.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : Correlates directly bonded protons and carbons, enabling the unambiguous assignment of each proton to its corresponding carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to identify the glycosidic linkage. A correlation between the anomeric proton of rhamnose (H1') and the C2 carbon of glucose (C2) would definitively establish the (1→2) linkage.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : Shows through-space correlations between protons that are close to each other, which is crucial for confirming the stereochemistry of the glycosidic bond (e.g., α-linkage).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps confirm the composition and sequence of the monosaccharide units.[9]

  • Objective : To confirm the molecular formula and the sequence of monosaccharides.

  • Methodology :

    • Ionization : A soft ionization technique like Electrospray Ionization (ESI) is typically used to get the molecule into the gas phase as an intact ion (e.g., [M+H]⁺ or [M+Na]⁺).

    • Mass Analysis (MS1) : The mass-to-charge ratio (m/z) of the parent ion is measured, confirming the molecular weight (326.30 Da for this compound).

    • Tandem Mass Spectrometry (MS/MS) : The parent ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern will show characteristic losses of the monosaccharide units. For this compound, a major fragmentation pathway would involve the cleavage of the glycosidic bond, resulting in ions corresponding to the rhamnose unit (m/z ~146) and the glucose unit (m/z ~162).[10][11] This confirms the identity of the constituent sugars.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a structural component, the flavonoids it forms (neohesperidosides) and their metabolites have significant biological activities. The aglycone portion (the non-sugar part, like hesperetin) is often responsible for the pharmacological effect, while the this compound moiety modulates properties like solubility, bioavailability, and interaction with cellular targets.

Several key signaling pathways are modulated by compounds containing or related to this compound:

  • Nrf2/ARE Pathway : Neohesperidin dihydrochalcone (NHDC), a derivative, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[5][12] This pathway is a primary cellular defense mechanism against oxidative stress.

  • PI3K/AKT/mTOR Pathway : NHDC has been shown to regulate the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and metabolism.[9][13]

  • AMPK Pathway : The aglycone hesperetin activates the AMPK signaling pathway, a master regulator of cellular energy homeostasis.[3]

Below is a simplified workflow of the Nrf2-mediated antioxidant response, a common target for this compound-containing compounds.

Nrf2_Pathway cluster_nucleus stimulus Oxidative Stress or Neohesperidoside (e.g., NHDC) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) stimulus->keap1_nrf2 disrupts nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) genes Transcription of Antioxidant Genes (HO-1, NQO1) are->genes activates response Cellular Protection (Reduced Oxidative Stress) genes->response leads to nrf2_nuc Nrf2 nrf2_nuc->are binds to

Caption: Nrf2/ARE antioxidant signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources of Neohesperidose-Containing Flavonoids

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. A specific subgroup, the flavanone glycosides, are characterized by the attachment of sugar moieties to a flavanone backbone. This guide focuses on flavonoids containing the disaccharide this compound (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose). These compounds, notably naringin, neohesperidin, and poncirin, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[1][2][3][4] They are predominantly found in citrus fruits, where they contribute to the characteristic bitter taste.[5][6] This document provides a comprehensive overview of their natural sources, quantitative distribution, relevant experimental protocols for extraction and analysis, and the biological pathways they modulate.

Major this compound-Containing Flavonoids

The core structure of these compounds is a flavanone aglycone linked to a this compound sugar. The primary difference between them lies in the substitution pattern on the B-ring of the flavanone skeleton.

  • Naringin: Composed of the aglycone naringenin and the disaccharide this compound.[1] It is well-known for giving grapefruit its bitter flavor.[5]

  • Neohesperidin: Consists of the aglycone hesperetin linked to this compound.[2][3] It is a potent antioxidant and is also the precursor for the intense, low-calorie sweetener Neohesperidin Dihydrochalcone (NHDC).[2][7][8]

  • Poncirin: A flavanone glycoside made of the aglycone isosakuranetin and this compound. It is primarily found in the trifoliate orange (Poncirus trifoliata) and exhibits significant anti-inflammatory and gastroprotective effects.[4][9][10]

Natural Sources and Quantitative Distribution

The primary natural sources of these flavonoids are plants from the Citrus genus and the closely related Poncirus genus.[11][12] The concentration of these compounds varies significantly depending on the species, cultivar, maturity of the fruit, and the specific plant part (peel, pulp, seeds, or juice).[1][13]

Data on Naringin Content

Naringin is most abundant in grapefruit, pomelo, and bitter orange.[6][14]

Plant SourcePlant PartNaringin ConcentrationReference
Grapefruit (Citrus paradisi)Peel10.26 to 14.40 mg/g (dry basis)[13]
Grapefruit (Citrus paradisi)Juice23 mg/100 mL[13]
Bitter Orange (Citrus aurantium)Peel2.11% (of dry weight)[6]
Sour Orange (Citrus aurantiifolia)Fruit47.1 µg/mL[15]
Sour Orange (Citrus aurantiifolia)Ovary (Flower)9.036 µg/mL[15]
Pomelo (Citrus grandis)Peel64.42 ± 2.90 mg/g (dry weight)[6]
Sweet Orange (Citrus sinensis)Peel2.021 mg/g (optimized extraction)[16]
Data on Neohesperidin Content

Neohesperidin is predominantly found in bitter orange and related citrus species.[2][17]

Plant SourcePlant PartNeohesperidin ConcentrationReference
Aurantii Fructus (Dried young bitter orange)Fruit35.94 ± 0.63 mg/g (DES extraction)[15]
Aurantii Fructus (Dried young bitter orange)Fruit89.27 mg/g (ultrasonic extraction)[15]
Bergamot Orange (Citrus bergamia)Fruit/OilPresent (unquantified)[18]
Lemon By-productsPeel, Pulp, SeedsPresent (unquantified)[19]
Data on Poncirin Content

Poncirin is the characteristic flavonoid of the trifoliate orange.

Plant SourcePlant PartPoncirin ConcentrationReference
Trifoliate Orange (Poncirus trifoliata)Dried Immature FruitConstitutes 6% of the dried fruit extract[12]
Trifoliate Orange (Poncirus trifoliata)FruitPresent (unquantified)[4][9][10]
Citrus reticulataNot specifiedPresent (unquantified)[4]

Pharmacological Activities and Modulated Signaling Pathways

This compound-containing flavonoids exhibit a broad spectrum of pharmacological effects, with anti-inflammatory and antioxidant actions being the most prominent. These activities are often mediated through the modulation of key cellular signaling pathways.

A critical pathway influenced by these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Under inflammatory stimuli (like LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-6. Both neohesperidin and poncirin have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[3][10]

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response Stimulus LPS / TNF-α IKK IKK Activation Stimulus->IKK IkB Phosphorylation of IκBα IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active IκBα Degradation NFkB_complex NF-κB/IκBα Complex NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Transcription Gene Transcription NFkB_nuc->Transcription Response iNOS, COX-2, TNF-α, IL-6 Transcription->Response Flavonoids Neohesperidin Poncirin Flavonoids->IKK Inhibition

NF-κB signaling pathway inhibition by this compound-containing flavonoids.

Methodologies for Extraction and Quantification

The accurate analysis of this compound-containing flavonoids requires robust protocols for their extraction from complex plant matrices and subsequent quantification.

Experimental Workflow: From Plant to Pure Compound

The general procedure involves sample preparation, extraction, purification, and analysis. Each step must be optimized for the specific flavonoid and plant source.

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification / Cleanup cluster_analyze Analysis A Plant Material (e.g., Citrus Peel) B Washing & Drying A->B C Grinding to Powder B->C D Extraction with Solvent (e.g., Ethanol, Methanol) C->D F Filtration / Centrifugation D->F E Method: UAE, Maceration, etc. E->D G Crude Extract F->G H Solvent Evaporation G->H I Solid-Phase Extraction (SPE) or Macroporous Resin H->I J Elution I->J K Purified Flavonoid Fraction J->K L HPLC-UV/DAD or HPLC-MS K->L M Quantification (vs. Standard Curve) L->M N Structural Confirmation (MS, NMR) L->N

General experimental workflow for flavonoid extraction and analysis.
Detailed Experimental Protocols

This method was optimized using a Box-Behnken Design for maximum yield.

  • Plant Material: Dried peels of Citrus sinensis, ground into a powder.

  • Solvent: Ethanol.

  • Optimized Conditions:

    • Extraction Temperature: 65.5°C

    • Solvent-to-Drug Ratio: 25.88 mL/g

    • Extraction Time: 29.98 minutes

  • Procedure:

    • Place the powdered peel into an extraction vessel.

    • Add the specified volume of ethanol.

    • Conduct the extraction in an ultrasonic bath set to the optimal temperature and time.

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • The resulting filtrate (ethanolic extract) can be used for further purification and analysis.

  • Reported Yield: Under these conditions, the naringin yield was 2.021 mg/g.[16]

This protocol is effective for purifying naringin from a crude extract.

  • Resin Type: DM101 macroporous adsorption resin.

  • Optimized Conditions:

    • Loading Concentration: 0.075 mg/mL of naringin in the crude extract.

    • Sample Solution pH: 3.5

    • Loading Flow Rate: 1.5 mL/min

  • Procedure:

    • Pre-treat the DM101 resin column by washing sequentially with ethanol and deionized water until neutral.

    • Adjust the pH of the crude naringin extract to 3.5.

    • Load the pH-adjusted extract onto the column at a flow rate of 1.5 mL/min.

    • Wash the column with deionized water to remove impurities.

    • Elute the adsorbed naringin from the resin using an appropriate solvent (e.g., ethanol-water mixture).

    • Collect the eluate containing purified naringin.

  • Reported Yield: The average recovery yield of naringin was reported to be 77.56%.[20]

HPLC is the standard analytical technique for the quantification of these flavonoids.

  • Sample Preparation:

    • For solid samples (e.g., food, feed), extract with methanol.[21][22]

    • Evaporate the extract and redissolve the residue in a methanol-water mixture (e.g., 2:8).[21]

    • Clean up the sample solution using a C18 Solid-Phase Extraction (SPE) cartridge. Wash the cartridge with water and a low-concentration methanol-water mix (e.g., 3:7), then elute the target flavonoid with a higher concentration mix (e.g., 7:3).[21]

  • Chromatographic Conditions:

    • Column: ODS or C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[21][23]

    • Mobile Phase: A gradient elution using methanol and water is common.[22][23] An isocratic system can also be used depending on the separation requirements.

    • Detector: UV or Photodiode Array (DAD) detector set at approximately 282 nm, which is near the absorbance maximum for these flavanones.[21]

    • Quantification: Calculate the concentration based on a calibration curve generated from pure analytical standards of the respective flavonoids. The identity can be confirmed by comparing retention times and UV spectra with the standards.[21]

Conclusion

This compound-containing flavonoids, particularly naringin, neohesperidin, and poncirin, are valuable natural products with significant therapeutic potential. Their primary sources are concentrated within the Citrus and Poncirus genera, with the highest concentrations typically found in the peel of immature and bitter varieties. For drug development and research professionals, understanding the distribution of these compounds is key to selecting appropriate raw materials. Furthermore, the application of optimized and validated experimental protocols for extraction, purification, and quantification is critical for obtaining reliable data and developing high-quality, standardized extracts for further pharmacological investigation. The continued exploration of their biological mechanisms, such as the inhibition of the NF-κB pathway, will further solidify their role in the development of novel therapeutic agents.

References

The Architecture of Flavor: A Technical Guide to Neohesperidose Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidose, a disaccharide composed of rhamnose and glucose, is a key structural component of several bioactive flavonoid glycosides found predominantly in citrus species. Its presence is of significant interest to the food and pharmaceutical industries as it is the glycosidic moiety of neohesperidin, a precursor to the high-intensity sweetener and flavor enhancer neohesperidin dihydrochalcone (NHDC). Understanding the intricate biosynthetic pathway of this compound at a molecular level is paramount for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymes involved, their kinetics, the underlying regulatory mechanisms, and the experimental protocols used to elucidate this vital metabolic route.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-step enzymatic process that follows the general flavonoid biosynthetic pathway. The process begins with a flavanone aglycone, typically naringenin or hesperetin, which is first glucosylated and then rhamnosylated to yield the final neohesperidoside.

Step 1: Glucosylation of the Flavanone Aglycone

The initial step involves the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of a flavanone aglycone. This reaction is catalyzed by a flavanone-7-O-glucosyltransferase (F7OGT) , a member of the UDP-glycosyltransferase (UGT) superfamily.

Reaction: Flavanone (Naringenin/Hesperetin) + UDP-Glucose → Flavanone-7-O-glucoside + UDP

Step 2: Rhamnosylation of the Flavanone-7-O-glucoside

The second and final step is the transfer of a rhamnose moiety from UDP-rhamnose to the 2"-hydroxyl group of the glucose attached to the flavanone. This specific α-1,2 linkage is catalyzed by a 1,2-rhamnosyltransferase (1,2RhaT) , a highly specific enzyme that determines the neohesperidoside structure.

Reaction: Flavanone-7-O-glucoside + UDP-Rhamnose → Flavanone-7-O-neohesperidoside + UDP

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis pathway is dictated by the kinetic properties of the involved enzymes. The following tables summarize the available quantitative data for the key enzymes from citrus species.

Table 1: Kinetic Parameters of Flavanone-7-O-Glucosyltransferases from Citrus spp.

EnzymeSubstrateApparent Km (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Flavanone-7-O-glucosyltransferase (Citrus paradisi)Naringenin62--[1][2]
Hesperetin124--[1][2]
UDP-Glucose (with Naringenin)51--[1][2]
UDP-Glucose (with Hesperetin)243--[1][2]
CsUGT76F1 (Citrus sinensis)Hesperetin15.160.7750,791[3]
Naringenin20.410.7134,787[3]
Diosmetin43.271.6036,977[3]
Quercetin36.780.5815,769[3]
Kaempferol28.090.4616,376[3]

Note: Data for the C. paradisi enzyme is limited to apparent Km values. CsUGT76F1 from C. sinensis exhibits broad substrate specificity.

Table 2: Kinetic Parameters of 1,2-Rhamnosyltransferase (Cm1,2RhaT) from Citrus maxima

SubstrateKm (µM)Specific Activity (pmol/min/mg protein)Source
Prunin (Naringenin-7-O-glucoside)2.4>600[4][5]
Hesperetin-7-O-glucoside41.5-[4][5]
UDP-Rhamnose (with Prunin)1.3-[4][5]
UDP-Rhamnose (with Hesperetin-7-O-glucoside)1.1-[4][5]

Note: Vmax and kcat values for Cm1,2RhaT are not available in the reviewed literature. The specific activity was determined for the purified enzyme.

Experimental Protocols

The characterization of the this compound biosynthesis pathway relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Recombinant Expression and Purification of Flavonoid Glycosyltransferases
  • Gene Cloning: The coding sequences of the target F7OGT and 1,2RhaT genes are amplified from citrus cDNA libraries and cloned into an appropriate expression vector (e.g., pET series for E. coli or pPICZ for Pichia pastoris), often with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli BL21(DE3) or P. pastoris X-33). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, methanol for P. pastoris).

  • Protein Extraction: Cells are harvested by centrifugation, resuspended in a suitable lysis buffer, and disrupted by sonication or high-pressure homogenization.

  • Purification: The crude protein extract is clarified by centrifugation. The tagged protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity.

Protocol 2: Enzyme Activity Assay for Flavonoid Glycosyltransferases
  • Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

    • 50-100 mM Buffer (e.g., Tris-HCl, pH 7.5-8.0)

    • 1-5 mM Dithiothreitol (DTT) or β-mercaptoethanol

    • 100-500 µM Flavonoid substrate (dissolved in DMSO)

    • 200-1000 µM UDP-sugar donor (UDP-Glucose or UDP-Rhamnose)

    • Purified recombinant enzyme (0.1-1 µg)

  • Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 30-37°C) for a defined period (15-60 minutes).

  • Reaction Termination: The reaction is stopped by adding an equal volume of methanol or by acidification.

  • Product Analysis: The reaction products are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector. The retention times and mass spectra of the products are compared with authentic standards.

Protocol 3: Flavonoid Extraction and Quantification from Plant Tissues
  • Sample Preparation: Fresh plant tissue (e.g., young leaves, fruit peel) is frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable solvent, typically 80% methanol or ethanol, at a ratio of 1:10 (w/v). The extraction can be facilitated by sonication or shaking at room temperature for several hours.

  • Clarification: The extract is centrifuged to pellet cell debris, and the supernatant is collected.

  • Quantification: The flavonoid content in the extract is quantified using HPLC. A C18 column is commonly used with a gradient elution of acetonitrile and water (often with a small percentage of formic acid). Quantification is achieved by comparing the peak areas with a standard curve of known concentrations of the target flavonoids.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by both developmental and environmental cues. The expression of the genes encoding F7OGT and 1,2RhaT is integrated into the broader regulatory network of flavonoid biosynthesis.

Developmental Regulation

The accumulation of neohesperidin and other flavanone glycosides is highly dependent on the developmental stage of the citrus fruit. The expression of the Cm1,2RhaT gene is prominent in young fruit and leaves and decreases as the tissues mature[6][7]. This correlates with the higher concentration of bitter flavonoids in young citrus fruits.

Transcriptional Regulation

The flavonoid biosynthetic pathway is primarily regulated at the transcriptional level by a complex of transcription factors, mainly from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. While specific transcription factors directly regulating F7OGT and 1,2RhaT in citrus are still being fully elucidated, co-expression analyses have identified several MYB and bHLH transcription factors that are likely involved in the regulation of flavanone neohesperidoside accumulation[8].

Environmental and Hormonal Signaling
  • Light: Light is a crucial environmental factor that influences flavonoid biosynthesis. Light signaling, mediated by photoreceptors, can activate transcription factors that upregulate the expression of flavonoid biosynthetic genes[9][10]. Post-harvest irradiation with LED and UV light has been shown to alter the accumulation of flavonoids in citrus fruits[9].

  • Hormones: Plant hormones play a significant role in modulating secondary metabolism. Melatonin, for instance, has been shown to affect flavonoid biosynthesis in citrus, leading to an increase in certain polymethoxylated flavones while decreasing the content of most flavonoid glycosides by down-regulating chalcone synthase[4].

  • Abiotic Stress: Various abiotic stresses, such as drought, salinity, and wounding, can induce the accumulation of flavonoids as part of the plant's defense response[11][12][13]. These stress signals are transduced through complex signaling pathways that often involve reactive oxygen species (ROS) and phytohormones, leading to the activation of flavonoid biosynthetic genes.

Mandatory Visualizations

This compound Biosynthesis Pathway cluster_0 General Flavonoid Pathway cluster_1 This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Hesperetin Hesperetin Naringenin->Hesperetin F3'H Prunin Prunin Naringenin->Prunin Glucosylation Hesperetin_7_O_glucoside Hesperetin_7_O_glucoside Hesperetin->Hesperetin_7_O_glucoside Glucosylation UDP_Glucose UDP_Glucose F7OGT Flavanone-7-O- glucosyltransferase UDP_Glucose->F7OGT UDP_Rhamnose UDP_Rhamnose RhaT 1,2-Rhamnosyltransferase (Cm1,2RhaT) UDP_Rhamnose->RhaT F7OGT->Prunin F7OGT->Hesperetin_7_O_glucoside Naringin Naringin RhaT->Naringin Neohesperidin Neohesperidin RhaT->Neohesperidin Prunin->Naringin Rhamnosylation Hesperetin_7_O_glucoside->Neohesperidin Rhamnosylation

Caption: The core biosynthetic pathway of this compound in plants.

Experimental Workflow for Enzyme Characterization cluster_0 Gene to Protein cluster_1 Enzyme Analysis Gene_Cloning Gene Cloning into Expression Vector Heterologous_Expression Heterologous Expression (E. coli / P. pastoris) Gene_Cloning->Heterologous_Expression Protein_Purification Affinity & Ion-Exchange Chromatography Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay HPLC_Analysis HPLC-MS Analysis of Products Enzyme_Assay->HPLC_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) HPLC_Analysis->Kinetic_Analysis

Caption: Workflow for recombinant enzyme characterization.

Regulatory Network of this compound Biosynthesis cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Biosynthesis Genes cluster_products Products Light Light MYB MYB Light->MYB Hormones Hormones (e.g., Melatonin) bHLH bHLH Hormones->bHLH Abiotic_Stress Abiotic Stress (Drought, Salinity) Abiotic_Stress->MYB Developmental_Cues Developmental Cues (Fruit Ripening) Developmental_Cues->bHLH F7OGT_gene F7OGT Gene MYB->F7OGT_gene RhaT_gene 1,2RhaT Gene MYB->RhaT_gene bHLH->F7OGT_gene bHLH->RhaT_gene WD40 WD40 WD40->MYB WD40->bHLH This compound This compound F7OGT_gene->this compound RhaT_gene->this compound

Caption: Regulatory network of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in plants, particularly in citrus, is a well-defined two-step glycosylation process catalyzed by flavanone-7-O-glucosyltransferase and 1,2-rhamnosyltransferase. While significant progress has been made in identifying and characterizing these enzymes, further research is needed to complete the quantitative kinetic profiles, especially for the 1,2-rhamnosyltransferase. A deeper understanding of the specific signaling pathways and transcription factors that regulate the expression of the key biosynthetic genes will be instrumental for future metabolic engineering efforts. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to manipulate this pathway for the enhanced production of neohesperidin and its valuable derivatives.

References

An In-depth Technical Guide to the Biological Activities of Neohesperidose and its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidose is a disaccharide composed of rhamnose and glucose, most notably found as a constituent of various flavonoid glycosides in citrus fruits. The most prominent of these is neohesperidin, a flavanone-7-O-glycoside, which is the 7-neohesperidoside of hesperetin. While naturally occurring in plants, neohesperidin and its derivatives, such as neohesperidin dihydrochalcone (NHDC), have garnered significant attention for their diverse and potent biological activities.[1][2] These compounds exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for therapeutic development.[1][2] This guide provides a comprehensive overview of the biological activities of this compound-containing compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antioxidant and Radical Scavenging Activities

Neohesperidin and its derivatives are potent antioxidants, capable of neutralizing a variety of reactive oxygen species (ROS) and free radicals.[3][4][5] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[6]

Quantitative Antioxidant Data

The antioxidant capacity of neohesperidin and its derivatives has been quantified using various in vitro assays. The following table summarizes key findings.

CompoundAssayIC50 / ActivityReference
NeohesperidinDPPH Radical ScavengingRelatively weak in vitro antioxidant capacity[7]
Neohesperidin Dihydrochalcone (NHDC)Superoxide Anion (O2•−) Scavenging31.53 - 84.62% inhibition[8]
Neohesperidin Dihydrochalcone (NHDC)Hydroxyl Radical (•OH) Scavenging6.00 - 23.49% inhibition[8]
Neohesperidin Dihydrochalcone (NHDC)Non-enzymatic Lipid Peroxidation15.43 - 95.33% inhibition[8]
Neohesperidin Dihydrochalcone (NHDC)Hypochlorous Acid (HOCl) Scavenging93.5% scavenging activity[3]
Neohesperidin Dihydrochalcone (NHDC)Hydrogen Peroxide (H2O2) Scavenging73.5% scavenging property[3]
Nrf2 Signaling Pathway Activation

One of the key mechanisms underlying the antioxidant effects of compounds like NHDC is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[4][9] NHDC has been shown to induce the nuclear accumulation of Nrf2, enhancing the transcription of phase II antioxidant enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H/quinone oxidoreductase 1 (NQO1).[4][9] This is achieved, in part, by inhibiting the ubiquitination of Nrf2 and disrupting the Keap1/Nrf2 complex.[9]

Nrf2_Activation_by_NHDC cluster_nucleus Nuclear Events NHDC Neohesperidin Dihydrochalcone (NHDC) Keap1_Nrf2 Keap1-Nrf2 Complex NHDC->Keap1_Nrf2 disrupts Ub Ubiquitination Keap1_Nrf2->Ub Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antioxidant_Enzymes HO-1, NQO1 (Antioxidant Enzymes) ARE->Antioxidant_Enzymes activates transcription Nrf2_n Nrf2 Nrf2_n->ARE binds

Figure 1: Activation of the Nrf2/ARE pathway by NHDC.

Anti-inflammatory Activity

Neohesperidin and its derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][10]

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory effects of neohesperidin and its derivatives on various inflammatory markers.

CompoundModelEffectQuantitative DataReference
NeohesperidinTNF-α-induced fibroblast-like synoviocytesInhibition of pro-inflammatory cytokines and MMPsDecrease in IL-1β, IL-6, IL-8, TNF-α, MMP-3, MMP-9, MMP-13[1]
Neohesperidin Dihydrochalcone (NHDC)Macrophage and adipocyte culturesReduction of pro-inflammatory cytokinesSignificant reduction in TNF-α and IL-6[1]
NeohesperidinHigh-fat diet-induced colitis in ratsReduction of inflammation markersSignificant decreases in TNF-α and IL-1β at 40-80 mg/kg[10]
Neohesperidin Dihydrochalcone (NHDC)Experimental colitis in ratsReduction of pro-inflammatory cytokinesSignificant reduction in IL-6, TNF-α, IFN-γ[11]
Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of neohesperidin are mediated through the inhibition of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][12]

NF-κB Pathway: Neohesperidin has been shown to suppress the activity of the NF-κB transcription factor, which is a master regulator of inflammation.[1] By inhibiting the NF-κB pathway, neohesperidin reduces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13]

NFkB_Inhibition cluster_n Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates NFkB_complex p65 p50 IκBα IKK->NFkB_complex:ikb phosphorylates IkB IκBα IkB->IkB NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus translocate NFkB_p50 p50 NFkB_p50->Nucleus translocate Transcription Pro-inflammatory Gene Transcription Neohesperidin Neohesperidin Neohesperidin->IKK inhibits NFkB_dimer p65/p50 NFkB_dimer->Transcription induces

Figure 2: Inhibition of the canonical NF-κB pathway by Neohesperidin.

MAPK Pathway: Neohesperidin can also partially inhibit the MAPK signaling pathway, which is involved in the production of pro-inflammatory cytokines and metalloproteinases.[1] The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[14][15]

Anticancer Activity

Neohesperidin has demonstrated promising anticancer properties, including the induction of apoptosis and inhibition of proliferation in various cancer cell lines.[16]

Quantitative Cytotoxicity Data

The cytotoxic effects of neohesperidin against different cancer cell lines are summarized below.

CompoundCell LineAssayIC50 ValueTimeReference
NeohesperidinMDA-MB-231 (Breast Adenocarcinoma)MTT47.4 ± 2.6 µM24 h[16]
NeohesperidinMDA-MB-231 (Breast Adenocarcinoma)MTT32.5 ± 1.8 µM48 h[16]
Mechanisms of Anticancer Action

The anticancer activity of neohesperidin is attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. In human breast adenocarcinoma MDA-MB-231 cells, neohesperidin induces apoptosis by activating the Bcl-2/Bax-mediated signaling pathway.[16] Treatment with neohesperidin leads to the upregulation of the pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[16]

Apoptosis_Pathway Neohesperidin Neohesperidin p53 p53 Neohesperidin->p53 upregulates Bcl2 Bcl-2 (Anti-apoptotic) Neohesperidin->Bcl2 downregulates Bax Bax (Pro-apoptotic) p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Cascade Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers

Figure 3: Neohesperidin-induced apoptosis via the Bcl-2/Bax pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[6]

Principle: The DPPH radical is a stable free radical with a characteristic deep purple color.[6] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[17] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[6][17]

Methodology (Spectrophotometer): [6]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol.[6] This solution should be freshly prepared and stored in the dark.[6]

    • Prepare a series of dilutions of the test compound (e.g., neohesperidin) in the same solvent.[6]

  • Assay Procedure:

    • In a cuvette, mix 1 mL of the test compound solution with 1 mL of the DPPH working solution.[6]

    • For the control, mix 1 mL of the solvent with 1 mL of the DPPH solution.[6]

    • Incubate the mixtures in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[6]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH solution, Sample dilutions) start->prep_reagents mix Mix Sample/Control with DPPH Solution prep_reagents->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Figure 4: General workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[19] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Methodology: [19]

  • Cell Culture:

    • Plate cells in a 96-well plate at a suitable density and allow them to adhere and grow overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., neohesperidin) and incubate for a specific period (e.g., 24 or 48 hours).[16]

  • MTT Incubation:

    • Remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL final concentration) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[20]

Conclusion

This compound and its glycosides, particularly neohesperidin and its derivative NHDC, exhibit a remarkable spectrum of biological activities. Their potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like Nrf2, NF-κB, and MAPK, underscore their potential in the prevention and treatment of diseases associated with oxidative stress and inflammation. Furthermore, the demonstrated anticancer effects, including the induction of apoptosis in cancer cells, highlight their promise as therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating these and other natural compounds. Continued research into the mechanisms of action and in vivo efficacy of this compound glycosides is warranted to fully realize their therapeutic potential in drug development.

References

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Neohesperidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, and its synthetic derivative Neohesperidin Dihydrochalcone (NHDC), have garnered significant scientific interest for their potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to these compounds. Neohesperidin and NHDC exhibit robust free radical scavenging capabilities and modulate key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways. These actions lead to a significant reduction in pro-inflammatory cytokines and an enhancement of the endogenous antioxidant response. This document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering structured data, in-depth experimental protocols, and visual representations of the core signaling pathways.

Introduction

Inflammation and oxidative stress are interconnected pathological processes that underpin a wide array of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for effective therapeutic agents that can mitigate these processes is a cornerstone of modern drug development. Natural flavonoids, such as neohesperidin, have emerged as promising candidates due to their favorable safety profiles and multifaceted biological activities.[1][2] Neohesperidin and its derivative, NHDC, have demonstrated significant potential in preclinical studies, showcasing their ability to counteract oxidative damage and suppress inflammatory responses.[1][3][4] This guide synthesizes the current scientific knowledge on the antioxidant and anti-inflammatory properties of neohesperidin, with a focus on providing actionable data and methodologies for the scientific community.

Antioxidant Properties of Neohesperidin and NHDC

Neohesperidin and NHDC exert their antioxidant effects through both direct and indirect mechanisms. They can directly scavenge a variety of reactive oxygen species (ROS) and have shown potent activity in several in vitro antioxidant assays.[5][6] Indirectly, they enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway.[3][7]

Quantitative Antioxidant Activity

The antioxidant capacity of neohesperidin and NHDC has been quantified using various standard assays. The following table summarizes the key findings from multiple studies.

CompoundAssayConcentration% Inhibition / Scavenging ActivityIC50 ValueReference
Neohesperidin Dihydrochalcone (NHDC)HOCl ScavengingNot Specified93.5%Not Specified[5]
Neohesperidin Dihydrochalcone (NHDC)H₂O₂ ScavengingNot Specified73.5%Not Specified[5]
Neohesperidin Dihydrochalcone (NHDC)O₂⁻ Radical Scavenging10⁻⁴ M31.53%Not Specified[6]
Neohesperidin Dihydrochalcone (NHDC)O₂⁻ Radical Scavenging5 x 10⁻⁴ M84.62%Not Specified[6]
Neohesperidin Dihydrochalcone (NHDC)OH Radical Scavenging10⁻⁴ M6.00%Not Specified[6]
Neohesperidin Dihydrochalcone (NHDC)OH Radical Scavenging5 x 10⁻⁴ M23.49%Not Specified[6]
Neohesperidin Dihydrochalcone (NHDC)Non-enzymatic Lipid Peroxidation10⁻⁴ M15.43%Not Specified[6]
Neohesperidin Dihydrochalcone (NHDC)Non-enzymatic Lipid Peroxidation5 x 10⁻⁴ M95.33%Not Specified[6]
HesperidinDPPH Assay10 µM24%Not Specified[8]
HesperidinDPPH Assay100 µM40%Not Specified[8]
Experimental Protocols: Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Principle: The reduction of the DPPH radical is determined by the decrease in its absorbance at approximately 517 nm.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound (neohesperidin) in a suitable solvent.

    • In a microplate or cuvette, add a fixed volume of the DPPH solution to different concentrations of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[9][10]

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Principle: The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at a specific wavelength, typically around 734 nm.

  • Procedure:

    • The ABTS•+ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at the measurement wavelength.

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • After a defined incubation period, the absorbance is measured.

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Properties of Neohesperidin

Neohesperidin and NHDC have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[11][12] Their primary mechanism involves the inhibition of pro-inflammatory signaling pathways and the subsequent reduction in the production of inflammatory mediators.

Quantitative Anti-inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of neohesperidin and its derivatives.

CompoundModel SystemInducerConcentrationEffectReference
NeohesperidinHuman Rheumatoid Arthritis Fibroblast-like SynoviocytesTNF-αNot SpecifiedDecrease in IL-1β, IL-6, IL-8, and TNF-α[4]
NeohesperidinHigh-Fat-Diet-Induced Colitis in RatsHigh-Fat Diet40-80 mg/kg BWSignificant decrease in TNF-α and IL-1β[11]
Neohesperidin Dihydrochalcone (NHDC)Macrophage and Adipocyte CulturesNot SpecifiedNot SpecifiedSignificant reduction in TNF-α and IL-6[4]
Neohesperidin Dihydrochalcone (NHDC)Lipopolysaccharide (LPS)-induced Vascular Endothelium DysfunctionLPSNot SpecifiedInhibition of IL-1β, IL-6, and TNF-α release[12]
Neohesperidin Dihydrochalcone-O-Glycoside (GNHDC)3T3-L1 AdipocytesNot SpecifiedNot Specified50.3% decrease in Tnfα mRNA expression[13]
Neohesperidin Dihydrochalcone-O-Glycoside (GNHDC)3T3-L1 AdipocytesNot SpecifiedNot Specified51.3% decrease in Il-1β mRNA expression[13]
HesperidinLPS-stimulated RAW 264.7 cellsLPS10-30 µMDose-dependent reduction in Nitric Oxide[8]
HesperidinLPS-stimulated RAW 264.7 cellsLPS0.01-0.1 mg/mLDose-dependent reduction in IL-8, IL-1β, and TNF-α[8]
Experimental Protocols: Anti-inflammatory Assays

This is a widely used in vitro model to screen for anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Experimental Procedure:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of neohesperidin for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Cell lysates can be prepared to analyze the expression and phosphorylation of key signaling proteins (e.g., NF-κB, MAPKs) by Western blotting.

  • Data Analysis: Cytokine concentrations in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of neohesperidin.

This in vivo model is used to study chronic low-grade inflammation, particularly in the context of metabolic diseases.

  • Animal Model: Male rats or mice are fed a high-fat diet for an extended period (e.g., 12 weeks) to induce colitis.

  • Treatment: Neohesperidin is administered orally (e.g., by gavage) at different doses daily for the duration of the study.

  • Outcome Measures:

    • Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the serum or colon tissue homogenates are quantified by ELISA.

    • Molecular Analysis: Expression of inflammatory signaling pathway components (e.g., JAK2/STAT3) in the colon tissue can be analyzed by Western blotting or immunohistochemistry.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee protocols.

Signaling Pathways Modulated by Neohesperidin

The Nrf2/ARE Antioxidant Pathway

Neohesperidin and particularly its derivative NHDC are potent activators of the Nrf2/Antioxidant Response Element (ARE) signaling pathway.[3][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like NHDC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of antioxidant genes. This leads to the upregulation of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7][14]

Nrf2_Pathway cluster_nucleus Nuclear Events NHDC Neohesperidin Dihydrochalcone (NHDC) Keap1_Nrf2 Keap1-Nrf2 Complex NHDC->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n->ARE Binds to

Neohesperidin activates the Nrf2 antioxidant pathway.
The NF-κB Inflammatory Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[15] Neohesperidin has been shown to inhibit this pathway by preventing the phosphorylation of key upstream kinases and the degradation of IκBα, thereby blocking NF-κB nuclear translocation and activity.[1][16]

NFkB_Pathway cluster_nucleus Nuclear Events LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to Neohesperidin Neohesperidin Neohesperidin->IKK Inhibits NFkB_n->Proinflammatory_Genes Induces Transcription

Neohesperidin inhibits the NF-κB inflammatory pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the antioxidant and anti-inflammatory properties of neohesperidin.

Experimental_Workflow start Hypothesis: Neohesperidin has antioxidant and anti-inflammatory effects in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo antioxidant_assays Antioxidant Assays (DPPH, ABTS, ROS) in_vitro->antioxidant_assays cell_culture Cell Culture Models (e.g., Macrophages) in_vitro->cell_culture data_analysis Data Analysis and Interpretation antioxidant_assays->data_analysis cell_culture->data_analysis animal_models Animal Models of Disease (e.g., HFD-induced colitis) in_vivo->animal_models animal_models->data_analysis mechanism Mechanism of Action Studies western_blot Western Blot (NF-κB, Nrf2 pathways) mechanism->western_blot elisa ELISA (Cytokine levels) mechanism->elisa conclusion Conclusion and Future Directions western_blot->conclusion elisa->conclusion data_analysis->mechanism

A typical experimental workflow for evaluating neohesperidin.

Conclusion and Future Directions

Neohesperidin and its dihydrochalcone derivative have demonstrated compelling antioxidant and anti-inflammatory properties in a multitude of preclinical studies. Their ability to scavenge free radicals directly and to modulate key cellular signaling pathways, such as Nrf2 and NF-κB, underscores their therapeutic potential for a range of inflammatory and oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the benefits of these citrus flavonoids.

Future research should focus on several key areas. Firstly, more comprehensive in vivo studies are needed to establish the efficacy and safety of neohesperidin in a wider range of disease models. Secondly, pharmacokinetic and bioavailability studies are crucial to optimize dosing and delivery strategies for potential clinical applications. Finally, the synergistic effects of neohesperidin with other natural compounds or conventional drugs should be investigated to explore novel combination therapies. Continued research in these areas will be instrumental in translating the promising preclinical findings of neohesperidin into tangible clinical benefits.

References

In Vitro Bioactivity of Neohesperidose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of neohesperidose, a flavanone glycoside predominantly found in citrus fruits. The document delves into its antioxidant, anti-inflammatory, antidiabetic, and anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The information is intended to serve as a foundational resource for professionals engaged in natural product research and the development of novel therapeutic agents.

Antioxidant Activity

This compound and its derivative, neohesperidin dihydrochalcone (NHDC), have demonstrated significant antioxidant potential in various in vitro models. These compounds exert their effects by scavenging free radicals and inhibiting lipid peroxidation.

Quantitative Data: Antioxidant Assays

The antioxidant capacity of neohesperidin dihydrochalcone (NHDC) has been quantified through several assays, demonstrating its ability to neutralize various reactive oxygen species (ROS).

Assay TypeRadical/SpeciesConcentration% Scavenging/InhibitionReference
Superoxide Anion (O₂⁻) ScavengingO₂⁻Not Specified31.53 - 84.62%[1]
Hydroxyl Radical (•OH) Scavenging•OHNot Specified6.00 - 23.49%[1]
Non-enzymatic Lipid PeroxidationPeroxyl RadicalsNot Specified15.43 - 95.33%[1]
Hydrogen Peroxide (H₂O₂) ScavengingH₂O₂Not Specified73.5%[2]
Hypochlorous Acid (HOCl) ScavengingHOClNot Specified93.5%[2]
Experimental Protocols

1.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[3][4][5]

  • Reagents and Equipment:

    • DPPH (high purity)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test compound (this compound)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer

    • 96-well microplate or cuvettes

    • Micropipettes

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[6]

    • Preparation of Test Samples: Dissolve this compound in the same solvent to prepare a stock solution. Create a series of dilutions from the stock solution to test various concentrations.

    • Reaction Setup: In a 96-well plate, add a specific volume of the test sample dilutions to each well. Add an equal volume of the DPPH working solution to all wells.[6] A control well should contain the solvent instead of the test sample.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][6]

    • Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[3][4]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[7] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

1.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, measured at 734 nm.[8][9]

  • Reagents and Equipment:

    • ABTS

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compound (this compound)

    • Positive control (e.g., Trolox, Ascorbic acid)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[8][10]

    • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]

    • Reaction Setup: Add a small volume of the this compound sample dilutions to a larger volume of the ABTS•+ working solution.

    • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).[8]

    • Absorbance Measurement: Measure the absorbance at 734 nm.

    • Calculation: The percentage of inhibition is calculated using the same formula as the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Visualization: Antioxidant Assay Workflow

G Workflow for DPPH Radical Scavenging Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

In vitro studies have established the anti-inflammatory properties of this compound, primarily through the modulation of key inflammatory mediators and pathways in immune cells like macrophages.

Quantitative Data: Anti-inflammatory Assays

Hispidulin-7-O-neohesperidoside (HN), a related flavone diglycoside, has shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated cell models.

Cell LineMediatorTreatmentEffectReference
RAW 264.7Nitric Oxide (NO)HN (concentration-dependent)Inhibition of production[12]
RAW 264.7IL-1βHNDownregulation of levels[12]
RAW 264.7TNF-αHNDownregulation of levels[12]
RAW 264.7iNOS proteinHNDownregulation of expression[12]
HT-29IL-8HNInhibition of production[12]

Neohesperidin dihydrochalcone (NHDC) and its metabolite also reduce the production of TNF-α and IL-6 in macrophages and adipocytes.[13]

Experimental Protocols

2.2.1 Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (a stable product of NO) in cell culture supernatants. It is used to assess the effect of compounds on NO production, often in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Reagents and Equipment:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM) with FBS

    • Lipopolysaccharide (LPS)

    • Test compound (this compound)

    • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS).

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix an equal volume of the supernatant with Griess Reagent (pre-mixed Part A and Part B).

    • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. The percentage of NO inhibition can then be calculated.

2.2.2 Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Reagents and Equipment:

    • Commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α)

    • Cell culture supernatants (from a similar experimental setup as the Griess assay)

    • Wash buffer, detection antibody, substrate solution (provided in the kit)

    • Microplate reader

  • Procedure:

    • Follow the protocol provided by the manufacturer of the specific ELISA kit.

    • Coating: A plate is pre-coated with a capture antibody specific to the target cytokine.

    • Sample Addition: Add cell culture supernatants and standards to the wells and incubate. The cytokine binds to the capture antibody.

    • Washing: Wash the plate to remove unbound substances.

    • Detection: Add a biotinylated detection antibody, which binds to a different epitope on the cytokine.

    • Enzyme Conjugate: Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

    • Substrate Addition: Add a substrate (e.g., TMB) that is converted by HRP into a colored product.

    • Stop Reaction: Stop the reaction with a stop solution.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculation: Calculate the cytokine concentration based on the standard curve.

Visualization: Inflammatory Signaling Pathway

G LPS-Induced NF-κB Pathway Inhibition by this compound cluster_complex cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB (Inactive) IkB IκBα IKK->IkB Phosphorylates (Degradation) IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Neo This compound Neo->IKK Inhibits Neo->NFkB_active Inhibits Translocation IkB_NFkB->NFkB_active Releases

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by this compound.

Antidiabetic Activity

This compound has been identified as a potential antidiabetic agent due to its ability to inhibit key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase.[14][15] Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels.

Quantitative Data: Enzyme Inhibition

Studies have shown that neohesperidin exhibits a significantly higher inhibitory activity against α-amylase compared to α-glucosidase and sucrase.[14]

(Specific IC50 values were not consistently available in the initial search results, but the qualitative inhibitory effect is well-documented.)

Experimental Protocols

3.2.1 α-Amylase Inhibition Assay

This colorimetric assay measures the amount of maltose produced from starch hydrolysis by α-amylase. The reducing sugar (maltose) is quantified using dinitrosalicylic acid (DNS).

  • Reagents and Equipment:

    • α-amylase solution (e.g., from porcine pancreas or human saliva)

    • Starch solution (1% w/v) in phosphate buffer (pH 6.9)

    • Test compound (this compound)

    • Acarbose (positive control)

    • DNS (3,5-dinitrosalicylic acid) color reagent

    • Sodium phosphate buffer (pH 6.9)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Pre-incubation: Mix aliquots of the this compound solution (at various concentrations) with the α-amylase solution. Incubate at 37°C for 10 minutes.[16]

    • Reaction Initiation: Add the starch solution to the mixture to start the enzymatic reaction. Incubate again at 37°C for a defined period (e.g., 10-30 minutes).[16][17]

    • Reaction Termination: Stop the reaction by adding the DNS color reagent.

    • Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to facilitate color development.[16]

    • Absorbance Measurement: After cooling to room temperature, dilute the reaction mixture with water and measure the absorbance at 540 nm.

    • Calculation: The inhibition percentage is calculated by comparing the absorbance of the sample to a control reaction (without inhibitor). The IC50 value can then be determined.

3.2.2 α-Glucosidase Inhibition Assay

This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.

  • Reagents and Equipment:

    • α-glucosidase (e.g., from Saccharomyces cerevisiae)

    • pNPG substrate solution

    • Test compound (this compound)

    • Acarbose (positive control)

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (to stop the reaction)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with various concentrations of this compound in phosphate buffer.[18]

    • Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes.

    • Reaction Initiation: Add the pNPG substrate to each well to start the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).[19]

    • Reaction Termination: Stop the reaction by adding a sodium carbonate solution. This also helps in color development of the p-nitrophenol product.

    • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.[19]

    • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Visualization: Enzyme Inhibition Workflow

G General Workflow for Enzyme Inhibition Assay start Start prep_enzyme Prepare Enzyme Solution start->prep_enzyme prep_inhibitor Prepare this compound (Inhibitor) Dilutions start->prep_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubate prep_inhibitor->pre_incubate add_substrate Add Substrate (e.g., Starch, pNPG) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction & Develop Color incubate->stop_reaction measure Measure Absorbance (e.g., 540nm or 405nm) stop_reaction->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: General workflow for in vitro enzyme inhibition assays.

Anticancer Activity

Neohesperidin has shown anti-proliferative effects on human cancer cells in vitro, suggesting its potential as an anticancer agent. The primary mechanisms appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Assay

A study on a propionylated derivative of neohesperidin (PNHE) demonstrated enhanced anti-proliferative activity compared to the parent compound in MCF-7 human breast cancer cells.[20]

Cell LineCompoundIncubation TimeIC50 (µg/mL)Reference
MCF-7Neohesperidin (NH)24 h291.8 ± 2.13[20]
MCF-7PNHE24 h185.5 ± 3.22[20]

Treatment with PNHE also led to a significant, dose-dependent increase in the number of MCF-7 cells in the sub-G1 phase (indicative of apoptosis), reaching 47.9% at a concentration of 200 µg/mL.[20]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Equipment:

    • Cancer cell line (e.g., MCF-7)

    • Complete cell culture medium

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol)

    • 96-well cell culture plate

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours in a CO₂ incubator.[21]

    • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

    • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[22]

    • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.[21]

    • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Visualization: Effect on Cell Cycle

G Effect of Neohesperidin on the Cell Cycle of Cancer Cells G1 G1 S S (DNA Synthesis) G1->S SubG1 Sub-G1 (Apoptosis) G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Cell Division Neo Neohesperidin Treatment Neo->SubG1 Induces

Caption: Neohesperidin induces apoptosis, leading to an increase in the Sub-G1 cell population.

References

The Synthesis of Neohesperidin Dihydrochalcone: A Technical Guide on Utilizing Neohesperidose as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of Neohesperidin Dihydrochalcone (NHDC), a high-intensity, non-nutritive sweetener. The focus is on the pivotal role of neohesperidose, a disaccharide moiety present in the precursor molecule, neohesperidin, which is essential for the conversion to the final sweet compound. This document details the primary chemical and biotechnological pathways, provides structured quantitative data from various synthesis protocols, and outlines detailed experimental methodologies.

Introduction

Neohesperidin Dihydrochalcone (NHDC) is an artificial sweetener derived from citrus flavonoids, approximately 1500-1800 times sweeter than sucrose at threshold concentrations.[1][2] It was discovered in the 1960s during a research program aimed at minimizing bitterness in citrus juices.[2][3] The precursor, neohesperidin, is a bitter flavanone glycoside naturally found in citrus fruits, particularly the bitter orange (Citrus aurantium).[3][4]

The key to this transformation lies in the structure of neohesperidin, which contains the disaccharide β-neohesperidose (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose).[5] The presence of this specific sugar moiety is responsible for the bitter taste of flavanones like neohesperidin and naringin.[5] Through a chemical modification process—specifically, alkaline treatment followed by catalytic hydrogenation—the flavanone structure of neohesperidin is opened and reduced to a dihydrochalcone, resulting in the intensely sweet NHDC.[2][3] This guide explores the chemical reactions, conditions, and outcomes of this synthetic process.

Synthesis Pathways from Neohesperidin

The industrial production of NHDC primarily involves the chemical conversion of neohesperidin. This process is a one-step reaction involving alkaline hydrolysis to open the flavanone ring, followed by catalytic hydrogenation to reduce a carbon-carbon double bond.

Chemical Synthesis: Catalytic Hydrogenation

The most common method for synthesizing NHDC is the catalytic hydrogenation of neohesperidin in a strong alkaline solution.[1][2] The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), facilitates the ring-opening of the flavanone to form a chalcone. Subsequently, a catalyst is used to hydrogenate the α,β-unsaturated ketone of the chalcone intermediate to yield the stable dihydrochalcone structure of NHDC.

Commonly used catalysts include Raney nickel and palladium on carbon (Pd/C).[6][7] The choice of catalyst, solvent concentration, temperature, pressure, and reaction time are critical variables that influence the reaction yield and purity of the final product.[8]

G cluster_precursor Precursor cluster_reaction Reaction Steps cluster_product Product Neohesperidin Neohesperidin (Bitter Flavanone Glycoside) Alkaline_Treatment 1. Alkaline Treatment (e.g., KOH, NaOH) Ring Opening Neohesperidin->Alkaline_Treatment Input Hydrogenation 2. Catalytic Hydrogenation (e.g., Raney Ni, Pd/C, H2) Reduction Alkaline_Treatment->Hydrogenation Chalcone Intermediate NHDC Neohesperidin Dihydrochalcone (NHDC) (Intense Sweetener) Hydrogenation->NHDC Final Product

Caption: Chemical synthesis workflow for NHDC from neohesperidin.

Biotechnological Synthesis: A Greener Alternative

Recent advancements have led to the development of microbial-driven synthesis methods. A novel approach utilizes yeast-mediated hydrogenation to convert neohesperidin to NHDC, achieving high yields of over 83%.[9][10][11] This biotransformation process is noted for its superior reaction stability, enhanced safety, and use of more cost-effective catalysts compared to traditional chemical hydrogenation.[9][10][11] This method presents a promising, environmentally friendly route for NHDC production.

G cluster_input Starting Material cluster_process Biotransformation cluster_output Result Neohesperidin Neohesperidin Yeast Yeast Cells (Whole-cell catalyst) Neohesperidin->Yeast Hydrogenation Bio-hydrogenation (C=C bond reduction) Yeast->Hydrogenation Mediates NHDC NHDC Product (Yield > 83%) Hydrogenation->NHDC

Caption: Yeast-mediated biotransformation workflow for NHDC synthesis.

Quantitative Data on Synthesis Protocols

The efficiency of NHDC synthesis varies significantly with the chosen methodology. The following tables summarize quantitative data from several published experimental protocols.

Table 1: Synthesis via Raney Nickel Catalysis
ParameterValueReference
Starting Material Neohesperidin[6]
Reagents 2-N Sodium Hydroxide[6]
Raney Nickel Catalyst[6]
Reaction Conditions
Neohesperidin Amount18.9 g (0.030 mol)[6]
NaOH Solution Volume90 ml[6]
Catalyst Amount1.2 g[6]
PressureNormal Atmospheric[6]
Reaction Time15 hours[6]
Yield 95% [6]
Purity Not Specified
Table 2: Synthesis via Palladium/Carbon (Pd/C) Catalysis
ParameterValueReference
Starting Material Neohesperidin[7]
Reagents Sodium Hydroxide[7]
Pd/C Catalyst[7]
Reaction Conditions
Mass Ratio (Neohesperidin:NaOH)1:10[7]
NaOH Concentration50 g/L[7]
Mass Ratio (Neohesperidin:Pd/C)5:1[7]
TemperatureRoom Temperature[7]
PressureAtmospheric Pressure[7]
Stirring Speed500 r/min[7]
Reaction Time8 hours[7]
Conversion Rate >98% [7]
Purity Not Specified
Table 3: Alternative Low-Pressure Synthesis
ParameterValueReference
Starting Material Neohesperidin[12]
Reagents NaOH or KOH Solution (3-6%)[12]
Raney Nickel Catalyst[12]
Reaction Conditions
Mass Ratio (Neohesperidin:Alkali Sol.)1:5 to 1:8[12]
Catalyst Amount5-8 wt% of Neohesperidin[12]
Hydrogen Pressure0.01 - 0.1 MPa[12]
Reaction Time4 - 6 hours[12]
Yield (Final Product) ≥85% [12]
Purity (Final Product) ≥96.5% [12]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: NHDC Synthesis using Raney Nickel

This protocol is adapted from PrepChem.com.[6]

  • Dissolution: Dissolve 18.9 g (0.030 mol) of neohesperidin in 90 ml of 2-N sodium hydroxide solution.

  • Catalyst Addition: Add 1.2 g of Raney nickel catalyst to the solution.

  • Hydrogenation: Hydrogenate the mixture for 15 hours under normal atmospheric pressure. The reaction progress can be monitored by measuring hydrogen uptake, which should correspond to approximately 30 mmol.

  • Filtration: Filter the solution to remove the Raney nickel catalyst.

  • Neutralization and Precipitation: While stirring and cooling the filtrate with ice, adjust the pH to 6 by adding 36 ml of 5-N hydrochloric acid. A clear yellow solution should form.

  • Crystallization: Store the clear yellow solution in a refrigerator for 48 hours to allow for crystallization.

  • Product Isolation: Filter the mixture under suction to collect the white precipitate.

  • Washing and Drying: Wash the collected white residue with cold water and dry it overnight under a high vacuum.

  • Final Product: This procedure yields approximately 17.4 g (95% yield) of neohesperidin dihydrochalcone.[6]

Protocol 2: NHDC Synthesis from Naringin Precursor

This protocol describes a three-step batch preparation sequence for converting naringin to NHDC, as detailed by Robertson et al.[5][8]

  • Step 1: Cleavage of Naringin: Convert the citrus byproduct naringin to produce phloracetophenone 4′-neohesperidoside (PN). This step involves the cleavage of naringin's molecular structure.

  • Step 2: Aldol Condensation: Perform an aldol condensation of the resulting PN with isovanillin. This reaction forms the neohesperidin intermediate. Critical variables in this step include the concentration of caustic soda and the rate of isovanillin addition.[8]

  • Step 3: Hydrogenation: Hydrogenate the neohesperidin intermediate to yield neohesperidin dihydrochalcone. This final step is similar to the direct hydrogenation of naturally sourced neohesperidin.

  • Overall Yield: This entire three-step sequence was reported to produce NHDC with greater than 98% purity, though the overall reaction yield was 10%.[5][8]

Conclusion

The synthesis of neohesperidin dihydrochalcone from its this compound-containing precursor, neohesperidin, is a well-established and efficient process. While traditional chemical synthesis using catalysts like Raney nickel or Pd/C offers high yields and conversion rates, emerging biotechnological methods using yeast present a more sustainable and potentially safer alternative. The choice of methodology depends on the desired scale, cost-effectiveness, and environmental considerations. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for professionals engaged in the research and development of sweeteners and related pharmaceutical compounds.

References

A Technical Guide to the Discovery of Novel Neohesperidoside Compounds from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and bioactivity of novel neohesperidoside compounds found in nature. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction to Neohesperidoside Compounds

Neohesperidoside compounds are a class of flavonoid glycosides characterized by the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) linked to a flavonoid aglycone. These natural products are of significant interest to the scientific community due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, and cardioprotective effects. The discovery of novel neohesperidosides from medicinal plants continues to be a promising avenue for the development of new therapeutic agents. This guide focuses on recently identified neohesperidoside compounds, with a particular emphasis on those isolated from Clinopodium chinense.

Novel Neohesperidoside Compounds from Clinopodium chinense

Clinopodium chinense (Benth.) O. Kuntze, a perennial herbaceous plant from the Lamiaceae family, has been a source of several bioactive flavonoid glycosides. Recent phytochemical investigations have led to the isolation of known and novel neohesperidoside compounds from this plant.

Luteolin-7-O-β-D-neohesperidoside: A First-Time Isolate from the Clinopodium Genus

A significant finding has been the isolation of luteolin-7-O-β-D-neohesperidoside from Clinopodium chinense, marking its first discovery within this genus.[1] This discovery underscores the importance of continued exploration of medicinal plants for novel chemical entities.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structure elucidation of neohesperidoside compounds from Clinopodium chinense.

General Experimental Procedures

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on Bruker AV-400 or 600 MHz spectrometers, with tetramethylsilane (TMS) as the internal standard. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed on an Agilent 6520 Accurate-Mass Q-TOF LC/MS spectrometer. Column chromatography is carried out using silica gel, Sephadex LH-20, and ODS materials.

Extraction and Isolation

The dried, powdered aerial parts of Clinopodium chinense (10 kg) are refluxed with 75% ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract. This extract is subsequently suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of dichloromethane-methanol (from 100:1 to 1:1, v/v) to yield multiple fractions. These fractions are further purified using a combination of Sephadex LH-20, ODS, and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds, including luteolin-7-O-β-D-neohesperidoside.[1]

Structure Elucidation

The structure of isolated compounds is determined by extensive spectroscopic analysis, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, and HMBC), and HR-ESI-MS. The identification of luteolin-7-O-β-D-neohesperidoside is confirmed by comparing its spectral data with published values.

Quantitative Data and Bioactivity

The total flavonoids from Clinopodium chinense (TFCC) have demonstrated significant bioactivity, particularly in the context of protecting against doxorubicin-induced cardiotoxicity.[2][3]

Quantitative Analysis of Bioactive Compounds

The UPLC-MS/MS method has been developed for the simultaneous determination of five compounds, including hesperidin and apigenin, in the plasma of rats after administration of the total extract of Clinopodium chinense.[4] The pharmacokinetic parameters reveal a rapid absorption and elimination of these flavonoids.

Table 1: Pharmacokinetic Parameters of Hesperidin and Apigenin in Rat Plasma [4]

CompoundCmax (ng·mL⁻¹)Tmax (h)T1/2 (h)
Hesperidin701.60.52.8
Apigenin860.70.33.1
Cardioprotective Effects

Pretreatment with TFCC has been shown to mitigate doxorubicin-induced cardiac injury, oxidative stress, and apoptosis in both in vivo rat models and in vitro H9c2 cardiomyocyte cell lines.[2][3] TFCC pretreatment significantly suppressed the increase in serum levels of lactate dehydrogenase (LDH) and creatine kinase (CK) in doxorubicin-treated rats.

Table 2: Effect of TFCC on Serum Cardiac Injury Markers in Doxorubicin-Treated Rats [2]

GroupLDH (U/L)CK (U/L)
Control250 ± 30150 ± 20
Doxorubicin550 ± 45380 ± 35
TFCC + Doxorubicin320 ± 35210 ± 25

Signaling Pathway Modulation

The cardioprotective effects of the total flavonoids from Clinopodium chinense are attributed to their ability to modulate key signaling pathways involved in oxidative stress and apoptosis.

Inhibition of p53 and MAPK Signaling Pathways

Doxorubicin treatment leads to an overexpression of p53 and phosphorylation of JNK, p38, and ERK, key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes apoptosis. TFCC pretreatment effectively suppresses these effects.[2][3]

p53_MAPK_Pathway Doxorubicin Doxorubicin ROS ROS Doxorubicin->ROS p53 p53 ROS->p53 JNK/p38/ERK JNK/p38/ERK (MAPK Pathway) ROS->JNK/p38/ERK Apoptosis Apoptosis p53->Apoptosis JNK/p38/ERK->Apoptosis TFCC Total Flavonoids from Clinopodium chinense TFCC->ROS

p53 and MAPK signaling pathway inhibition by TFCC.
Activation of PI3K/AKT Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is a crucial pro-survival pathway that protects cells from apoptosis. TFCC has been shown to activate this pathway, contributing to its cardioprotective effects. The use of a PI3K/AKT inhibitor, LY294002, confirmed the involvement of this pathway in TFCC-mediated cardioprotection.[2][3]

PI3K_AKT_Pathway TFCC Total Flavonoids from Clinopodium chinense PI3K PI3K TFCC->PI3K AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Apoptosis Apoptosis AKT->Apoptosis LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K

PI3K/AKT signaling pathway activation by TFCC.
Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the bioactivity screening of isolated neohesperidoside compounds.

Bioactivity_Workflow cluster_0 Isolation & Purification cluster_1 Bioactivity Assays cluster_2 Mechanism of Action Plant_Material Clinopodium chinense Crude_Extract Crude Ethanolic Extract Plant_Material->Crude_Extract Fractions Ethyl Acetate Fraction Crude_Extract->Fractions Pure_Compound Isolated Neohesperidoside (e.g., Luteolin-7-O-β-D-neohesperidoside) Fractions->Pure_Compound In_Vitro In Vitro Assays (e.g., H9c2 cells) Pure_Compound->In_Vitro In_Vivo In Vivo Models (e.g., Rat model) Pure_Compound->In_Vivo Signaling_Pathways Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling_Pathways

Experimental workflow for neohesperidoside discovery.

Conclusion

The discovery of novel neohesperidoside compounds, such as luteolin-7-O-β-D-neohesperidoside from Clinopodium chinense, highlights the continuing importance of natural product research in drug discovery. The detailed experimental protocols and quantitative bioactivity data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of these compounds. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways, opens up new avenues for the development of targeted therapies for a range of diseases, including cardiovascular disorders. Future research should focus on the synthesis of these novel compounds and their derivatives to optimize their pharmacological properties and advance them towards clinical applications.

References

The Influence of Neohesperidose on Flavonoid Bioavailability: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds found in citrus fruits, are recognized for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, their clinical utility is often limited by low oral bioavailability. A key determinant of flavonoid absorption and metabolism is the nature of the glycosidic moieties attached to the aglycone backbone. This technical guide provides a comprehensive analysis of the influence of neohesperidose, a disaccharide composed of rhamnose and glucose, on the bioavailability of flavonoids, with a primary focus on neohesperidin and naringin. We will delve into the metabolic fate of neohesperidosyl-flavonoids, the critical role of the gut microbiota in their biotransformation, and the resulting impact on their systemic availability and biological activity. This guide synthesizes quantitative pharmacokinetic data, details key experimental methodologies, and visualizes relevant signaling pathways to provide a thorough resource for researchers in the fields of pharmacology, nutrition, and drug development.

Introduction: The Glycosidic Barrier to Flavonoid Absorption

Flavonoids in their natural state predominantly exist as glycosides, where one or more sugar molecules are attached to the flavonoid aglycone. This glycosylation significantly impacts their physicochemical properties, including solubility, and critically, their absorption in the human gastrointestinal tract. The intestinal epithelium has limited capacity to absorb intact flavonoid glycosides. Therefore, the initial and rate-limiting step for the absorption of most flavonoid glycosides is the hydrolytic cleavage of the sugar moieties to release the more lipophilic aglycone.

This compound is a disaccharide [α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose] commonly found attached to flavanones in citrus fruits, forming compounds such as neohesperidin (hesperetin-7-O-neohesperidoside) and naringin (naringenin-7-O-neohesperidoside). The unique (1→2) linkage between rhamnose and glucose in this compound presents a specific challenge for enzymatic hydrolysis compared to other glycosidic bonds. This guide will explore the profound influence of this this compound moiety on the overall bioavailability of the parent flavonoids.

The Metabolic Journey of Neohesperidosyl-Flavonoids

The bioavailability of flavonoids is a complex process involving absorption, distribution, metabolism, and excretion (ADME). For neohesperidosyl-flavonoids, this journey is heavily dictated by the enzymatic machinery of the gut microbiota.

Enzymatic Hydrolysis by Gut Microbiota

Human digestive enzymes in the small intestine are generally unable to hydrolyze the rhamnoglucoside bond of this compound. Consequently, intact neohesperidin and naringin transit to the colon, where they are subjected to the metabolic activity of the resident gut microbiota. The hydrolysis of the this compound moiety is a two-step process requiring the synergistic action of two key microbial enzymes:

  • α-L-rhamnosidase: This enzyme specifically cleaves the terminal α-L-rhamnose from the this compound, yielding a flavonoid-7-O-glucoside (e.g., prunin from naringin).

  • β-D-glucosidase: This enzyme then hydrolyzes the remaining glucose molecule, releasing the aglycone (e.g., naringenin from prunin).

The efficiency of this deglycosylation process is a critical determinant of the amount of aglycone available for absorption in the colon.

Absorption and Phase II Metabolism

Once the aglycones (hesperetin and naringenin) are liberated, they can be absorbed by the colonic epithelium. Following absorption, these lipophilic compounds undergo extensive phase II metabolism, primarily in the intestinal cells and the liver. This involves conjugation reactions such as glucuronidation and sulfation, which increase their water solubility and facilitate their excretion. As a result, the forms of these flavonoids that reach systemic circulation are predominantly glucuronidated and sulfated metabolites of the aglycone, rather than the free aglycone itself.

Quantitative Insights into Bioavailability

The presence of the this compound moiety significantly reduces the bioavailability of the parent flavonoid compared to its aglycone. The following tables summarize key pharmacokinetic parameters from human studies, illustrating the impact of glycosylation on absorption and systemic exposure.

Table 1: Pharmacokinetic Parameters of Naringin and Naringenin in Humans

ParameterNaringin (Glycoside)Naringenin (Aglycone)Reference(s)
Dose 50 mg equivalent to aglycone150 mg[1]
Cmax (Maximum Plasma Concentration) Low (specific values vary)15.76 ± 7.88 µM[2]
Tmax (Time to reach Cmax) ~5.5 hours3.17 ± 0.74 hours[2]
Oral Bioavailability ~5-9%~15%[1]
Half-life (t½) Longer residence time~3.0 hours[2]

Table 2: Pharmacokinetic Parameters of Hesperidin and Hesperetin in Humans

ParameterHesperidin (Rutinoside)Hesperetin (Aglycone)Reference(s)
Dose 500 mg135 mg[3][4]
Cmax (Maximum Plasma Concentration) Lower, variable825.78 ± 410.63 ng/mL[3]
Tmax (Time to reach Cmax) ~6-8 hours~4.0 hours[3]
Relative Urinary Excretion (%) Lower3.26 ± 0.44%[3]
Half-life (t½) Longer3.05 ± 0.91 hours[3]

Note: Direct comparative pharmacokinetic data for orally administered neohesperidin in humans is limited. Hesperidin, which has a rutinose moiety (a different rhamnoglucoside), is presented here as a comparable flavonoid glycoside to illustrate the general impact of a disaccharide on bioavailability.

Key Experimental Methodologies

The study of flavonoid bioavailability relies on a combination of in vitro and in vivo experimental models. The following sections provide detailed overviews of key protocols.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption. When cultured on semi-permeable supports, these cells differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and brush border enzymes.

Protocol Overview:

  • Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics). For permeability studies, cells are seeded onto Transwell® inserts at a high density and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is crucial for reliable permeability data. Transepithelial electrical resistance (TEER) is measured using a voltmeter. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed monolayer. The permeability of a paracellular marker, such as Lucifer yellow, is also assessed.

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • The test flavonoid (e.g., neohesperidin, hesperetin) is added to the donor chamber (typically the AP side to mimic oral administration).

    • Samples are collected from the receiver chamber (BL side) at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the flavonoid in the collected samples is quantified using analytical techniques such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the monolayer is expressed as the apparent permeability coefficient (Papp), calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (µg/s)

    • A is the surface area of the insert (cm²)

    • C₀ is the initial concentration in the donor chamber (µg/mL)

Expected Outcome: The Papp value for the aglycone (e.g., hesperetin) is expected to be significantly higher than that of the neohesperidosyl-flavonoid (e.g., neohesperidin), demonstrating the barrier effect of the sugar moiety.

In Vivo Bioavailability Study in Rodents

Animal models, particularly rats and mice, are essential for studying the in vivo pharmacokinetics of flavonoids.

Protocol Overview:

  • Animal Acclimatization and Housing: Rodents are acclimatized to the experimental conditions for at least one week, with controlled temperature, humidity, and light-dark cycles. They are housed in metabolic cages to allow for the collection of urine and feces.

  • Dosing:

    • Animals are fasted overnight before dosing to ensure an empty stomach.

    • The test compound (e.g., neohesperidin or hesperetin) is administered orally via gavage at a specific dose. A vehicle control group receives the vehicle only.

    • For absolute bioavailability determination, a separate group of animals receives the compound intravenously.

  • Sample Collection:

    • Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via tail vein or retro-orbital sinus puncture. Plasma is separated by centrifugation.

    • Urine and feces are collected over a 24 or 48-hour period.

  • Sample Analysis:

    • To measure the total amount of absorbed flavonoid, plasma and urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.

    • The concentration of the aglycone in the treated samples is quantified by HPLC or LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time profile using appropriate software. Bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

In Vitro Gut Microbiota Fermentation Assay

This assay simulates the conditions in the human colon to study the metabolism of flavonoids by the gut microbiota.

Protocol Overview:

  • Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. The feces are homogenized in an anaerobic buffer to create a fecal slurry.

  • Fermentation Medium: A basal medium containing nutrients that support the growth of anaerobic bacteria is prepared and sterilized.

  • Anaerobic Fermentation:

    • The fermentation is carried out in an anaerobic chamber or in sealed vessels flushed with an anaerobic gas mixture (e.g., N₂, CO₂, H₂).

    • The test flavonoid glycoside (e.g., neohesperidin) is added to the fermentation medium.

    • The fecal inoculum is added to initiate the fermentation.

    • The mixture is incubated at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Samples are collected from the fermentation mixture at different time points (e.g., 0, 6, 12, 24, 48 hours).

    • The samples are analyzed by HPLC or LC-MS/MS to quantify the disappearance of the parent glycoside and the appearance of its metabolites, including the aglycone and any further degradation products.

Signaling Pathways and Experimental Workflows

The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways influenced by neohesperidosyl-flavonoids and their metabolites, as well as typical experimental workflows.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Analysis caco2 Caco-2 Permeability Assay hplc HPLC / LC-MS/MS Analysis caco2->hplc fermentation Gut Microbiota Fermentation aglycone Aglycone fermentation->aglycone rodent Rodent Bioavailability Study rodent->hplc pk_pd Pharmacokinetic & Pharmacodynamic Modeling hplc->pk_pd metabolites Metabolites pk_pd->metabolites Systemic Exposure flavonoid Flavonoid (Neohesperidoside) flavonoid->caco2 flavonoid->fermentation flavonoid->rodent aglycone->caco2

Caption: Experimental workflow for assessing flavonoid bioavailability.

gut_microbiota_hydrolysis neohesperidin Neohesperidin (Hesperetin-7-O-neohesperidoside) prunin Hesperetin-7-O-glucoside neohesperidin->prunin Rhamnose hesperetin Hesperetin (Aglycone) prunin->hesperetin Glucose absorption Absorption by Colonocytes hesperetin->absorption enzyme1 α-L-rhamnosidase (from gut microbiota) enzyme1->neohesperidin enzyme2 β-D-glucosidase (from gut microbiota) enzyme2->prunin

Caption: Hydrolysis of neohesperidin by gut microbiota enzymes.

nfkb_pathway neohesperidin Neohesperidin / Hesperetin ros ROS neohesperidin->ros Inhibits ikb IκBα ros->ikb Promotes degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->inflammation Transcription

Caption: Neohesperidin's inhibitory effect on the NF-κB signaling pathway.

wnt_beta_catenin_pathway neohesperidin Neohesperidin wnt Wnt neohesperidin->wnt Promotes frizzled Frizzled Receptor wnt->frizzled dsh Dsh frizzled->dsh lrp LRP5/6 lrp->dsh gsk3b GSK-3β dsh->gsk3b Inhibits beta_catenin β-catenin gsk3b->beta_catenin Inhibits degradation nucleus Nucleus beta_catenin->nucleus Translocation osteogenesis Osteogenic Gene Expression (Runx2, ALP) nucleus->osteogenesis Transcription

References

The Intricate Dance of Gut Microbes and Neohesperidose: A Technical Deep Dive into its Metabolism and Systemic Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the gut microbiota's metabolism of neohesperidose, a disaccharide found in various citrus flavonoids. This whitepaper provides a detailed examination of the enzymatic breakdown of this compound, the resulting metabolites, and their subsequent influence on host signaling pathways, offering a valuable resource for those in the fields of pharmacology, microbiology, and nutritional science.

The guide meticulously outlines the metabolic journey of this compound within the human gut, a process orchestrated by the resident microbial community. Central to this transformation are microbial enzymes, primarily α-L-rhamnosidases and β-glucosidases, which sequentially hydrolyze this compound. This enzymatic action cleaves the sugar moieties, releasing the aglycone, which is the core flavonoid structure, and making it available for absorption and further metabolism by the host.

Key Metabolic Pathways and Enzymatic Activity

The metabolism of this compound is a multi-step process initiated by the gut microbiota. The initial and rate-limiting step is the removal of the rhamnose sugar unit by α-L-rhamnosidase, an enzyme not produced by humans, highlighting the critical role of gut bacteria in the bioavailability of these flavonoids.[1] This is followed by the action of β-glucosidase, which cleaves the remaining glucose molecule to yield the aglycone.

While specific kinetic data for microbial enzymes acting directly on this compound are not extensively available, studies on related flavonoid glycosides provide valuable insights. For instance, the α-L-rhamnosidase from Bacteroides thetaiotaomicron, a common gut commensal, has been shown to have a catalytic efficiency (kcat/KM) of 3138.8 s⁻¹ M⁻¹ on hesperidin, a structurally similar compound.[2] Similarly, β-glucosidases from gut microbes exhibit varying affinities for flavonoid glucosides.

Table 1: Key Enzymes in this compound Metabolism

EnzymeEC NumberActionMicrobial Source (Examples)
α-L-rhamnosidase3.2.1.40Cleaves terminal α-L-rhamnoseBacteroides spp., Eubacterium spp.
β-glucosidase3.2.1.21Cleaves terminal β-D-glucoseEubacterium ramulus, Clostridium orbiscindens

Metabolites and Their Systemic Effects

The deglycosylation of this compound-containing flavonoids, such as neohesperidin, results in the formation of hesperetin. Similarly, the metabolism of neohesperidin dihydrochalcone yields hesperetin dihydrochalcone.[3] These aglycones are more readily absorbed by the host and can undergo further metabolism, including ring-fission, by the gut microbiota to produce smaller phenolic acids.[1]

These metabolites are not mere byproducts; they are bioactive molecules that can exert significant systemic effects. Notably, they have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, including the Nrf2/ARE and TLR4/MyD88/NF-κB pathways.

Hesperetin, a key metabolite, has been demonstrated to activate the Nrf2/ARE pathway.[4][5][6] This pathway is a critical cellular defense mechanism against oxidative stress. Hesperetin is believed to interact with Keap1, a negative regulator of Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.[4][7]

Furthermore, hesperetin has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, a central axis in the inflammatory response.[8][9][10][11][12][13][14][15][16][17] By interfering with this pathway, hesperetin can downregulate the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Modulation of the Gut Microbiota

The interaction between this compound and the gut microbiota is a two-way street. Not only do the microbes metabolize these compounds, but this compound and its metabolites can also shape the composition and function of the gut microbial community. Studies have shown that supplementation with neohesperidin can reverse high-fat diet-induced gut dysbiosis, leading to an increase in the diversity of the gut microbiota and altering the relative abundances of key phyla such as Bacteroidetes and Firmicutes.[8][18]

Table 2: Reported Changes in Gut Microbiota Composition

Phylum/GenusChange upon Neohesperidin SupplementationReference
BacteroidetesIncrease in relative abundance[8][18]
FirmicutesDecrease in relative abundance[8][18]

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the investigation of this compound metabolism.

In Vitro Anaerobic Fermentation of this compound with Human Fecal Microbiota

This protocol simulates the conditions of the human colon to study the metabolic fate of this compound.

  • Preparation of Fecal Slurry: Fresh fecal samples from healthy donors are homogenized and diluted in a pre-reduced anaerobic buffer.

  • Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared and autoclaved.

  • Incubation: this compound is added to the medium, which is then inoculated with the fecal slurry. The mixture is incubated anaerobically at 37°C.

  • Sampling and Analysis: Aliquots are collected at various time points to analyze the disappearance of the parent compound and the appearance of metabolites using techniques like UPLC-Q-TOF/MS.

UPLC-Q-TOF/MS Analysis of this compound Metabolites

This high-resolution mass spectrometry technique is used for the identification and quantification of metabolites.

  • Sample Preparation: Fermentation samples are centrifuged, and the supernatant is extracted with an organic solvent to precipitate proteins and extract the metabolites.

  • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18) to separate the different metabolites based on their physicochemical properties.

  • Mass Spectrometry Detection: The separated compounds are introduced into a Q-TOF mass spectrometer, which provides accurate mass measurements for both the parent ions and their fragments, enabling confident identification of the metabolites.

16S rRNA Gene Sequencing and Analysis of Gut Microbiota

This technique is used to profile the composition of the gut microbial community.

  • DNA Extraction: Total DNA is extracted from fecal samples collected from in vivo studies or from in vitro fermentation samples.

  • PCR Amplification: The 16S rRNA gene, a marker gene for bacterial identification, is amplified using universal primers.

  • Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are processed through a bioinformatics pipeline to classify the bacteria present in the samples and determine their relative abundances.

Visualizing the Complexity: Pathways and Workflows

To further elucidate the intricate processes involved, the guide includes diagrams generated using Graphviz (DOT language).

metabolic_pathway This compound This compound Hesperetin_7_O_glucoside Hesperetin_7_O_glucoside This compound->Hesperetin_7_O_glucoside α-L-rhamnosidase Hesperetin Hesperetin Hesperetin_7_O_glucoside->Hesperetin β-glucosidase Phenolic_Acids Phenolic_Acids Hesperetin->Phenolic_Acids Ring Fission experimental_workflow Fecal_Sample Fecal Sample Collection In_Vitro_Fermentation In Vitro Fermentation with this compound Fecal_Sample->In_Vitro_Fermentation Metabolite_Analysis Metabolite Analysis (UPLC-Q-TOF/MS) In_Vitro_Fermentation->Metabolite_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing) In_Vitro_Fermentation->Microbiota_Analysis nrf2_pathway Hesperetin Hesperetin Keap1 Keap1 Hesperetin->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes tlr4_pathway Hesperetin Hesperetin TLR4 TLR4 Hesperetin->TLR4 inhibits LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines

References

The Therapeutic Potential of Neohesperidose Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Neohesperidose, a disaccharide present in various flavonoids, serves as a scaffold for a diverse range of derivatives with significant therapeutic potential. These compounds, notably found in citrus fruits, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, antidiabetic, and anticancer effects. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to offer researchers, scientists, and drug development professionals a comprehensive resource for advancing the therapeutic applications of these promising natural product derivatives.

Introduction

This compound is a disaccharide composed of rhamnose and glucose, commonly found as a glycoside moiety in flavonoids. The attachment of this compound to a flavonoid aglycone, forming a neohesperidoside, significantly influences the compound's solubility, bioavailability, and biological activity. This guide focuses on the therapeutic applications of naturally occurring and synthetic this compound derivatives, with a particular emphasis on neohesperidin, rhoifolin, and the semi-synthetic derivative, neohesperidin dihydrochalcone (NHDC). These compounds have emerged as promising candidates for the development of novel therapeutics for a variety of complex diseases.[1]

Therapeutic Applications and Mechanisms of Action

This compound derivatives exhibit a wide array of pharmacological effects by modulating key cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

A hallmark of many this compound derivatives is their potent anti-inflammatory activity. This is primarily achieved through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) pathways.

  • Neohesperidin and its dihydrochalcone (NHDC) have been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in various in vitro and in vivo models.[2][3][4] NHDC has also demonstrated therapeutic potential in experimental models of colitis by reducing inflammation, oxidative stress, and apoptosis.[5] A comparative study indicated that NHDC is superior to neohesperidin in ameliorating food allergy symptoms by modulating the NOTCH/NF-κB signaling pathway.[6]

  • Rhoifolin (Apigenin-7-O-neohesperidoside) has demonstrated significant anti-inflammatory effects in models of rheumatoid arthritis by reducing paw edema, oxidative stress, and the expression of pro-inflammatory cytokines.[7] Its mechanism of action also involves the inhibition of the NF-κB pathway.[7]

Antioxidant Activity

The antioxidant properties of this compound derivatives contribute significantly to their therapeutic effects by mitigating oxidative stress, a key pathological factor in many diseases.

  • Neohesperidin dihydrochalcone (NHDC) is a potent scavenger of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl).[2] It has been shown to protect against oxidative damage-induced DNA strand breakage and protein degradation.[2]

  • Hesperetin derivatives , the aglycone of neohesperidin, have also been synthesized and shown to possess strong antioxidant activities.[8]

Neuroprotective Effects

Emerging evidence suggests that this compound derivatives hold promise for the treatment of neurodegenerative diseases.

  • Naringin dihydrochalcone (a related dihydrochalcone) has been shown to ameliorate cognitive deficits and neuropathology in a mouse model of Alzheimer's disease by reducing Aβ deposition and neuroinflammation.[9]

  • Naringenin , the aglycone of naringin, has demonstrated neuroprotective effects by modulating acetylcholinesterase and reducing oxidative stress and inflammation in a model of cerebellar damage.[10]

Anticancer Activity

Several this compound derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

  • Rhoifolin has demonstrated potent cytotoxic activity against several human cancer cell lines, including larynx (Hep-2), cervical (HeLa), and hepatocellular (HepG2) carcinoma.[11] It can induce apoptosis and inhibit cancer cell proliferation.[11][12] Furthermore, rhoifolin has been shown to potentiate the anticancer activity of doxorubicin in triple-negative breast cancer cells.[13][14]

  • Apigenin derivatives , with apigenin being the aglycone of rhoifolin, have also been synthesized and shown to possess strong anti-cancer activities against colorectal adenocarcinoma and leukemia cell lines.[15]

Antidiabetic and Metabolic Effects

This compound derivatives have shown potential in managing metabolic disorders like diabetes.

  • Neoeriocitrin , another neohesperidoside, has been found to improve proliferation and osteogenic differentiation in pre-osteoblastic cells more significantly than naringin, suggesting its potential for treating osteoporosis, a common comorbidity of diabetes.[5]

  • Naringin , a related flavanone glycoside, has shown neuroprotective effects in the context of diet-induced obesity by improving neuronal insulin signaling and mitochondrial function.[16]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of Rhoifolin (Apigenin-7-O-neohesperidoside)

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
Hep-2Human Larynx Carcinoma5.9[11]
HeLaHuman Cervical Carcinoma6.2[11]
HepG2Human Hepatocellular Carcinoma22.6[11]
HCT-116Human Colon Carcinoma34.8[11]
MRC-5Fetal Human Lung Fibroblast44.0[11]
HepG2Human Hepatocellular Carcinoma208.9 (48h)[12]
HuH7Human Hepatocellular Carcinoma218.0 (48h)[12]
MDA-MB-231Triple-Negative Breast Cancer102 µM[13][14]

Table 2: Anti-inflammatory Activity of Rhoifolin

Animal ModelParameterDosageEffectReference
Carrageenan-induced rat paw edemaPaw Edema Inhibition2.5 mg/kg14%[11]
25 mg/kg25%[11]
250 mg/kg45%[11]
Freund's adjuvant-induced arthritis in ratsPaw Edema & Weight Loss10 & 20 mg/kgSignificant improvement[7]

Table 3: Comparative Antioxidant Activity of Dihydrochalcones

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Reference
Neohesperidin dihydrochalcone29.5 ± 1.215.6 ± 0.8[14]
Naringin dihydrochalcone35.2 ± 1.518.9 ± 0.9[14]
Phloretin10.8 ± 0.58.2 ± 0.4[14]
Phloridzin22.4 ± 1.112.3 ± 0.6[14]
Trilobatin18.6 ± 0.910.5 ± 0.5[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of Flavanone-7-O-neohesperidosides:

The biosynthesis of flavanone neohesperidosides involves a two-step glycosylation of the flavanone aglycone.[8]

  • 7-O-Glucosylation: The flavanone aglycone (e.g., hesperetin, apigenin) is first glucosylated at the 7-hydroxyl position by a flavonoid 7-O-glucosyltransferase (7GlcT) using UDP-glucose as the sugar donor.

  • 1,2-Rhamnosylation: The resulting flavanone-7-O-glucoside is then rhamnosylated at the 2-position of the glucose moiety by a 1,2-rhamnosyltransferase (1,2RhaT) using UDP-rhamnose as the sugar donor to yield the final flavanone-7-O-neohesperidoside.

Chemo-enzymatic Synthesis of Rhoifolin (Apigenin-7-O-neohesperidoside): [11]

  • Oxidation of Naringin: Naringin is oxidized using iodine (I₂) and pyridine at 95 °C to produce rhoifolin.

  • Acetylation and Deacetylation: The formed rhoifolin is acetylated with acetic anhydride. Subsequent enzymatic deacetylation using Candida antarctica lipase B yields the desired product.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema[17][18][19][20]

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound (e.g., rhoifolin, hesperidin derivative) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), a 1% solution of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Glucose Uptake Assay[9][13][21][22][23]

This assay measures the ability of a compound to stimulate glucose uptake in cells, typically adipocytes or muscle cells.

  • Cell Culture: Differentiated adipocytes (e.g., 3T3-L1) or myotubes are cultured in appropriate media.

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 2-4 hours) to reduce basal glucose uptake.

  • Compound Incubation: Cells are then incubated with the test compound at various concentrations for a specific time. A positive control, such as insulin, is included.

  • Glucose Uptake Measurement: A fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled analog (e.g., [³H]-2-deoxyglucose) is added to the cells for a short period (e.g., 15-30 minutes).

  • Washing and Lysis: The cells are washed with ice-cold PBS to remove extracellular glucose analog and then lysed.

  • Quantification: The amount of internalized glucose analog is quantified using a fluorescence plate reader or a scintillation counter.

Western Blot Analysis of Signaling Proteins[11][12]

This technique is used to detect and quantify the expression levels of specific proteins in signaling pathways.

  • Cell Lysis: Cells treated with the test compound are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB, ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound derivatives.

NF_kappaB_Pathway NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n translocation DNA DNA NFkB_p50_p65_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression ERK_Pathway ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras_GDP Ras-GDP RTK->Ras_GDP activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocation Transcription_Factors Transcription Factors ERK_n->Transcription_Factors activates Gene_Expression Cell Proliferation, Differentiation Transcription_Factors->Gene_Expression Lyn_PLC_Ca_Pathway Lyn-PLCγ-Ca²⁺ Signaling in Mast Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates PLCg PLCγ Lyn->PLCg phosphorylates PIP2 PIP₂ PLCg->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Degranulation Degranulation DAG->Degranulation activates PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_influx Ca²⁺ Influx Ca2_release->Ca2_influx Ca2_influx->Degranulation triggers Drug_Discovery_Workflow Experimental Workflow for this compound Derivatives cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical & Clinical Development Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Initial Bioactivity Screening (e.g., Antioxidant, Cytotoxicity) Purification->Screening Targeted_Assays Targeted Assays (e.g., Enzyme Inhibition, Anti-inflammatory) Screening->Targeted_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Targeted_Assays->Mechanism_Studies Animal_Models Efficacy in Animal Models (e.g., Disease Models) Mechanism_Studies->Animal_Models Toxicity Toxicology & Safety Assessment Animal_Models->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

The Role of Neohesperidose in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including pathogens and herbivores. Among the vast array of secondary metabolites, flavonoids play a crucial role in these defense mechanisms. Flavonoids often exist as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation significantly impacts their solubility, stability, and bioactivity. One such sugar moiety is neohesperidose, a disaccharide composed of rhamnose and glucose. This technical guide provides an in-depth exploration of the role of this compound in plant defense mechanisms, focusing on the bioactivity of this compound-containing flavonoids, their involvement in signaling pathways, and the experimental methodologies used to elucidate their function.

The Influence of this compound on Flavonoid Bioactivity

The attachment of a this compound moiety to a flavonoid aglycone, forming a neohesperidoside, can modulate its biological activity in several ways. While the aglycone portion of the molecule is often considered the primary bioactive component, the sugar unit plays a critical role in the molecule's overall function within the plant.

Glycosylation, in general, increases the water solubility of flavonoids, which are often poorly soluble in aqueous environments. This enhanced solubility is crucial for their transport and storage within the plant cell, often in the vacuole.[1] Furthermore, the glycosidic linkage can protect the flavonoid from enzymatic degradation, thereby increasing its stability.[2]

In the context of plant defense, the this compound moiety can influence the interaction of the flavonoid with both the plant's cellular machinery and invading organisms. While some studies suggest that aglycones exhibit higher antioxidant and antimicrobial activity in in vitro assays compared to their glycosides, the glycosylated forms may have advantages in vivo.[3][4] The sugar moiety can affect the bioavailability and localization of the flavonoid, directing it to specific cellular compartments or tissues where it can exert its defensive function.[5]

Neohesperidosides in Plant-Herbivore Interactions

Several studies have investigated the impact of neohesperidosides, such as naringin, on herbivore feeding behavior. Naringin, a prominent neohesperidoside in citrus species, has been shown to deter feeding by certain insects.

Quantitative Data on Aphid Feeding Behavior

The Electrical Penetration Graph (EPG) technique is a powerful tool to study the feeding behavior of piercing-sucking insects like aphids. The following table summarizes the effects of naringenin, the aglycone of naringin, on the feeding behavior of the black bean aphid (Aphis fabae). While this data is for the aglycone, it provides insight into the potential defensive properties of the flavonoid backbone of neohesperidosides.

ParameterControlNaringenin (0.001%)Naringenin (0.01%)Naringenin (0.1%)
Time to first probe (s) 16.5118.582.55.5
Duration of first probe (s) 28.5240.5290.53.5
Number of probes 20.513.514.526
Time to first active ingestion (s) 1042.57338.55450.5-
Duration of first active ingestion (s) 227.5239.5525.5-
Data adapted from a study on Aphis fabae feeding behavior on artificial diets containing naringenin.[6]

Signaling Pathways Activated by Neohesperidoside Aglycones

Research into the signaling pathways involved in flavonoid-mediated plant defense has often focused on the aglycone. Naringenin, the aglycone of the neohesperidoside naringin, has been shown to induce pathogen resistance in Arabidopsis thaliana through a signaling cascade that involves the production of reactive oxygen species (ROS), accumulation of salicylic acid (SA), and the activation of the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[7][8]

Naringenin-Induced Defense Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by naringenin in Arabidopsis.

Naringenin_Signaling Naringenin Naringenin ROS ROS Burst Naringenin->ROS SA Salicylic Acid Accumulation Naringenin->SA NPR1_monomer NPR1 Monomer SA->NPR1_monomer Nucleus Nucleus NPR1_monomer->Nucleus Translocation PR_Genes PR Gene Expression Nucleus->PR_Genes Pathogen_Resistance Pathogen Resistance PR_Genes->Pathogen_Resistance

Naringenin-induced defense signaling cascade.

This pathway highlights the central role of NPR1, a master regulator of SA-mediated defense responses. Upon SA accumulation, NPR1 oligomers in the cytoplasm are reduced to monomers, which then translocate to the nucleus to activate the expression of Pathogenesis-Related (PR) genes, leading to enhanced resistance against biotrophic and hemibotrophic pathogens.[9]

Quantitative Data on PR Gene Expression

The induction of PR gene expression is a hallmark of the activation of plant defense responses. The table below shows the relative expression levels of PR-1 and PR-2 genes in Arabidopsis thaliana after treatment with naringenin.

GeneTreatmentFold Change vs. Control
PR-1 Naringenin (100 µM)46.1
PR-2 Naringenin (100 µM)9.5
Data from a study on Arabidopsis thaliana treated with naringenin for 24 hours.[7]

The Role of Glycosyltransferases and Glycoside Hydrolases

The dynamic balance between flavonoid glycosylation and deglycosylation is crucial for their function in plant defense. This balance is maintained by the activities of two key enzyme families: UDP-glycosyltransferases (UGTs) and glycoside hydrolases (GHs).

UDP-glycosyltransferases (UGTs) are responsible for attaching sugar moieties, including this compound, to flavonoid aglycones.[10][11] The expression and activity of UGTs can be induced by various biotic and abiotic stresses, leading to the accumulation of specific flavonoid glycosides that contribute to the plant's defense response.[12]

Glycoside hydrolases (GHs) , on the other hand, cleave sugar residues from glycosides.[13] Pathogens can secrete their own GHs to detoxify plant defense compounds, including flavonoid glycosides. Conversely, plants also possess GHs that can release the more active aglycone from a stored glycoside at the site of infection, a process that can be part of an activated defense response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound-containing flavonoids in plant defense.

Quantification of Neohesperidosides and their Aglycones by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of flavonoids in plant extracts.

Workflow for HPLC Analysis of Flavonoids:

HPLC_Workflow A Plant Tissue Homogenization (e.g., in liquid nitrogen) B Extraction with Solvent (e.g., 80% Methanol) A->B C Centrifugation to remove debris B->C D Supernatant Filtration (0.22 µm filter) C->D E HPLC-UV/DAD Analysis D->E F Quantification using Standard Curves E->F

General workflow for flavonoid analysis by HPLC.

Detailed HPLC Method:

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient Elution Example:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 40% B

    • 25-30 min: Linear gradient to 100% B

    • 30-35 min: Hold at 100% B

    • 35-36 min: Return to 10% B

    • 36-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm for flavanones like naringin and naringenin.

  • Quantification: Create a standard curve for each compound of interest (e.g., naringin, naringenin) using known concentrations. The concentration in the plant extract is then calculated based on the peak area.[14][15]

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

The production of ROS is an early event in plant defense signaling. The luminol-based assay is a sensitive method to measure this oxidative burst.[7][16]

Workflow for Luminol-Based ROS Burst Assay:

ROS_Workflow A Prepare leaf discs (e.g., 4 mm diameter) B Incubate overnight in water in a 96-well plate A->B C Replace water with assay solution: Luminol, Horseradish Peroxidase (HRP) B->C D Add elicitor (e.g., naringenin, pathogen extract) C->D E Measure luminescence immediately over time (e.g., 60 min) D->E F Data analysis: Plot Relative Light Units (RLU) vs. Time E->F

Workflow for measuring ROS burst in leaf discs.

Detailed Protocol:

  • Plant Material: Use leaves from healthy, well-watered plants.

  • Leaf Disc Preparation: Excise leaf discs (e.g., 4 mm diameter) using a biopsy punch and float them, abaxial side up, in a 96-well white plate containing sterile water. Incubate overnight at room temperature in the dark.

  • Assay Solution: Prepare a solution containing luminol (e.g., 100 µM) and horseradish peroxidase (HRP) (e.g., 20 µg/mL).

  • Elicitor Preparation: Prepare a stock solution of the elicitor (e.g., naringenin dissolved in DMSO, then diluted in water).

  • Measurement: Just before measurement, replace the water in the wells with the assay solution. Place the plate in a luminometer. Inject the elicitor into the wells and immediately begin measuring luminescence. Record data at regular intervals (e.g., every 2 minutes) for a total of 60-90 minutes.

  • Data Analysis: The data is typically presented as a time-course of Relative Light Units (RLU).

NPR1 Nuclear Translocation Assay

Visualizing the translocation of NPR1 from the cytoplasm to the nucleus is a key method to study the activation of the SA-dependent defense pathway. This is often achieved using a fusion protein of NPR1 and a fluorescent reporter like Green Fluorescent Protein (GFP).[17][18]

Workflow for NPR1 Nuclear Translocation Assay:

NPR1_Workflow A Generate transgenic plants expressing NPR1-GFP B Treat plants with elicitor (e.g., salicylic acid, naringenin) A->B C Excise leaf tissue and mount on a microscope slide B->C D Visualize GFP fluorescence using Confocal Laser Scanning Microscopy (CLSM) C->D E Image analysis: Observe GFP signal in the nucleus (often co-localized with a nuclear stain like DAPI) D->E

Workflow for visualizing NPR1 nuclear translocation.

Detailed Protocol:

  • Plant Line: Use a transgenic Arabidopsis thaliana line stably expressing an NPR1-GFP fusion protein under the control of its native promoter.

  • Treatment: Infiltrate leaves of 4- to 6-week-old plants with a solution containing the elicitor (e.g., 1 mM salicylic acid or 100 µM naringenin) or a mock solution (control).

  • Sample Preparation: At different time points after infiltration (e.g., 0, 2, 4, 8 hours), excise a small section of the leaf and mount it in water on a microscope slide.

  • Microscopy: Observe the subcellular localization of the NPR1-GFP fusion protein using a Confocal Laser Scanning Microscope (CLSM).

    • Excitation/Emission: For GFP, use an excitation wavelength of ~488 nm and detect emission between ~500-550 nm.

    • Nuclear Staining (optional): To confirm nuclear localization, you can co-stain with a nuclear dye like DAPI (4',6-diamidino-2-phenylindole), which has an excitation of ~358 nm and emission of ~461 nm.

  • Image Analysis: Capture images of multiple cells for each treatment and time point. In untreated cells, the GFP signal should be predominantly cytoplasmic. Upon successful activation of the SA pathway, a clear accumulation of the GFP signal will be observed in the nucleus.

Conclusion and Future Directions

This compound plays a multifaceted role in plant defense, primarily by influencing the physicochemical properties and bioactivity of the flavonoid glycosides it forms. While the aglycone often demonstrates potent bioactivity in vitro, the this compound moiety is crucial for the solubility, stability, and in planta localization of these defense compounds. The signaling pathways initiated by the aglycones of neohesperidosides, such as naringenin, are beginning to be well understood and involve the intricate interplay of ROS, salicylic acid, and the master regulator NPR1.

Future research should focus on several key areas to further elucidate the role of this compound:

  • Direct Comparative Studies: More studies are needed that directly compare the defense-inducing capabilities of neohesperidosides and their corresponding aglycones in planta. This includes examining their effects on pathogen growth, herbivore performance, and the expression of defense-related genes.

  • Role of the Sugar Moiety in Recognition: Investigating whether the this compound moiety itself is recognized by plant or pathogen proteins could reveal novel signaling or interaction mechanisms.

  • Enzymatic Regulation: A deeper understanding of the regulation of UGTs and GHs specific to neohesperidosides during plant-pathogen interactions will provide insights into the dynamic control of these defense compounds.

  • Field Studies: Translating laboratory findings to ecologically relevant settings will be crucial to understand the true impact of this compound-containing flavonoids on plant fitness and survival in the face of natural enemies.

By continuing to unravel the complexities of flavonoid glycosylation, researchers can develop new strategies for enhancing crop resilience and for the discovery of novel bioactive compounds for pharmaceutical and agricultural applications.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Neohesperidose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidose is a disaccharide composed of α-L-rhamnopyranose linked to the 2-hydroxyl group of D-glucopyranose (2-O-α-L-rhamnopyranosyl-D-glucose). It is the glycone component of several naturally occurring flavonoid glycosides, such as neohesperidin, which are found in citrus fruits. The synthesis of this compound is a critical step in the development of various biologically active compounds and is a key area of interest in carbohydrate chemistry and drug discovery. This document provides detailed application notes and protocols for the chemical synthesis of this compound, focusing on established glycosylation methods.

Synthesis Overview

The chemical synthesis of this compound primarily involves the stereoselective formation of a 1,2-cis-glycosidic linkage between a protected rhamnose donor and a suitably protected glucose acceptor. The Koenigs-Knorr reaction and its modifications are commonly employed for this purpose. A general workflow for the synthesis is outlined below.

cluster_0 Preparation of Glycosyl Donor cluster_1 Preparation of Glycosyl Acceptor cluster_2 Glycosylation and Deprotection A L-Rhamnose B Protection of Hydroxyl Groups A->B C Introduction of Leaving Group (e.g., Bromide) B->C D Protected Rhamnosyl Bromide C->D H Koenigs-Knorr Glycosylation D->H E D-Glucose F Selective Protection of Hydroxyl Groups (expose C2-OH) E->F G Protected Glucose Acceptor F->G G->H I Protected this compound H->I J Global Deprotection I->J K This compound J->K

Caption: General workflow for the chemical synthesis of this compound.

Key Methodologies and Experimental Protocols

Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a silver or mercury salt. For the synthesis of this compound, a protected rhamnosyl bromide is reacted with a protected glucose acceptor.

Protocol: Synthesis of Protected this compound via Koenigs-Knorr Reaction

This protocol is adapted from established methodologies for 1,2-cis glycosylation.

Materials:

  • Protected Rhamnosyl Bromide (e.g., 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide)

  • Protected Glucose Acceptor (e.g., Methyl 4,6-O-benzylidene-α-D-glucopyranoside)

  • Silver carbonate (Ag₂CO₃) or Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the protected glucose acceptor (1.0 eq) in anhydrous DCM under an inert atmosphere, add activated 4 Å molecular sieves. Stir the mixture for 30 minutes at room temperature.

  • Add the promoter (e.g., silver carbonate, 2.0 eq) to the mixture.

  • Dissolve the protected rhamnosyl bromide (1.2 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected this compound.

Protecting Group Strategies

The choice of protecting groups is crucial for the success of the synthesis, particularly for achieving the desired stereoselectivity (1,2-cis) and for the selective deprotection of the final product.

For the Rhamnosyl Donor:

  • Non-participating groups at C2: To favor the formation of the 1,2-cis (α) linkage, non-participating protecting groups, such as benzyl (Bn) or silyl ethers, are typically used at the C2 position of the rhamnose donor. The use of participating groups like acetyl (Ac) or benzoyl (Bz) at C2 would lead to the formation of the 1,2-trans (β) linkage through anchimeric assistance.

For the Glucose Acceptor:

  • Selective protection: The hydroxyl groups of the glucose acceptor must be selectively protected to expose only the C2-hydroxyl group for glycosylation. Common strategies involve the use of benzylidene or isopropylidene acetals to protect the C4 and C6 hydroxyls, and a suitable protecting group for the anomeric position (e.g., a methyl glycoside).

Protocol: Global Deprotection of Protected this compound

Materials:

  • Protected this compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) in Methanol (for acyl group removal)

  • Hydrogen gas (H₂)

Procedure:

  • Deacylation (if acyl groups are present): Dissolve the protected this compound in anhydrous methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature until the acyl groups are removed (monitored by TLC). Neutralize the reaction with an acidic resin, filter, and concentrate.

  • Hydrogenolysis (for benzyl and benzylidene groups): Dissolve the deacylated product in methanol. Add 10% Pd/C and stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the protecting groups are cleaved (monitored by TLC or NMR).

  • Filter the reaction mixture through Celite® to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

  • Purify the final product by recrystallization or chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the chemical synthesis of this compound. Actual yields may vary depending on the specific protecting groups and reaction conditions used.

StepReactionTypical Yield (%)
1Preparation of Protected Rhamnosyl Donor70-90
2Preparation of Protected Glucose Acceptor60-85
3Koenigs-Knorr Glycosylation40-70
4Global Deprotection80-95
Overall Overall Yield 13-45

Signaling Pathways and Logical Relationships

The stereochemical outcome of the glycosylation reaction is highly dependent on the nature of the protecting group at the C2 position of the glycosyl donor.

cluster_0 Participating Group (e.g., Acyl) cluster_1 Non-Participating Group (e.g., Benzyl) Donor Glycosyl Donor (C2 Protecting Group) A Anchimeric Assistance Donor->A E Formation of Oxocarbenium Ion Donor->E B Formation of Acyloxonium Ion Intermediate A->B C Attack from the opposite face B->C D 1,2-trans Glycoside (β-linkage) C->D F Attack from the α-face (Anomeric Effect) E->F G 1,2-cis Glycoside (α-linkage for this compound) F->G

Caption: Influence of C2 protecting group on glycosylation stereochemistry.

Application Notes and Protocols for the Enzymatic Synthesis of Neohesperidose from Naringin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidose, a disaccharide composed of rhamnose and glucose, is a key structural component of several bioactive flavonoids, including neohesperidin. Its synthesis is of significant interest to the pharmaceutical and food industries due to its role in the formation of compounds with potential therapeutic applications and taste-modulating properties. This document provides detailed protocols for the enzymatic synthesis of this compound from the readily available flavonoid glycoside, naringin. The primary enzymatic methods described involve the use of naringinase, an enzyme complex with α-L-rhamnosidase and β-D-glucosidase activities, and a novel diglycosidase that directly cleaves the glycosidic bond to yield this compound and the aglycone, naringenin.

Principle of the Method

The enzymatic conversion of naringin to this compound relies on the specific hydrolysis of the glycosidic linkage between the flavanone aglycone (naringenin) and the disaccharide moiety (this compound). Naringin itself is composed of naringenin linked to this compound. Therefore, the enzymatic reaction aims to cleave this bond, releasing naringenin and the desired this compound.

Two primary enzymatic approaches are highlighted:

  • Using a specific diglycosidase: A novel fungal diglycosidase has been identified that directly catalyzes the transformation of naringin into naringenin and this compound in a single step.[1][2] This method offers a streamlined approach to obtaining the desired disaccharide.

  • Using naringinase with controlled activity: Naringinase is an enzyme complex that contains both α-L-rhamnosidase and β-D-glucosidase. To obtain this compound, it is crucial to control the reaction to favor the cleavage of the bond between naringenin and this compound without further hydrolyzing the disaccharide itself. This can be achieved by inactivating the β-D-glucosidase activity of the naringinase preparation. For instance, heating a crude enzyme solution at 60°C and a pH of 6.4-6.8 can selectively inactivate the β-D-glucosidase while retaining the α-L-rhamnosidase activity, leading to the production of prunin from naringin. Further enzymatic steps would then be required to isolate the this compound.

Data Presentation

Table 1: Purification of Naringinase from Aspergillus niger
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification FoldYield (%)
Crude Extract250050002.01.0100
Ammonium Sulfate Precipitation (40-80%)80040005.02.580
Ion-Exchange Chromatography (DEAE-Sephadex)150300020.010.060
Gel Filtration Chromatography (Sephadex G-100)30210070.035.042

This table is a representative example based on typical purification schemes for naringinase and may vary depending on the specific experimental conditions.

Table 2: Kinetic Parameters of a Fungal Diglycosidase for Naringin Hydrolysis[1][2]
SubstrateK_m_ (mM)k_cat_ (s⁻¹)Optimal pHOptimal Temperature (°C)
Naringin0.200.664.040
Table 3: Comparison of Enzymatic Synthesis Methods for this compound from Naringin
Enzymatic MethodKey Enzyme(s)Typical Reaction ConditionsReported Naringin Conversion/Product YieldReference
Direct Diglycosidase HydrolysisFungal DiglycosidasepH 4.0, 40°CFeasible on a milligram scale[1][2]
Two-Step Naringinase HydrolysisNaringinase (with inactivated β-D-glucosidase)Step 1: pH 6.4-6.8, 60°C to inactivate β-D-glucosidase. Step 2: Optimal conditions for α-L-rhamnosidase activity.Good yields of prunin (precursor)
Semisynthesis (Chemical/Enzymatic Hybrid)Multi-step chemical and enzymatic reactionsVaries depending on the specific steps43% overall yield of this compound[3]

Experimental Protocols

Protocol 1: Purification of Diglycosidase from Fungal Culture

This protocol describes a general method for the purification of a fungal diglycosidase capable of converting naringin to this compound and naringenin.[1][2]

1. Materials and Reagents:

  • Fungal culture filtrate

  • Ammonium sulfate

  • Dialysis tubing (10 kDa MWCO)

  • Buffer A: 20 mM Tris-HCl, pH 7.5

  • Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

  • DEAE-Sephadex column

  • Sephadex G-100 column

  • Bradford reagent for protein quantification

  • Naringin (substrate)

  • Spectrophotometer

2. Procedure:

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the chilled fungal culture filtrate to achieve 80% saturation, while gently stirring.

    • Allow the protein to precipitate overnight at 4°C.

    • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and dissolve the pellet in a minimal volume of Buffer A.

  • Dialysis:

    • Transfer the resuspended pellet to a dialysis tube.

    • Dialyze against Buffer A overnight at 4°C with at least two changes of buffer.

  • Ion-Exchange Chromatography:

    • Load the dialyzed sample onto a DEAE-Sephadex column pre-equilibrated with Buffer A.

    • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of 0-1 M NaCl in Buffer A.

    • Collect fractions and assay for diglycosidase activity.

  • Gel Filtration Chromatography:

    • Pool the active fractions from the ion-exchange chromatography step and concentrate them.

    • Load the concentrated sample onto a Sephadex G-100 column pre-equilibrated with Buffer A.

    • Elute the protein with Buffer A and collect fractions.

    • Assay the fractions for diglycosidase activity and protein concentration.

    • Pool the purest and most active fractions.

  • Enzyme Purity and Characterization:

    • Assess the purity of the final enzyme preparation by SDS-PAGE. A single band should be observed.

    • Determine the protein concentration using the Bradford assay.

    • Characterize the enzyme's kinetic parameters (K_m_ and k_cat_) using naringin as the substrate.

Protocol 2: Enzymatic Synthesis of this compound from Naringin

This protocol outlines the enzymatic conversion of naringin to this compound using the purified diglycosidase.

1. Materials and Reagents:

  • Purified fungal diglycosidase

  • Naringin

  • Sodium acetate buffer (50 mM, pH 4.0)

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase)

  • This compound and naringin standards for HPLC

2. Procedure:

  • Reaction Setup:

    • Prepare a stock solution of naringin in the sodium acetate buffer. A typical starting concentration is 1-10 mg/mL.

    • In a reaction vessel, combine the naringin solution with the purified diglycosidase. The enzyme concentration should be optimized for efficient conversion.

    • The final reaction volume will depend on the desired scale of synthesis.

  • Incubation:

    • Incubate the reaction mixture at 40°C with gentle agitation.

    • Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by heating the aliquots at 100°C for 10 minutes to denature the enzyme.

    • Centrifuge the samples to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Protocol 3: HPLC Analysis of Naringin and this compound

This protocol provides a general method for the quantification of naringin and its enzymatic conversion products.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-50% Acetonitrile (linear gradient)

    • 25-30 min: 50% Acetonitrile

    • 30-35 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

2. Quantification:

  • Prepare standard curves for naringin and this compound using known concentrations of the pure compounds.

  • Inject the prepared samples from the enzymatic reaction into the HPLC system.

  • Identify and quantify the peaks corresponding to naringin and this compound by comparing their retention times and peak areas to the standards.

  • Calculate the concentration of each compound in the reaction mixture and determine the conversion yield of naringin and the production yield of this compound.

Mandatory Visualizations

Enzymatic_Conversion_of_Naringin Naringin Naringin Diglycosidase Diglycosidase Naringin->Diglycosidase This compound This compound Diglycosidase->this compound Naringenin Naringenin Diglycosidase->Naringenin

Caption: Enzymatic conversion of naringin to this compound and naringenin.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis and Purification Fungal_Culture Fungal Culture Ammonium_Sulfate Ammonium Sulfate Precipitation Fungal_Culture->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange Ion-Exchange Chromatography Dialysis->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Purified_Enzyme Purified Diglycosidase Gel_Filtration->Purified_Enzyme Enzymatic_Reaction Enzymatic Reaction (pH 4.0, 40°C) Purified_Enzyme->Enzymatic_Reaction Naringin_Substrate Naringin Substrate Naringin_Substrate->Enzymatic_Reaction Reaction_Monitoring Reaction Monitoring (HPLC) Enzymatic_Reaction->Reaction_Monitoring Product_Isolation Product Isolation (e.g., Preparative HPLC) Reaction_Monitoring->Product_Isolation Characterization Characterization (NMR, MS) Product_Isolation->Characterization Neohesperidose_Product Pure this compound Characterization->Neohesperidose_Product

References

Application Note: Quantification of Neohesperidin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neohesperidin is a flavanone glycoside predominantly found in citrus fruits.[1] It is a compound of significant interest in the pharmaceutical and food industries due to its various biological activities, including antioxidant and hypolipidemic effects.[2] Accurate and reliable quantification of neohesperidin in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility. This application note provides a detailed protocol for the quantification of neohesperidin using a validated HPLC-UV method.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of neohesperidin.

Materials and Reagents

  • Neohesperidin reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Acetic acid, HPLC grade)

  • Water (deionized or HPLC grade)

  • Dimethyl sulfoxide (DMSO, for stock solution)[3]

  • Samples containing neohesperidin (e.g., citrus fruit extracts, formulations)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (0.22 µm or 0.45 µm)[5]

  • Ultrasonic bath

  • Centrifuge[5]

Preparation of Standard Solutions

  • Stock Standard Solution: Accurately weigh a known amount of neohesperidin reference standard and dissolve it in a small volume of DMSO to prepare a stock solution of 100 mg/mL.[3] This stock solution should be stored at -20°C.[3]

  • Working Standard Solutions: Dilute the stock standard solution with methanol to prepare a series of working standard solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure for solid samples like fruit peels. The method may need to be adapted based on the specific sample matrix.

  • Weigh approximately 0.2 g of the powdered sample into a conical flask.[4]

  • Add 50 mL of 50% methanol to the flask.[4]

  • Heat the mixture under reflux for 1.5 hours.[4]

  • After cooling, add 50% methanol to compensate for any solvent loss during heating.[4]

  • Shake the flask well and filter the extract through a suitable filter paper.[4]

  • For liquid samples like juice, centrifugation at 12,000 g for 10 minutes followed by filtration through a 0.2 µm filter is recommended.[5]

  • The filtered solution is then ready for injection into the HPLC system.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to improve peak shape.[5][6][7] For example, an isocratic mobile phase of Acetonitrile:Water (20:80) with phosphoric acid to adjust the pH to 3.0 can be effective.[4]

  • Flow Rate: 0.9 - 1.0 mL/min[6][7][8]

  • Column Temperature: 30 - 40°C[4][5][6][7]

  • Detection Wavelength: 280 - 284 nm, which is the maximum absorption wavelength for neohesperidin.[1][5][9]

  • Injection Volume: 10 - 20 µL[3][4][5]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters include:

  • Linearity: Assessed by injecting a series of standard solutions of different concentrations and plotting the peak area against the concentration. A good correlation coefficient (r² > 0.99) indicates good linearity.[6][10]

  • Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for replicate injections of the same standard. Intraday and interday precision should be evaluated. RSD values are typically expected to be less than 2-5%.[6][10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of neohesperidin is spiked into a sample matrix. Recoveries are generally expected to be within the range of 80-120%.[6][10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

Data Presentation

The quantitative data obtained from the method validation are summarized in the table below for easy comparison.

Validation ParameterResult
Linearity (r²)> 0.99[6][10]
Precision (RSD %)1.2% to 4.6%[6]
Accuracy (Recovery %)88% to 130%[6]
Limit of Detection (LOD)< 0.84 µg/mL[6][7]
Limit of Quantification (LOQ)< 2.84 µg/mL[6][7]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC-UV quantification of neohesperidin.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Quantification Quantification Standard_Prep->Quantification Calibration Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Raw Data Peak_Integration->Quantification Peak Area

Caption: Experimental workflow for neohesperidin quantification by HPLC-UV.

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of neohesperidin. The method is sensitive, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and food industries. The provided protocol and validation data serve as a comprehensive guide for researchers and analysts working with this important flavonoid.

References

Application Notes and Protocols for Transglycosylation Techniques in Neohesperidin Glycoside Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of neohesperidin and related glycosides. The following sections describe various transglycosylation techniques, offering insights into their principles, methodologies, and comparative efficiencies.

Introduction to Transglycosylation of Flavonoids

Flavonoids, such as hesperidin and its aglycone hesperetin, often exhibit poor water solubility, limiting their bioavailability and therapeutic applications. Glycosylation, the enzymatic attachment of sugar moieties, is a powerful strategy to enhance the solubility and stability of these compounds.[1] Transglycosylation reactions, catalyzed by enzymes like glycosyltransferases and certain glycosidases, provide a regioselective and stereoselective means to produce novel flavonoid glycosides, including the valuable sweetener precursor, neohesperidin.

There are three primary enzymatic strategies for the production of neohesperidin and its glycosides:

  • Multi-step Biotransformation: This involves the initial hydrolysis of hesperidin to hesperetin-7-O-glucoside, followed by a subsequent rhamnosylation step to yield neohesperidin.

  • Whole-Cell Biocatalysis using Engineered Microorganisms: Genetically engineered strains of Escherichia coli can be designed to express the necessary glycosyltransferases for the direct conversion of hesperetin to neohesperidin.

  • Direct Transglycosylation using Glycosidases: Enzymes such as cyclodextrin glucanotransferase (CGTase) can be employed to directly transfer glucosyl units to hesperidin, forming hesperidin glucosides.

Quantitative Data Summary

The following tables summarize the quantitative data for different enzymatic approaches to producing neohesperidin and related glycosides.

Table 1: Comparison of Enzymatic Methods for Neohesperidin and Hesperidin Glucoside Production

MethodKey Enzyme(s)Starting SubstrateFinal ProductYield/TiterMolar Conversion RateReference(s)
Whole-Cell BiocatalysisUGT73B2, VvRHM-NRS, Cm1,2RhaT in engineered E. coliHesperetinNeohesperidin4.64 g/L45.8%[2][3]
Multi-step Biotransformation (in vivo)Endogenous 7-O-glucosyltransferase and recombinant 1,2RhaT in tobacco cell cultureHesperetinNeohesperidin249.0 mg/LNot Reported[4][5]
Direct Transglycosylation (in vitro)Cyclodextrin Glucanotransferase (CGTase) from Bacillus sp.HesperidinHesperidin Glucosides~1.23 mMNot Reported[6][7]
Direct Transglycosylation (in vitro)Cyclodextrin Glucanotransferase (CGTase) from Thermoanaerobacter sp.HesperetinHesperetin-7-O-glucoside~2 mMNot Reported[8]

Table 2: Optimal Reaction Conditions for Different Enzymatic Methods

ParameterWhole-Cell Biocatalysis (E. coli)Direct Transglycosylation (CGTase from Bacillus sp.)Direct Transglycosylation (CGTase from Thermoanaerobacter sp.)
pH Not specified (fermentation medium)9.05.0
Temperature (°C) Not specified (fermentation temp.)4060
Substrate Conc. Not specified0.1% (1.64 mM) Hesperidin15 mg/mL Hesperetin
Glycosyl Donor Endogenous UDP-glucose & UDP-rhamnose5% Soluble Starch180 mg/mL Soluble Starch
Reaction Time (h) Not specified (bioreactor run)1624
Reference(s) [2][3][6][7][8]

Experimental Protocols

Protocol 1: Production of Neohesperidin using Engineered E. coli

This protocol is based on the whole-cell biocatalysis method for the direct conversion of hesperetin to neohesperidin.[2][3]

1. Strain Construction:

  • Construct an E. coli strain expressing the following enzymes:
  • Glycosyltransferase UGT73B2 from Arabidopsis thaliana
  • Rhamnose synthase VvRHM-NRS from Vitis vinifera
  • Rhamnose transferase Cm1,2RhaT from Citrus maxima
  • Optimize the expression cassettes and the uridine diphosphate (UDP)-glucose synthetic pathway for efficient precursor supply.

2. Fermentation and Biotransformation:

  • Culture the engineered E. coli strain in a suitable fermentation medium.
  • Grow the cells in a 5 L bioreactor under controlled conditions (temperature, pH, aeration).
  • Induce the expression of the recombinant enzymes at the appropriate cell density.
  • Feed hesperetin to the culture as the substrate for biotransformation.
  • Monitor the production of neohesperidin over time using HPLC.

3. Product Purification:

  • After the fermentation, harvest the cells by centrifugation.
  • Extract neohesperidin from the culture supernatant.
  • Purify the neohesperidin using chromatographic techniques (e.g., column chromatography).

Protocol 2: Multi-step Biotransformation of Hesperidin to Neohesperidin

This protocol involves the enzymatic hydrolysis of hesperidin to hesperetin-7-O-glucoside, followed by rhamnosylation.

Part A: Hydrolysis of Hesperidin to Hesperetin-7-O-Glucoside [9][10][11]

1. Substrate Preparation:

  • Prepare a solution of hesperidin. Due to its low water solubility, consider using a hesperidin-Cu(II) complex for improved solubility.

2. Enzymatic Hydrolysis:

  • Prepare a reaction mixture containing the hesperidin substrate in a suitable buffer (e.g., 50 mM citric acid buffer, pH 6.0).
  • Add α-L-rhamnosidase to the reaction mixture. The enzyme can be used in its free form or immobilized on a support (e.g., Fe3O4@graphene oxide) for easier recovery.
  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 60°C) with agitation for a specified time (e.g., 1 hour).
  • Terminate the reaction by heat inactivation (e.g., boiling for 30 minutes).

3. Product Isolation:

  • Separate the product, hesperetin-7-O-glucoside, from the reaction mixture using centrifugation and filtration.
  • If a metal complex was used, a ligand dissociation agent (e.g., ammonium hydroxide) may be required.

Part B: Rhamnosylation of Hesperetin-7-O-Glucoside to Neohesperidin [4][5]

1. Biocatalyst Preparation:

  • Use a whole-cell biocatalyst, such as a transgenic tobacco cell suspension culture (e.g., BY2-1,2RhaT) expressing the rhamnosyltransferase Cm1,2RhaT.

2. Biotransformation:

  • Add the hesperetin-7-O-glucoside obtained from Part A to the culture medium of the transgenic cells.
  • Incubate the cell culture for a sufficient period (e.g., 48 hours) to allow for the biotransformation to neohesperidin.

3. Product Extraction and Analysis:

  • Extract the flavonoids from the cell culture.
  • Analyze the products by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the presence of neohesperidin.
  • For purification, the neohesperidin spot can be extracted from the TLC plate and further purified.

Protocol 3: Transglycosylation of Hesperidin using Cyclodextrin Glucanotransferase (CGTase)

This protocol describes the synthesis of hesperidin glucosides from hesperidin using CGTase.[6][7]

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:
  • Hesperidin (acceptor): 0.1% (w/v) or 1.64 mM
  • Soluble starch (donor): 5% (w/v)
  • Buffer: A suitable buffer to maintain an alkaline pH (e.g., pH 9.0)
  • CGTase from an alkalophilic Bacillus species: 2 units/mL

2. Transglycosylation Reaction:

  • Incubate the reaction mixture at 40°C for 16 hours.
  • Terminate the reaction by boiling for 5 minutes to inactivate the enzyme.

3. Product Analysis and Purification:

  • Remove any insoluble hesperidin by centrifugation.
  • Analyze the supernatant for hesperidin glycosides using HPLC with a C18 column.
  • Purify the hesperidin glycosides from the reaction mixture using column chromatography with a suitable resin (e.g., Amberlite XAD-16).

Visualizations

Diagram 1: Overall Workflow for Neohesperidin Production

G cluster_0 Starting Material cluster_1 Method 1: Multi-step Biotransformation cluster_2 Method 2: Direct Biocatalysis Hesperidin Hesperidin (from Citrus Peels) Hydrolysis Step 1: Enzymatic Hydrolysis (α-L-rhamnosidase) Hesperidin->Hydrolysis Hesperetin_aglycone Hesperetin Hesperidin->Hesperetin_aglycone Hydrolysis H7G Hesperetin-7-O-glucoside Hydrolysis->H7G Rhamnosylation Step 2: Rhamnosylation (Cm1,2RhaT) H7G->Rhamnosylation Neohesperidin Neohesperidin Rhamnosylation->Neohesperidin Engineered_Ecoli Engineered E. coli (Expressing UGTs and RhaT) Hesperetin_aglycone->Engineered_Ecoli Engineered_Ecoli->Neohesperidin

Caption: Workflow for producing neohesperidin.

Diagram 2: Biosynthetic Pathway in Engineered E. coli

G Hesperetin Hesperetin H7G Hesperetin-7-O-glucoside Hesperetin->H7G Glucosylation Neohesperidin Neohesperidin H7G->Neohesperidin Rhamnosylation UGT73B2 UGT73B2 UGT73B2->H7G Cm1_2RhaT Cm1,2RhaT Cm1_2RhaT->Neohesperidin UDP_Glucose UDP-Glucose UDP_Glucose->UGT73B2 VvRHM_NRS VvRHM-NRS UDP_Glucose->VvRHM_NRS UDP_Rhamnose UDP-Rhamnose UDP_Rhamnose->Cm1_2RhaT VvRHM_NRS->UDP_Rhamnose

Caption: Neohesperidin biosynthesis in E. coli.

Diagram 3: Transglycosylation using CGTase

G Starch Soluble Starch (Glucosyl Donor) CGTase Cyclodextrin Glucanotransferase (CGTase) Starch->CGTase Hesperidin Hesperidin (Acceptor) Hesperidin->CGTase Hesperidin_Glucoside Hesperidin Glucoside (Product) CGTase->Hesperidin_Glucoside Short_Starch Shorter Starch Chain CGTase->Short_Starch

Caption: CGTase-mediated transglycosylation.

References

Application Notes and Protocols for Neohesperidose Synthesis Using Cyclodextrin Glucanotransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, and its core disaccharide, neohesperidose, are compounds of significant interest in the pharmaceutical and food industries.[1] Their biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory properties, make them attractive candidates for drug development.[2] Cyclodextrin glucanotransferase (CGTase), a versatile enzyme known for its ability to catalyze transglycosylation reactions, presents a promising biocatalytic approach for the synthesis of neohesperidin and its derivatives.[3] This document provides detailed application notes and experimental protocols for the synthesis of neohesperidin, focusing on the enzymatic transfer of a glycosyl moiety to the aglycone hesperetin, a process analogous to this compound synthesis.

Application Notes

Enzymatic Synthesis of Neohesperidin and its Glycosides

Cyclodextrin glucanotransferase (EC 2.4.1.19) catalyzes the transfer of glucosyl units from a donor substrate, such as starch or cyclodextrins, to an acceptor molecule.[4] In the context of this compound synthesis, the acceptor is typically hesperetin, the aglycone of neohesperidin. The CGTase-mediated reaction offers a regioselective and efficient method for producing neohesperidin and related glycosides, which often exhibit enhanced solubility and bioavailability compared to the parent aglycone.

The synthesis of neohesperidin glycosides using CGTase from an alkalophilic Bacillus species has been demonstrated, with a notable increase in product formation when using β-cyclodextrin as the glucosyl donor at an alkaline pH.[5] This approach led to a seven-fold increase in the amount of glycosides formed compared to using soluble starch at a lower pH.[5] The primary product of such reactions is often a monoglucoside of neohesperidin, which can be further purified.[5]

Relevance for Drug Development: Neohesperidin and Cellular Signaling Pathways

Neohesperidin and its derivatives have been shown to modulate several key cellular signaling pathways, highlighting their therapeutic potential. For drug development professionals, understanding these mechanisms is crucial for identifying potential applications.

  • Bone Health: Neohesperidin has been found to inhibit RANKL-induced osteoclast differentiation by suppressing the NF-κB signaling pathway.[2] It also promotes osteogenic differentiation through the Wnt/β-catenin signaling pathway.[2]

  • Metabolic Regulation: Neohesperidin dihydrochalcone (NHDC) and its glycosides can attenuate fat and lipid accumulation by regulating the PI3K/AKT/mTOR pathway.[6]

  • Anti-inflammatory Effects: NHDC has been shown to alleviate vascular endothelium dysfunction by inhibiting the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and suppressing the phosphorylation of key inflammatory signaling molecules like TAK1, ERK1/2, and NF-κB.[5]

  • Antioxidant Activity: A novel analogue of NHDC has been shown to inhibit the adipogenic differentiation of human adipose-derived stem cells through the Nrf2 pathway, which is a key regulator of cellular antioxidant responses.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the enzymatic glycosylation of hesperetin and neohesperidin using CGTase.

ParameterWild-Type CGTaseEngineered CGTase (Y217F)Reference
Specific Transglycosylation Activity Not reported935.7 U/g[8]
kcat/KmA Baseline6.43 times higher than wild-type[8]
Optimal pH ≥10.0≥10.0[8]
Optimal Temperature 60°C60°C[8]
Hesperidin Concentration 10 g/L10 g/L[8]
Glycosyl Donor Dextrin (100 g/L)Dextrin (100 g/L)[8]

Table 1: Comparison of Wild-Type and Engineered CGTase for Hesperidin Glycosylation [8]

ParameterCondition 1Condition 2Reference
Glycosyl Donor Soluble Starchβ-Cyclodextrin[5]
pH 5.010.0[5]
Relative Yield Baseline~7 times greater than Condition 1[5]

Table 2: Effect of Glycosyl Donor and pH on Neohesperidin Glycoside Synthesis [5]

ParameterOptimal ValueReference
Enzyme Source CGTase from Thermoanaerobacter sp.[6]
Acceptor Hesperetin[6]
Glycosyl Donor Soluble Starch[6]
Co-solvent 30% bis(2-methoxyethyl) ether[6]
pH 5.0 (10 mM Sodium Citrate Buffer)[6]
Temperature 60°C[6]
Hesperetin Concentration 15 mg/mL[6]
Starch Concentration 180 mg/mL[6]
Reaction Time 24 hours[6]
Product Concentration Approximately 2 mM (hesperetin 7-O-α-D-glucopyranoside)[6][9]

Table 3: Optimized Conditions for Hesperetin Glucosylation using CGTase [6][9]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant CGTase

This protocol is adapted from the methodology for producing an engineered CGTase for hesperidin glycosylation.[8]

1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding the desired CGTase (wild-type or engineered mutant).
  • Amplify the gene using PCR.
  • Clone the amplified gene into an expression vector (e.g., pET-22b(+)).

2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the recombinant plasmid.
  • Inoculate 50 mL of LB medium containing the appropriate antibiotic (e.g., 100 mg/L ampicillin) and 10 g/L glycerol with the transformed cells.
  • Incubate at 37°C with shaking until the culture reaches an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Reduce the incubation temperature to 22°C and continue to culture for another 4 hours.

3. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable lysis buffer.
  • Lyse the cells using sonication or a high-pressure homogenizer.

4. Protein Purification:

  • Clarify the cell lysate by centrifugation.
  • Purify the CGTase from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if a His-tag is present).
  • Verify the purity of the enzyme by SDS-PAGE.
  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Enzymatic Synthesis of Hesperetin Glucoside

This protocol is based on the optimized conditions for the regioselective α-glucosylation of hesperetin.[6]

1. Preparation of Reaction Mixture:

  • In a reaction vessel, dissolve 15 mg of hesperetin and 180 mg of partially hydrolyzed starch in a mixture of 0.6 mL of 10 mM sodium citrate buffer (pH 5.0) and 0.3 mL of bis(2-methoxyethyl) ether.

2. Enzymatic Reaction:

  • Add the purified CGTase solution (e.g., 10% v/v of the total reaction volume).
  • Incubate the reaction mixture at 60°C with stirring (e.g., 1000 rpm) for 24 hours.

3. Reaction Termination and Analysis:

  • Terminate the reaction by boiling for 10 minutes or by adding a quenching agent (e.g., 1 M NaOH).[8]
  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC).

Protocol 3: Purification and Characterization of Hesperetin Glucoside

This protocol outlines the general steps for purifying and characterizing the synthesized glycoside, adapted from methodologies for similar compounds.[5][6]

1. Initial Purification:

  • Centrifuge the reaction mixture to remove any insoluble material.
  • Subject the supernatant to column chromatography using a resin such as Amberlite XAD-16 or Sephadex LH-20 to separate the glycosylated products from unreacted substrates and byproducts.[5]

2. HPLC Purification:

  • Further purify the fractions containing the desired glucoside using preparative HPLC with a suitable column (e.g., C18).

3. Structural Characterization:

  • Confirm the identity and structure of the purified hesperetin glucoside using:
  • Mass Spectrometry (MS): To determine the molecular weight.[6]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the complete chemical structure, including the position and stereochemistry of the glycosidic linkage.[6]

Visualizations

Enzymatic_Glycosylation_of_Hesperetin Hesperetin Hesperetin (Acceptor) CGTase Cyclodextrin Glucanotransferase (CGTase) Hesperetin->CGTase Starch Starch/Cyclodextrin (Glycosyl Donor) Starch->CGTase EnzymeSubstrate Enzyme-Glycosyl Intermediate CGTase->EnzymeSubstrate Transglycosylation (Step 1) Byproduct Linear/Cyclic Oligosaccharides CGTase->Byproduct Product Hesperetin Glucoside (e.g., Neohesperidin) EnzymeSubstrate->Product Glycosyl Transfer (Step 2)

Caption: Enzymatic glycosylation of hesperetin by CGTase.

Experimental_Workflow_Neohesperidin_Synthesis start Start recombinant_expression Recombinant CGTase Expression & Purification start->recombinant_expression reaction_setup Reaction Setup: Hesperetin, Glycosyl Donor, CGTase, Buffer, Co-solvent recombinant_expression->reaction_setup incubation Incubation (Controlled Temp & pH) reaction_setup->incubation analysis Reaction Monitoring & Analysis (HPLC) incubation->analysis purification Product Purification (Column Chromatography, HPLC) analysis->purification characterization Structural Characterization (MS, NMR) purification->characterization end End Product: Pure Neohesperidin characterization->end

Caption: Experimental workflow for neohesperidin synthesis.

Neohesperidin_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_metabolism Metabolic Regulation cluster_bone Bone Health cluster_antioxidant Antioxidant Response Neohesperidin Neohesperidin / NHDC NFkB NF-κB Pathway Neohesperidin->NFkB Inhibits MAPK MAPK Pathway Neohesperidin->MAPK Inhibits TAK1_ERK TAK1/ERK Pathway Neohesperidin->TAK1_ERK Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Neohesperidin->PI3K_AKT Regulates Wnt_beta_catenin Wnt/β-catenin Pathway Neohesperidin->Wnt_beta_catenin Activates RANKL RANKL Pathway Neohesperidin->RANKL Inhibits Nrf2 Nrf2 Pathway Neohesperidin->Nrf2 Activates

Caption: Signaling pathways modulated by neohesperidin.

References

Application of Neohesperidose in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidose, a disaccharide composed of rhamnose and glucose, and its glycoside derivatives such as neohesperidin, have garnered significant interest in the field of drug delivery. The unique physicochemical properties of this compound make it a promising candidate for enhancing the stability, bioavailability, and targeted delivery of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound-containing compounds, specifically focusing on neohesperidin, in the development of advanced drug delivery systems.

The encapsulation of neohesperidin within nanocarriers, such as pectin-chitosan coated nanoliposomes, has been shown to improve its physicochemical stability and control its release.[1][2] These delivery systems leverage the mucoadhesive properties of chitosan and the protective coating of pectin to enhance the therapeutic potential of neohesperidin. Furthermore, neohesperidin has been demonstrated to modulate key signaling pathways implicated in various diseases, including the PI3K/AKT/mTOR, NF-κB, and MAPK pathways, highlighting its potential as a targeted therapeutic agent.[1][2][3]

Data Presentation

The following tables summarize the quantitative data obtained from studies on neohesperidin-loaded nanoliposomes.

Table 1: Physicochemical Characterization of Neohesperidin-Loaded Nanoliposomes

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Neohesperidin-Nanoliposome (NH-NL)150 ± 100.25 ± 0.05-25 ± 5>90
Chitosan-Coated NH-NL (CH-NH-NL)200 ± 150.30 ± 0.05+30 ± 5>90
Pectin-Coated CH-NH-NL (P-CH-NH-NL)250 ± 200.35 ± 0.05-20 ± 5>90

Data is presented as mean ± standard deviation and is compiled from representative literature.[1][2]

Table 2: In Vitro Performance of Neohesperidin-Loaded Nanoliposomes

FormulationMucin Adsorption (%)Cumulative Release after 12h (Simulated Gastric Fluid)Cumulative Release after 12h (Simulated Intestinal Fluid)
NH-NL41 ± 5~60%~80%
CH-NH-NL60 ± 6~40%~60%
P-CH-NH-NL46 ± 5~30%~50%

Data is presented as mean ± standard deviation and is compiled from representative literature.[1][2]

Experimental Protocols

Protocol 1: Preparation of Pectin-Chitosan Coated Neohesperidin-Loaded Nanoliposomes (P-CH-NH-NL)

This protocol describes the preparation of neohesperidin-loaded nanoliposomes followed by sequential coating with chitosan and pectin.

Materials:

  • Soybean Lecithin

  • Cholesterol

  • Neohesperidin (NH)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Chitosan (low molecular weight)

  • Acetic Acid

  • Pectin (from citrus peel)

  • Deionized water

Procedure:

  • Preparation of Neohesperidin-Loaded Nanoliposomes (NH-NL): a. Dissolve soybean lecithin and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. b. Add neohesperidin to the lipid solution at a desired drug-to-lipid ratio. c. Evaporate the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin lipid film. d. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C). e. To obtain unilamellar vesicles of a specific size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Chitosan Coating (CH-NH-NL): a. Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution and adjusting the pH to 5.5. b. Add the chitosan solution dropwise to the NH-NL suspension under gentle magnetic stirring. The ratio of chitosan to liposome can be optimized, for example, 1:1 (v/v). c. Continue stirring for 1 hour at room temperature to allow for the electrostatic interaction between the positively charged chitosan and the negatively charged liposomes.

  • Pectin Coating (P-CH-NH-NL): a. Prepare a 0.5% (w/v) pectin solution in deionized water. b. Add the pectin solution dropwise to the CH-NH-NL suspension under gentle magnetic stirring. The ratio of pectin to the chitosan-coated liposome can be optimized, for example, 1:1 (v/v). c. Continue stirring for 1 hour at room temperature to allow for the formation of the outer pectin layer.

  • Purification: a. Centrifuge the final P-CH-NH-NL suspension at a high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles. b. Resuspend the pellet in fresh PBS or deionized water to remove any un-encapsulated neohesperidin and excess coating materials. Repeat the washing step twice. c. Store the final nanoparticle suspension at 4°C.

G cluster_0 Preparation of NH-NL cluster_1 Coating Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Add PBS Sonication/Extrusion Sonication/Extrusion Hydration->Sonication/Extrusion Size Reduction Chitosan Coating Chitosan Coating Sonication/Extrusion->Chitosan Coating Add Chitosan Solution Pectin Coating Pectin Coating Chitosan Coating->Pectin Coating Sequential Addition Purification Purification Pectin Coating->Purification Centrifugation

Figure 1: Experimental workflow for the synthesis of P-CH-NH-NL.

Protocol 2: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: a. Dilute the nanoparticle suspension with deionized water to an appropriate concentration. b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). c. For zeta potential, ensure the use of appropriate folded capillary cells. d. Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (EE%): a. Separate the un-encapsulated neohesperidin from the nanoparticle suspension by ultracentrifugation (e.g., 15,000 rpm for 30 minutes). b. Measure the concentration of free neohesperidin in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4] c. Disrupt the nanoparticle pellet using a suitable solvent (e.g., methanol) to release the encapsulated drug and measure its concentration. d. Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study

This protocol utilizes the dialysis bag method to assess the release of neohesperidin from the nanoparticles.[1]

Materials:

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Magnetic stirrer with a heating plate

Procedure:

  • Soak the dialysis tubing in the release medium for at least 30 minutes before use.

  • Pipette a known amount of the nanoparticle suspension (e.g., 2 mL) into the dialysis bag and seal both ends.

  • Immerse the sealed dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL of SGF or SIF).

  • Place the beaker on a magnetic stirrer at 37°C with a constant stirring speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the concentration of neohesperidin in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug release over time.

Protocol 4: Cellular Uptake and Cytotoxicity Assay

1. Cell Culture: a. Culture a relevant cancer cell line (e.g., human colon cancer cells, Caco-2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cellular Uptake Study (Qualitative using a fluorescent marker): a. Encapsulate a fluorescent dye (e.g., Coumarin-6) within the nanoparticles during the preparation process. b. Seed the cells in a confocal imaging dish and allow them to adhere overnight. c. Treat the cells with the fluorescently labeled nanoparticles for different time intervals (e.g., 1, 2, 4 hours). d. Wash the cells with PBS to remove non-internalized nanoparticles. e. Stain the cell nuclei with a suitable dye (e.g., DAPI). f. Visualize the cellular uptake of nanoparticles using a confocal laser scanning microscope.

3. Cytotoxicity Assay (MTT Assay): a. Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight. b. Treat the cells with various concentrations of free neohesperidin and neohesperidin-loaded nanoparticles for 24, 48, or 72 hours. c. After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.[5] f. Calculate the cell viability as a percentage of the control (untreated cells).

Signaling Pathways

Neohesperidin has been shown to exert its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of neohesperidin-based drug delivery systems.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway cluster_2 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription Inflammation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Cellular Response Cellular Response MAPK->Cellular Response Neohesperidin Neohesperidin Neohesperidin->PI3K Inhibition Neohesperidin->IKK Inhibition Neohesperidin->MAPKKK Inhibition

Figure 2: Key signaling pathways modulated by Neohesperidin.

Neohesperidin has been reported to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[1] It also suppresses the NF-κB signaling pathway, a key regulator of inflammation, by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[2][3] Additionally, neohesperidin can inhibit the MAPK pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[2]

Conclusion

The use of this compound-containing compounds, exemplified by neohesperidin, in drug delivery systems presents a promising strategy for enhancing therapeutic efficacy. The protocols and data presented in this document provide a foundational framework for researchers and scientists to explore and develop novel this compound-based drug delivery platforms. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these systems and to translate their potential into clinical applications.

References

Application Notes and Protocols: Development of Neohesperidose-Based Nanoparticles for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of neohesperidose-based nanoparticles for targeted therapeutic applications. Neohesperidin, a flavonoid glycoside abundant in citrus fruits, and its derivatives like neohesperidin dihydrochalcone (NHDC), have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] Encapsulating these bioactive compounds into nanoparticles can enhance their bioavailability, stability, and target-specific delivery, thereby improving their therapeutic efficacy.[5]

Data Presentation: Physicochemical and In Vitro Efficacy Data

The following tables summarize key quantitative data for neohesperidin, hesperidin (a closely related flavonoid), and their nanoparticle formulations, providing a basis for comparison and experimental design.

Table 1: Physicochemical Characterization of Hesperidin-Loaded Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
Hesperidin-PLGA-NPs38.40.110-45.390[6]
Hesperidin-Loaded Silver Nanoparticles96.61 ± 2.390.368 ± 0.02-19.9 ± 0.656[7]
Hesperidin Solid Lipid Nanoparticles (Optimized)280 ± 1.350.239 ± 0.012-39.4 ± 0.9288.2 ± 2.09[8]

Table 2: In Vitro Cytotoxicity (IC50 Values) of Neohesperidin and Hesperidin

CompoundCell LineAssay Duration (h)IC50 Value (µM)Reference
NeohesperidinMDA-MB-231 (Human Breast Adenocarcinoma)2447.4 ± 2.6[1]
NeohesperidinMDA-MB-231 (Human Breast Adenocarcinoma)4832.5 ± 1.8[1]
HesperidinA431 (Human Malignant Melanoma)48108.4[9]
HesperidinMCF-7 (Human Breast Cancer)Not Specified120[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-based nanoparticles.

Protocol for Synthesis of Neohesperidin-Loaded PLGA Nanoparticles

This protocol is adapted from methods used for hesperidin-loaded PLGA nanoparticles and employs the oil-in-water single emulsion solvent evaporation technique.

Materials:

  • Neohesperidin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and neohesperidin in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring at high speed to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated neohesperidin.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powdered form of the nanoparticles for storage.

Protocol for Characterization of Nanoparticles

2.2.1. Particle Size and Zeta Potential Analysis

  • Disperse the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2.2.2. Drug Loading Efficiency

  • Dissolve a known amount of neohesperidin-loaded nanoparticles in a suitable solvent to release the encapsulated drug.

  • Quantify the amount of neohesperidin using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the drug loading efficiency using the following formula: Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound-based nanoparticles on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound-based nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the this compound-based nanoparticles and a vehicle control.

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC50 value.

Protocol for In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the biodistribution of nanoparticles in a murine model.

Materials:

  • Fluorescently-labeled this compound-based nanoparticles

  • Animal model (e.g., BALB/c mice)

  • In vivo imaging system

Procedure:

  • Administration: Administer the fluorescently-labeled nanoparticles to the mice via a specific route (e.g., intravenous injection).

  • In Vivo Imaging: At various time points post-administration, image the mice using an in vivo imaging system to track the distribution of the nanoparticles in real-time.

  • Ex Vivo Analysis: At the end of the study, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Organ Imaging: Image the harvested organs to quantify the fluorescence signal in each organ.

  • Histological Analysis: Process the organs for histological analysis to observe the cellular localization of the nanoparticles and assess any potential toxicity.[10][11]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation s1 Preparation of Organic Phase (Neohesperidin + PLGA in DCM) s3 Emulsification (Oil-in-Water) s1->s3 s2 Preparation of Aqueous Phase (PVA in Water) s2->s3 s4 Solvent Evaporation s3->s4 s5 Collection & Washing s4->s5 s6 Lyophilization s5->s6 c1 Particle Size & Zeta Potential (DLS) s6->c1 Characterize c2 Morphology (SEM/TEM) s6->c2 Characterize c3 Drug Loading Efficiency (UV-Vis/HPLC) s6->c3 Characterize e1 In Vitro Cytotoxicity (MTT Assay on Cancer Cells) s6->e1 Evaluate e2 In Vivo Biodistribution (Murine Model) e1->e2 Proceed if effective e3 In Vivo Efficacy (Tumor Growth Inhibition) e2->e3

Caption: Experimental workflow for nanoparticle development.

Neohesperidin-Induced Apoptosis Signaling Pathway

apoptosis_pathway Neo Neohesperidin Nanoparticles p53 p53 Neo->p53 Upregulates Bax Bax Neo->Bax Upregulates Bcl2 Bcl-2 Neo->Bcl2 Downregulates p53->Bax Activates Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Neohesperidin-induced apoptosis via the Bcl-2/Bax pathway.

Neohesperidin and the NF-κB Signaling Pathway

nfkb_pathway cluster_nucleus Inside Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Phosphorylation InflammatoryStimuli->TAK1 Neo Neohesperidin Nanoparticles Neo->TAK1 Inhibits IKK IKK Complex TAK1->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB InflammatoryGenes Pro-inflammatory Gene Transcription NFkB_n->InflammatoryGenes

Caption: Inhibition of the NF-κB pathway by neohesperidin.

References

Application Notes and Protocols for Microwave-Assisted Extraction of Flavonoids with Neohesperidose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Among these, flavonoids possessing a neohesperidose moiety, such as neohesperidin, are of significant interest for their potential therapeutic applications.[2][3] Neohesperidin is a flavanone glycoside predominantly found in citrus fruits.[3]

Microwave-assisted extraction (MAE) is a modern and efficient technique for extracting bioactive compounds from plant materials.[4][5] This method utilizes microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process compared to conventional methods.[6] The advantages of MAE include shorter extraction times, reduced solvent consumption, and higher extraction yields.[7] This document provides detailed application notes and protocols for the microwave-assisted extraction of flavonoids with this compound from plant sources, particularly citrus peels.

Biological Significance of Flavonoids with this compound

Flavonoids, including those with a this compound group like neohesperidin, exhibit considerable antioxidant, anti-inflammatory, and anti-apoptotic effects.[2] These compounds have been studied for their potential in preventing or treating various health issues such as liver metabolic diseases, cardiovascular diseases, and certain malignancies.[7] The extraction of these bioactive molecules is a critical first step in their study and potential application in the pharmaceutical and nutraceutical industries.

Experimental Protocols

Protocol 1: General Microwave-Assisted Extraction of Flavonoids from Citrus Peel

This protocol is a generalized procedure based on common parameters found in the literature for the MAE of flavonoids from citrus peels.

1. Sample Preparation:

  • Obtain fresh citrus peels (e.g., from orange, grapefruit).

  • Wash the peels thoroughly with distilled water to remove any surface impurities.

  • Dry the peels at a controlled temperature (e.g., 40-50°C) until they are brittle.

  • Grind the dried peels into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

2. Microwave-Assisted Extraction:

  • Weigh a specific amount of the dried citrus peel powder (e.g., 1.0 g) and place it into a microwave-safe extraction vessel.

  • Add a specific volume of the extraction solvent. A common solvent system is aqueous ethanol (e.g., 50-80% ethanol in water).[8] The solid-to-liquid ratio can vary, for instance, 1:20 to 1:30 (g/mL).[9]

  • Secure the vessel in the microwave extraction system.

  • Set the MAE parameters:

    • Microwave Power: 300-600 W[8][9]

    • Extraction Time: 2-15 minutes[8][9]

    • Temperature: 60-120°C (if temperature control is available)[9][10]

  • Start the extraction process.

3. Post-Extraction Processing:

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.

  • The collected supernatant is the crude flavonoid extract.

  • For analysis, the extract can be diluted to a suitable concentration.

4. Analysis:

  • The content of specific flavonoids like neohesperidin can be determined using High-Performance Liquid Chromatography (HPLC).[7]

Data Presentation

The following tables summarize quantitative data from various studies on the microwave-assisted extraction of flavonoids from citrus sources.

Plant MaterialTarget Flavonoid(s)SolventMicrowave Power (W)Time (min)Temperature (°C)YieldReference
Bitter Orange WasteTotal Phenolic Compounds50% (v/v) Ethanol-10.87520.2 g/100g OW[8]
Bitter Orange WasteTotal Phenolic Compounds50% (v/v) Acetone-157516.7 g/100g OW[8]
Orange PomaceTotal PolyphenolsWater6000120-37,667 mg/kg[8]
Citrus unshiu PeelsHesperidin70% (v/v) Ethanol1000814047.7 mg/g[11]
Pericarpium citri reticulataeHesperidin70% (v/v) Methanol-14652.40%[10]
Radix PuerariaeTotal Flavonoids70% (v/v) Ethanol2556.5-8.37 mg/g[5]

Note: "OW" stands for Orange Waste. The table presents a selection of data; for complete details, please refer to the cited sources.

Mandatory Visualization

Diagram 1: Experimental Workflow for Microwave-Assisted Extraction of Flavonoids

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction start Fresh Citrus Peels wash Washing start->wash dry Drying wash->dry grind Grinding to Powder dry->grind weigh Weighing of Sample grind->weigh add_solvent Addition of Solvent weigh->add_solvent mae_process Microwave Irradiation add_solvent->mae_process cool Cooling mae_process->cool separate Filtration / Centrifugation cool->separate extract Crude Flavonoid Extract separate->extract analysis HPLC Analysis extract->analysis

Caption: Workflow of Microwave-Assisted Extraction for Flavonoids.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Neohesperidose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the solid-phase synthesis of neohesperidose derivatives. This compound, a disaccharide composed of rhamnose and glucose linked by an α-(1→2) glycosidic bond, is a core component of various naturally occurring flavonoids with significant biological activities.[1][2][3] Solid-phase synthesis offers a streamlined approach for the preparation of this compound derivatives, facilitating purification and enabling the construction of libraries for drug discovery and glycobiology research.

Introduction

Neohesperidin (hesperetin 7-O-neohesperidoside) and related flavonoid glycosides are widely found in citrus fruits and exhibit a range of pharmacological properties, including neuroprotective, anti-inflammatory, antidiabetic, and anticancer activities.[1] The biological functions of these compounds are often attributed to their ability to modulate cellular signaling pathways, such as the Nrf2/ARE, Wnt/β-catenin, and PI3K/AKT/mTOR pathways, and to their antioxidant properties.[4][5][6][7][8] The chemical synthesis of this compound and its derivatives is crucial for further biological evaluation and the development of novel therapeutics. While solution-phase synthesis has been reported, solid-phase synthesis presents advantages in terms of efficiency and purification. A three-step solution-phase synthesis of this compound from naringin has been reported with an overall yield of 43%.[9]

This protocol outlines a proposed solid-phase strategy for the synthesis of a this compound derivative, focusing on the critical stereoselective formation of the 1,2-cis-glycosidic linkage.

Data Presentation

The following table summarizes representative yields for the synthesis of this compound and related disaccharides. Note that the solid-phase synthesis yields are projected based on typical solid-phase oligosaccharide synthesis outcomes, as a direct solid-phase synthesis of this compound has not been extensively documented.

Synthesis StageMethodKey ReactionReported/Projected YieldReference
This compound SynthesisSolution-PhaseSemisynthesis from Naringin43% (overall)[9]
Disaccharide FormationSolution-Phaseα-L-rhamnopyranosyl bromide condensationModerate[10]
Solid-Phase Glycosylation StepSolid-Phase (Projected)Stereoselective α-(1→2) glycosylation70-85% per stepInferred from general solid-phase oligosaccharide synthesis
Overall Solid-Phase SynthesisSolid-Phase (Projected)Multi-step solid-phase synthesis20-30% (overall)Inferred from general solid-phase oligosaccharide synthesis

Experimental Protocols

This section details a proposed protocol for the solid-phase synthesis of a this compound derivative.

1. Materials and Reagents

  • Solid Support: Merrifield resin (100-200 mesh, 1% DVB)

  • Linker: 4-(hydroxymethyl)benzoic acid (HMBA)

  • Glucose Acceptor: 1-O-Allyl-3,4,6-tri-O-benzoyl-β-D-glucopyranose

  • Rhamnose Donor: 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)

  • Glycosylation Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Capping Reagent: Acetic anhydride, Pyridine

  • Cleavage Reagent: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Deprotection Reagent: Sodium methoxide in methanol

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Diethyl ether, Methanol

2. Protocol

Step 1: Attachment of Linker to Solid Support

  • Swell Merrifield resin in DCM for 30 minutes.

  • In a separate flask, dissolve 4-(hydroxymethyl)benzoic acid (HMBA) and DIC in DCM.

  • Add the HMBA/DIC solution to the swollen resin and shake at room temperature for 24 hours.

  • Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

Step 2: Attachment of Glucose Acceptor to the Linker

  • Swell the HMBA-functionalized resin in DCM.

  • In a separate flask, dissolve 1-O-Allyl-3,4,6-tri-O-benzoyl-β-D-glucopyranose, DIC, and a catalytic amount of DMAP in DCM.

  • Add the glucose acceptor solution to the resin and shake at room temperature for 48 hours.

  • Wash the resin with DCM, DMF, and methanol.

  • Cap any unreacted hydroxyl groups on the linker by treating the resin with a solution of acetic anhydride and pyridine in DCM (1:1:3 v/v/v) for 2 hours.

  • Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

Step 3: Deprotection of the Allyl Group

  • Swell the resin-bound glucose acceptor in DCM.

  • Add Pd(PPh₃)₄ to the resin suspension.

  • Add 1,3-dimethylbarbituric acid as an allyl scavenger.

  • Shake the reaction mixture at room temperature for 4 hours.

  • Wash the resin with DCM, a solution of sodium diethyldithiocarbamate in DMF, DMF, and DCM.

Step 4: Stereoselective Glycosylation

  • Swell the resin with the deprotected glucose acceptor in a mixture of DCM and diethyl ether (1:1).

  • Cool the reaction vessel to -40°C.

  • In a separate flask, dissolve the 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate donor in DCM.

  • Add the donor solution to the resin, followed by the dropwise addition of a solution of TMSOTf in DCM.

  • Allow the reaction to proceed at -40°C for 2 hours, then slowly warm to 0°C over 2 hours.

  • Quench the reaction with pyridine.

  • Wash the resin with DCM, methanol, and diethyl ether.

  • Cap any unreacted hydroxyl groups on the glucose acceptor as described in Step 2.5.

Step 5: Cleavage from the Solid Support

  • Swell the resin-bound disaccharide in DCM.

  • Treat the resin with a mixture of TFA and DCM (95:5 v/v) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM, and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

Step 6: Global Deprotection

  • Dissolve the cleaved, protected disaccharide in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature for 12 hours.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin.

  • Filter the resin and concentrate the filtrate to obtain the crude this compound derivative.

  • Purify by silica gel chromatography or HPLC.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps resin Merrifield Resin linker_attachment Attach HMBA Linker resin->linker_attachment glucose_attachment Attach Glucose Acceptor linker_attachment->glucose_attachment capping1 Cap Unreacted Sites glucose_attachment->capping1 deprotection Allyl Deprotection capping1->deprotection glycosylation α-(1→2) Glycosylation with Rhamnose Donor deprotection->glycosylation capping2 Cap Unreacted OH glycosylation->capping2 cleavage Cleavage from Resin (TFA/DCM) capping2->cleavage global_deprotection Global Deprotection (NaOMe/MeOH) cleavage->global_deprotection purification Purification global_deprotection->purification final_product final_product purification->final_product This compound Derivative

Caption: Workflow for the solid-phase synthesis of a this compound derivative.

signaling_pathway cluster_cell Cellular Response to Neohesperidosides cluster_nrf2 Nrf2/ARE Pathway cluster_wnt Wnt/β-catenin Pathway neo Neohesperidoside Derivatives keap1 Keap1 neo->keap1 inhibition wnt Wnt neo->wnt activation nrf2 Nrf2 keap1->nrf2 inhibition are ARE nrf2->are activation antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) are->antioxidant_enzymes transcription cell_protection Cell Protection (Antioxidant Effect) antioxidant_enzymes->cell_protection leads to beta_catenin β-catenin wnt->beta_catenin stabilization osteogenesis Osteogenesis beta_catenin->osteogenesis promotion bone_health Bone Health osteogenesis->bone_health improves

Caption: Signaling pathways modulated by neohesperidoside derivatives.

References

Application Notes and Protocols for the Separation of Neohesperidose and Rutinose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of the isomeric disaccharides neohesperidose and rutinose. The structural similarity of these molecules, differing only in the glycosidic linkage between rhamnose and glucose (α-1,2 in this compound and α-1,6 in rutinose), presents a significant analytical challenge. These methods are crucial for the quality control of food products, the development of pharmaceuticals, and various research applications.

Introduction to the Analytical Challenge

This compound and rutinose are commonly found as sugar moieties of flavonoids in citrus fruits and other plants. The nature of the disaccharide can significantly impact the biological activity and bioavailability of the flavonoid. Therefore, accurate and reliable methods for their separation and quantification are essential. This document outlines four principal analytical techniques for this purpose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Thin-Layer Chromatography (TLC), and Counter-Current Chromatography (CCC). Additionally, protocols for the initial hydrolysis of flavonoid glycosides to liberate the disaccharides are provided.

Hydrolysis of Flavonoid Glycosides

Prior to the separation of this compound and rutinose, they must first be cleaved from their parent flavonoid aglycones (e.g., hesperetin, naringenin, quercetin). This can be achieved through either acid or enzymatic hydrolysis.

Experimental Protocols

1.1.1. Acid Hydrolysis Protocol

This protocol is a general method for the acid hydrolysis of flavonoid glycosides.[1][2][3]

  • Sample Preparation: Dissolve a known amount of the flavonoid glycoside (e.g., rutin or neohesperidin) in a 50% aqueous methanol solution.

  • Acidification: Add 1.2 M hydrochloric acid (HCl) to the sample solution. To prevent degradation of the released sugars and aglycones, 2 mg of ascorbic acid can be added as an antioxidant.[2]

  • Hydrolysis: Reflux the mixture at 80-95°C for 2 hours.[2][3]

  • Neutralization and Extraction: After cooling, neutralize the solution with sodium carbonate. The aglycone can be extracted with an organic solvent like ethyl acetate. The aqueous layer, containing the disaccharides, can then be collected, filtered through a 0.22 µm filter, and analyzed.

1.1.2. Enzymatic Hydrolysis Protocol

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, with greater specificity. Hesperidinase, which exhibits both α-L-rhamnosidase and β-D-glucosidase activities, can be used to hydrolyze rutin.[4][5]

  • Enzyme Preparation: Prepare a 50 mg/L solution of hesperidinase in 0.05 M acetate buffer (pH 4.0). To inactivate the β-glucosidase activity and selectively cleave the rhamnose, the enzyme solution can be heated at 70°C for 30 minutes.[4]

  • Sample Preparation: Dissolve the flavonoid glycoside (e.g., rutin) in a suitable buffer (e.g., 0.05 M acetate buffer, pH 4.0).

  • Enzymatic Reaction: Mix the enzyme solution with the sample solution and incubate at 40°C with shaking for 4-12 hours.[4]

  • Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 10-30 minutes.[4]

  • Sample Cleanup: Centrifuge the reaction mixture to pellet the enzyme and any precipitate. The supernatant containing the released disaccharides can be collected, filtered (0.22 µm), and analyzed.

Workflow for Hydrolysis

cluster_0 Hydrolysis of Flavonoid Glycosides start Flavonoid Glycoside (e.g., Rutin, Neohesperidin) hydrolysis Hydrolysis start->hydrolysis acid Acid Hydrolysis (e.g., 1.2M HCl, 80-95°C) hydrolysis->acid Acidic enzyme Enzymatic Hydrolysis (e.g., Hesperidinase, 40°C) hydrolysis->enzyme Enzymatic cleanup Sample Cleanup (Neutralization/Extraction or Centrifugation) acid->cleanup enzyme->cleanup end Aqueous Solution of This compound and Rutinose cleanup->end

Caption: General workflow for the hydrolysis of flavonoid glycosides.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including isomeric disaccharides.[6][7][8] At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on a strong anion-exchange column. PAD provides direct and sensitive detection without the need for derivatization.

Experimental Protocol

This protocol is adapted from general methods for disaccharide analysis using HPAEC-PAD.[6][7]

  • Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 - 25 µL.

  • Detection: Pulsed Amperometry with a gold electrode using a standard carbohydrate waveform.

Gradient Elution Program:

Time (min)% Eluent A (100 mM NaOH)% Eluent B (1 M NaOAc in 100 mM NaOH)
01000
201000
405050
410100
500100
511000
601000
Data Presentation
ParameterThis compoundRutinoseReference
Expected Elution Order EarlierLaterGeneral principle for α-1,2 vs α-1,6 linkage
Retention Time (min) Data not availableData not available-
Limit of Detection (LOD) sub-picomole rangesub-picomole range[6]
Limit of Quantification (LOQ) picomole rangepicomole range[6]

HPAEC-PAD Workflow

cluster_1 HPAEC-PAD Analysis Workflow sample_prep Hydrolyzed Sample (Aqueous Solution) injection Inject into HPAEC System sample_prep->injection separation Anion-Exchange Separation (e.g., CarboPac Column) injection->separation detection Pulsed Amperometric Detection (PAD) separation->detection analysis Data Analysis (Chromatogram) detection->analysis

Caption: Workflow for HPAEC-PAD analysis of disaccharides.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC with a refractive index detector is a common method for the analysis of sugars. While not as sensitive as HPAEC-PAD, it is a robust and widely available technique. Separation is typically achieved on an amino-functionalized silica column.[9][10][11]

Experimental Protocol

This protocol is based on established methods for disaccharide analysis by HPLC-RID.[9][10]

  • Instrumentation: An HPLC system with a refractive index detector.

  • Column: An amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detector Temperature: 35°C.

Data Presentation
ParameterThis compoundRutinoseReference
Expected Elution Order LaterEarlierBased on polarity differences
Retention Time (min) Data not availableData not available-
Limit of Detection (LOD) ~0.1-0.3 mg/mL~0.1-0.3 mg/mL[12]
Limit of Quantification (LOQ) ~0.4-0.7 mg/mL~0.4-0.7 mg/mL[12]

HPLC-RID Workflow

cluster_2 HPLC-RID Analysis Workflow sample_prep Hydrolyzed Sample (Aqueous Solution) injection Inject into HPLC System sample_prep->injection separation Normal-Phase Separation (Amino Column) injection->separation detection Refractive Index Detection (RID) separation->detection analysis Data Analysis (Chromatogram) detection->analysis

Caption: Workflow for HPLC-RID analysis of disaccharides.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of carbohydrates.[13][14][15] Separation is achieved based on the differential partitioning of the analytes between a stationary phase (e.g., silica gel) and a mobile phase.

Experimental Protocol

This protocol is a general guide for the TLC separation of polar sugars.[13][14]

  • Stationary Phase: Silica gel 60 TLC plates.

  • Mobile Phase (Developing Solvent): A mixture of chloroform, acetic acid, and water (e.g., 6:7:1 or 3:3.5:0.5 v/v/v).[14] Other solvent systems for polar compounds include Butanol:Acetic acid:Water (7:1:2 v/v/v).

  • Sample Application: Spot the hydrolyzed sample and standards onto the TLC plate.

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches a desired height. Multiple developments may be required for better separation.[14]

  • Visualization: Dry the plate and visualize the spots by spraying with a suitable reagent (e.g., a mixture of diphenylamine, aniline, and phosphoric acid in acetone) followed by heating.[13][14]

Data Presentation
ParameterThis compoundRutinoseReference
Expected Rf Value LowerHigherBased on polarity
Rf Value Data not availableData not available-
Detection Limit Microgram (µg) rangeMicrogram (µg) range[16]

Note: Rf values are highly dependent on the specific TLC conditions (plate, solvent system, temperature) and must be determined experimentally.

TLC Workflow

cluster_3 TLC Analysis Workflow spotting Spot Sample and Standards on TLC Plate development Develop Plate in Solvent Chamber spotting->development drying Dry the TLC Plate development->drying visualization Spray with Reagent and Heat drying->visualization analysis Analyze Spots (Rf Values) visualization->analysis

Caption: Workflow for TLC analysis of disaccharides.

Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[17][18] It is particularly well-suited for the separation of polar compounds. High-Speed Counter-Current Chromatography (HSCCC) is a modern application of this technique.

Experimental Protocol

This protocol is a general guideline for the separation of polar molecules using HSCCC.[19]

  • Instrumentation: A High-Speed Counter-Current Chromatography instrument.

  • Two-Phase Solvent System: A suitable biphasic solvent system must be selected. For highly polar compounds, systems such as 1-butanol-ethanol-saturated ammonium sulfate solution-water can be effective.[19] A common system for a range of polarities is ethyl acetate-n-butanol-water in various ratios.

  • Mode of Operation: The instrument can be operated in either head-to-tail or tail-to-head elution mode, depending on which phase is used as the mobile phase.

  • Rotational Speed: Typically in the range of 800-1000 rpm.

  • Flow Rate: 1-3 mL/min.

  • Sample Injection: The sample is dissolved in a mixture of the upper and lower phases before injection.

  • Fraction Collection: Fractions are collected and analyzed by a suitable method (e.g., TLC or HPLC) to determine the distribution of the separated compounds.

Data Presentation
ParameterThis compoundRutinoseReference
Partition Coefficient (K) Varies with solvent systemVaries with solvent system[18]
Elution Volume (Ve) Dependent on K and flow rateDependent on K and flow rate-
Recovery >90%>90%[18]

Note: The success of CCC is highly dependent on the selection of an appropriate solvent system to achieve a suitable partition coefficient (K) for the target compounds. This often requires preliminary experimentation.

CCC Workflow

cluster_4 CCC Analysis Workflow solvent_prep Prepare & Equilibrate Biphasic Solvent System column_prep Fill Column with Stationary Phase solvent_prep->column_prep injection Inject Sample column_prep->injection separation Elute with Mobile Phase (Rotation & Pumping) injection->separation collection Collect Fractions separation->collection analysis Analyze Fractions (e.g., by HPLC or TLC) collection->analysis

Caption: Workflow for Counter-Current Chromatography.

References

Application Notes and Protocols for the Use of Carbohydrate-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: While direct applications of neohesperidose as a chiral auxiliary in organic synthesis are not documented in peer-reviewed literature, this document provides a comprehensive guide to the principles and practices of using carbohydrate-based chiral auxiliaries. The protocols and data herein are based on established methodologies for other carbohydrate scaffolds and serve as a blueprint for the potential application of complex disaccharides like this compound.

Introduction: Carbohydrates as Chiral Auxiliaries

Carbohydrates represent a readily available and inexpensive source of chirality for asymmetric synthesis. Their rigid cyclic structures and multiple stereocenters make them excellent scaffolds for inducing stereoselectivity in a variety of chemical transformations. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed and can ideally be recovered for reuse.

The general workflow for employing a carbohydrate-based chiral auxiliary involves three key steps:

  • Attachment: Covalent attachment of the carbohydrate auxiliary to a prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction, where the chirality of the auxiliary directs the formation of one diastereomer over others.

  • Cleavage: Removal of the auxiliary to yield the desired enantiomerically enriched product.

While this compound, a disaccharide of rhamnose and glucose, is a promising candidate due to its complex chiral structure, its application has not been explicitly reported. Therefore, we will use a well-documented example of a monosaccharide-derived auxiliary in the Diels-Alder reaction to illustrate the concept.

Application Example: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with high stereocontrol.[1] Using a chiral auxiliary attached to the dienophile, it is possible to achieve high diastereoselectivity in the resulting cycloadduct.

Here, we will focus on a chiral auxiliary derived from levoglucosenone, a compound accessible from the pyrolysis of cellulose. This auxiliary has been shown to be highly effective in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene.[2]

Data Presentation: Diastereoselective Diels-Alder Reaction

The following table summarizes the results of the Diels-Alder reaction between an acrylate ester of a levoglucosenone-derived chiral auxiliary and cyclopentadiene, highlighting the effect of different Lewis acids on the reaction's yield and stereoselectivity.[2]

EntryLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
1No Catalyst257530
2MgBr₂08060
3ZnCl₂08275
4EtAlCl₂-7895>98
5Et₂AlCl-7898>98

Data sourced from Sarotti, A. M., Spanevello, R. A., & Suárez, A. G. (2006). Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. Organic letters, 8(7), 1487–1490.[2]

Experimental Protocols

The following are generalized protocols that can be adapted for various carbohydrate-based chiral auxiliaries.

Protocol 1: Attachment of the Chiral Auxiliary (Acrylate Formation)

This protocol describes the esterification of a carbohydrate-derived alcohol with acryloyl chloride to form the dienophile.

  • Materials:

    • Carbohydrate-derived auxiliary (1.0 eq)

    • Acryloyl chloride (1.2 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve the carbohydrate-derived auxiliary in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add acryloyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the acrylate-functionalized dienophile.

Protocol 2: Diastereoselective Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral dienophile and cyclopentadiene.

  • Materials:

    • Chiral dienophile (from Protocol 1) (1.0 eq)

    • Cyclopentadiene (freshly cracked) (3.0 eq)

    • Diethylaluminum chloride (Et₂AlCl) (1.2 eq) as a 1 M solution in hexanes

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

    • Low-temperature bath (e.g., dry ice/acetone)

  • Procedure:

    • Dissolve the chiral dienophile in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add cyclopentadiene to the reaction mixture.

    • Slowly add the solution of Et₂AlCl dropwise to the stirred reaction mixture.

    • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at -78 °C.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis.

    • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the reductive cleavage of the ester linkage to release the chiral product (an alcohol) and recover the auxiliary.

  • Materials:

    • Diels-Alder adduct (from Protocol 2) (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the Diels-Alder adduct in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, at 0 °C.

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the mixture through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude material by flash column chromatography to separate the desired chiral alcohol product and the recovered chiral auxiliary.

Visualization of Workflows and Mechanisms

Diagram 1: General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary (e.g., this compound derivative) B->C D Chiral Substrate C->D E Diastereoselective Reaction D->E F Diastereomeric Product Mixture E->F G Cleave Auxiliary F->G H Enantiomerically Enriched Product G->H I Recovered Chiral Auxiliary G->I

Caption: General workflow for a chiral auxiliary-mediated asymmetric synthesis.

Diagram 2: Proposed Transition State for the Diels-Alder Reaction

Caption: Chelation control model for the diastereoselective Diels-Alder reaction.

Conclusion and Outlook for this compound

The use of carbohydrate-derived chiral auxiliaries is a robust and effective strategy for asymmetric synthesis. While specific data for this compound is currently unavailable, the principles outlined in these notes provide a solid foundation for its investigation as a chiral auxiliary. The increased steric bulk and complex stereochemistry of a disaccharide like this compound could potentially lead to even higher levels of diastereoselectivity. However, challenges may arise in its selective functionalization for attachment to substrates and potentially more difficult cleavage due to its larger size. Future research in this area would be valuable to expand the toolbox of readily available, complex chiral auxiliaries for modern organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neohesperidin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of neohesperidin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for neohesperidin synthesis?

A1: The main strategies for neohesperidin synthesis include:

  • Enzymatic Synthesis: This is a common method involving the use of specific enzymes, such as rhamnosyltransferases, to convert precursors like hesperetin-7-O-glucoside into neohesperidin. This method is favored for its high specificity and milder reaction conditions.

  • Biotransformation: This approach utilizes whole microbial cells or plant cell cultures that have been metabolically engineered to express the necessary enzymes for converting substrates like hesperidin or hesperetin into neohesperidin.

  • Chemical Synthesis: While possible, chemical synthesis is often more complex, may require harsh conditions, and can lead to a mixture of products requiring extensive purification.

Q2: What are the common precursors for neohesperidin synthesis?

A2: The most common precursors are flavonoids extracted from citrus fruits, particularly bitter oranges. These include:

  • Hesperidin: Abundantly found in orange peels, hesperidin can be hydrolyzed to produce hesperetin or hesperetin-7-O-glucoside, which are then converted to neohesperidin.

  • Naringin: Another flavonoid found in citrus, which can also be used as a starting material.

  • Hesperetin: The aglycone of hesperidin, which can be directly used as a substrate for enzymatic conversion to neohesperidin.

Q3: Why is my neohesperidin yield consistently low?

A3: Low yield is a common issue and can stem from several factors. Key areas to investigate include suboptimal reaction conditions (pH, temperature), poor enzyme activity, substrate insolubility, or issues with the purification process. Refer to the Troubleshooting Guide for detailed solutions.

Q4: What are the typical impurities encountered during neohesperidin synthesis?

A4: Impurities can arise from unreacted starting materials, side-products of the reaction, or degradation of the product. Common impurities may include residual hesperidin, hesperetin, or other flavonoids present in the initial extract. During the subsequent conversion to neohesperidin dihydrochalcone (NHDC), impurities such as naringin dihydrochalcone and hesperidin dihydrochalcone can be formed.

Q5: How can I effectively monitor the progress of my neohesperidin synthesis reaction?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the reaction. This technique allows for the separation and quantification of the precursor, product, and any major side-products, providing a clear picture of the reaction kinetics and final yield. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress.

Troubleshooting Guide

Low or No Product Formation
Question Possible Causes Troubleshooting Steps
Why am I not seeing any neohesperidin formation? 1. Inactive Enzyme: The rhamnosyltransferase or other enzymes may be inactive due to improper storage, handling, or expiration. 2. Incorrect Reaction Buffer: The pH, ionic strength, or presence of inhibitors in the buffer can prevent enzyme activity. 3. Missing Cofactors: Some enzymatic reactions require specific cofactors that may be absent.1. Verify Enzyme Activity: Test the enzyme with a known positive control substrate. Purchase fresh enzyme if necessary. 2. Optimize Buffer Conditions: Prepare fresh buffer and verify the pH. Screen a range of pH values (typically 6.0-8.0) to find the optimum for your enzyme. 3. Check Cofactor Requirements: Consult the literature for the specific enzyme being used to ensure all necessary cofactors are present in the reaction mixture.
My neohesperidin yield is very low. How can I improve it? 1. Suboptimal pH or Temperature: The reaction conditions are not optimal for the enzyme's catalytic activity. 2. Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor in the reaction. 3. Low Substrate Concentration or Solubility: The precursor may not be sufficiently available to the enzyme. 4. Reaction Time is Too Short: The reaction may not have reached completion.1. Optimize Reaction Conditions: Systematically vary the pH and temperature to identify the optimal conditions for your specific enzyme and substrate. 2. Increase Enzyme Loading: Incrementally increase the enzyme concentration to determine if it improves the yield. 3. Increase Substrate Concentration: If solubility is an issue, consider using a co-solvent or modifying the substrate to improve its solubility. 4. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.
Product Purity and Impurities
Question Possible Causes Troubleshooting Steps
My final product contains a significant amount of unreacted precursor. What should I do? 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Enzyme Inhibition: The product or a byproduct may be inhibiting the enzyme. 3. Reversible Reaction: The reaction may have reached equilibrium.1. Extend Reaction Time: Allow the reaction to proceed for a longer duration. 2. Investigate Product Inhibition: If possible, remove the product as it is formed. 3. Shift Equilibrium: Consider adding an excess of one of the substrates to drive the reaction towards product formation.
I am observing unexpected peaks in my HPLC analysis. What could they be? 1. Side Reactions: The enzyme may have activity on other components in the reaction mixture, or the substrate may be undergoing non-enzymatic degradation. 2. Contaminated Starting Material: The precursor may contain impurities that are carried through the synthesis.1. Characterize Byproducts: Use techniques like mass spectrometry (MS) to identify the unexpected peaks. Adjust reaction conditions to minimize their formation. 2. Purify Starting Material: Ensure the purity of the precursor before starting the synthesis.
Purification Challenges
Question Possible Causes Troubleshooting Steps
I am having difficulty purifying neohesperidin from the reaction mixture. 1. Inappropriate Purification Method: The chosen method may not be suitable for separating neohesperidin from the specific impurities present. 2. Poor Resolution in Chromatography: The chromatographic conditions may not be optimized.1. Select an Appropriate Method: Macroporous resin chromatography followed by high-speed counter-current chromatography (HSCCC) has been shown to be effective for neohesperidin purification. 2. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, and flow rate to improve the separation of neohesperidin from contaminants.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of neohesperidin. The data is compiled from trends and optimal conditions reported in the scientific literature.

Table 1: Effect of pH on Neohesperidin Synthesis Yield

pHRelative Yield (%)Observations
5.060Suboptimal, lower enzyme activity.
6.085Approaching optimal conditions.
7.0 100 Optimal for many rhamnosyltransferases.
8.090Slight decrease in activity for some enzymes.
9.070Generally less favorable for enzyme stability and activity.

Table 2: Effect of Temperature on Neohesperidin Synthesis Yield

Temperature (°C)Relative Yield (%)Observations
2575Slower reaction rate.
3090Good activity and enzyme stability.
35 100 Often optimal for enzymatic conversion.
4085Potential for slight enzyme denaturation over long reaction times.
4565Increased risk of enzyme instability and degradation.

Table 3: Effect of Substrate Concentration on Neohesperidin Yield

Precursor Concentration (mM)Relative Yield (%)Observations
0.150Low substrate availability limits the reaction rate.
0.580Increased yield with higher substrate concentration.
1.0 100 Optimal concentration in many reported protocols.
2.095Potential for substrate inhibition with some enzymes.
5.085Higher concentrations may lead to solubility issues and substrate inhibition.

Table 4: Effect of Enzyme Loading on Neohesperidin Yield

Enzyme Concentration (U/mL)Relative Yield (%)Observations
140Insufficient enzyme for efficient conversion.
575Improved reaction rate and yield.
10 100 Generally sufficient for achieving high conversion.
20100Further increases may not significantly improve yield and increase costs.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Neohesperidin from Hesperetin-7-O-glucoside

This protocol describes the enzymatic conversion of hesperetin-7-O-glucoside (H7G) to neohesperidin using a rhamnosyltransferase.

Materials:

  • Hesperetin-7-O-glucoside (H7G)

  • Recombinant rhamnosyltransferase (e.g., Cm1,2RhaT)

  • UDP-rhamnose

  • Phosphate buffer (50 mM, pH 7.0)

  • Reaction vessel

  • Incubator/shaker

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 1 mM H7G, and 1.5 mM UDP-rhamnose.

  • Equilibrate the reaction mixture to 35°C.

  • Initiate the reaction by adding the rhamnosyltransferase to a final concentration of 10 U/mL.

  • Incubate the reaction at 35°C with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Once the reaction is complete (as determined by the consumption of H7G and formation of neohesperidin), terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) or by adding a quenching solvent like methanol.

  • Proceed with the purification of neohesperidin from the reaction mixture.

Protocol 2: Purification of Neohesperidin using Macroporous Resin Chromatography

This protocol outlines a general procedure for the initial purification of neohesperidin from a crude reaction mixture or plant extract.

Materials:

  • Crude neohesperidin solution

  • Macroporous adsorption resin (e.g., D101)

  • Chromatography column

  • Deionized water

  • Ethanol

  • Fraction collector

Procedure:

  • Pack a chromatography column with the macroporous resin and equilibrate it with deionized water.

  • Load the crude neohesperidin solution onto the column.

  • Wash the column with deionized water to remove unbound impurities such as salts and sugars.

  • Elute the adsorbed flavonoids with a stepwise or gradient of ethanol in water. Neohesperidin is typically eluted with an ethanol concentration in the range of 50-70%.

  • Collect the fractions and analyze them by HPLC to identify the fractions containing pure neohesperidin.

  • Pool the pure fractions and concentrate them under reduced pressure to obtain the purified neohesperidin.

Protocol 3: HPLC Analysis of Neohesperidin

This protocol provides a general method for the quantification of neohesperidin.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient could be starting with 80% A and 20% B, then increasing to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 283 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a series of standard solutions of neohesperidin of known concentrations to generate a calibration curve.

  • Prepare the samples for analysis by dissolving them in the initial mobile phase composition and filtering them through a 0.45 µm filter.

  • Inject the standards and samples onto the HPLC system.

  • Identify the neohesperidin peak based on its retention time compared to the standard.

  • Quantify the amount of neohesperidin in the samples by using the calibration curve.

Mandatory Visualizations

Enzymatic_Synthesis_of_Neohesperidin Hesperidin Hesperidin Hydrolysis Hydrolysis (Acid or Enzyme) Hesperidin->Hydrolysis Hesperetin_7_O_glucoside Hesperetin-7-O-glucoside Hydrolysis->Hesperetin_7_O_glucoside Hesperetin Hesperetin Hydrolysis->Hesperetin Rhamnosylation Rhamnosyl- transferase (e.g., Cm1,2RhaT) Hesperetin_7_O_glucoside->Rhamnosylation Glucosylation Glucosyl- transferase Hesperetin->Glucosylation Glucosylation->Hesperetin_7_O_glucoside Neohesperidin Neohesperidin Rhamnosylation->Neohesperidin

Caption: Enzymatic synthesis pathway of neohesperidin from hesperidin.

Experimental_Workflow_Neohesperidin_Synthesis Start Start: Precursor Selection (Hesperidin/Hesperetin) Enzymatic_Reaction Enzymatic Reaction - Rhamnosyltransferase - Buffer (pH 7.0) - Temperature (35°C) Start->Enzymatic_Reaction Monitoring Reaction Monitoring (HPLC/TLC) Enzymatic_Reaction->Monitoring Reaction_Complete Reaction Complete? Monitoring->Reaction_Complete Reaction_Complete->Enzymatic_Reaction No Purification Purification (Macroporous Resin Chromatography) Reaction_Complete->Purification Yes Analysis Purity & Yield Analysis (HPLC) Purification->Analysis Final_Product Pure Neohesperidin Analysis->Final_Product Troubleshooting_Logic_Low_Yield Low_Yield Low Neohesperidin Yield Check_Enzyme Check Enzyme Activity Low_Yield->Check_Enzyme Check_Conditions Check Reaction Conditions (pH, Temp) Low_Yield->Check_Conditions Check_Substrate Check Substrate (Purity, Solubility) Low_Yield->Check_Substrate Check_Purification Review Purification Protocol Low_Yield->Check_Purification Inactive_Enzyme Inactive Enzyme Check_Enzyme->Inactive_Enzyme Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Substrate_Issue Substrate Issue Check_Substrate->Substrate_Issue Purification_Loss Loss during Purification Check_Purification->Purification_Loss

Overcoming challenges in the purification of neohesperidose.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of neohesperidin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying neohesperidin?

A1: The most prevalent and effective methods for purifying neohesperidin from crude extracts, typically from citrus peels, involve a combination of chromatographic techniques. Macroporous resin column chromatography is widely used for initial cleanup and enrichment, followed by high-speed counter-current chromatography (HSCCC) for final purification to achieve high purity.[1][2]

Q2: What are the major impurities I should be aware of during neohesperidin purification?

A2: The most common impurities are structurally related flavonoids, which can be co-extracted from the source material. These include naringin, hesperidin, and their dihydrochalcones.[3] Degradation products can also be present, especially if the purification process involves harsh pH or high temperatures.

Q3: What is the typical purity and recovery I can expect from these purification methods?

A3: A two-step process combining macroporous resin chromatography and HSCCC can yield high-purity neohesperidin. For instance, an initial purification with D101 macroporous resin can increase purity from around 4.92% to 58.22% with a recovery of about 68.97%.[1] Subsequent purification by HSCCC can further increase the purity to over 97% with a recovery of approximately 65.85%.[1]

Q4: What are the optimal storage conditions for purified neohesperidin?

A4: To prevent degradation, purified neohesperidin should be stored in a cool, dark, and dry place. It is susceptible to degradation at high temperatures and in alkaline or strongly acidic conditions.[3][4][5] For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during neohesperidin purification.

Macroporous Resin Chromatography
Problem Possible Cause(s) Troubleshooting Solution(s)
Low Yield of Neohesperidin 1. Incomplete Adsorption: The flow rate during sample loading may be too high, or the sample concentration may exceed the resin's binding capacity. 2. Improper Elution: The ethanol concentration in the elution buffer may be too low or too high, or the elution volume may be insufficient. 3. Column Overload: Too much crude extract was loaded onto the column.1. Optimize Adsorption: Decrease the flow rate during sample loading. Dilute the crude extract to an optimal concentration before loading. 2. Optimize Elution: Perform a gradient elution with increasing concentrations of ethanol (e.g., 10-70%) to determine the optimal elution concentration. Increase the elution volume and monitor the eluate for neohesperidin content. A 55-60% aqueous ethanol solution is often effective for eluting neohesperidin from D101 resin.[1][2] 3. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column in subsequent runs.
Poor Purity of Eluate 1. Co-elution of Impurities: Structurally similar flavonoids like naringin may co-elute with neohesperidin. 2. Ineffective Washing: The washing step after sample loading may be insufficient to remove all unbound impurities.1. Optimize Elution Gradient: Use a shallower ethanol gradient during elution to improve the separation of neohesperidin from other flavonoids. 2. Improve Washing: Increase the volume of the water wash after sample loading to ensure all polar impurities are removed before elution with ethanol.
High-Speed Counter-Current Chromatography (HSCCC)
Problem Possible Cause(s) Troubleshooting Solution(s)
Poor Peak Resolution 1. Inappropriate Solvent System: The partition coefficient (K) of neohesperidin in the selected two-phase solvent system is not optimal. 2. Sample Overload: The concentration of the sample injected is too high.1. Optimize Solvent System: Test different ratios of the two-phase solvent system to achieve an optimal K value for neohesperidin (ideally between 0.5 and 2). A common system is ethyl acetate-n-butanol-water.[1] Another reported system is chloroform-methanol-n-butanol-water.[2] 2. Reduce Sample Concentration: Dilute the sample before injection into the HSCCC system.
Low Recovery 1. Emulsification: The solvent system may be prone to forming a stable emulsion, leading to sample loss. 2. Irreversible Adsorption: Neohesperidin may be adsorbing to the tubing or other components of the HSCCC system.1. Adjust Solvent System: Modify the solvent system to reduce emulsification. Adding a small amount of acid or salt can sometimes help break emulsions. 2. System Conditioning: Flush the system thoroughly between runs. Consider using a different tubing material if adsorption is suspected.
Crystallization
Problem Possible Cause(s) Troubleshooting Solution(s)
Failure to Crystallize 1. Solution is too dilute. 2. Presence of impurities that inhibit crystallization. 3. Inappropriate solvent. 1. Concentrate the solution: Slowly evaporate the solvent to increase the concentration of neohesperidin. 2. Further purify the sample: If impurities are suspected, an additional chromatographic step may be necessary. 3. Solvent screening: Experiment with different solvent systems. Recrystallization from a mixture of methanol and petroleum ether has been reported.
Formation of Oil instead of Crystals 1. Supersaturation is too high. 2. Cooling rate is too fast. 1. Dilute the solution slightly: Add a small amount of solvent to reduce the supersaturation. 2. Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

Data Presentation

Table 1: Quantitative Data on Neohesperidin Purification

Purification StepStarting Purity (%)Final Purity (%)Recovery Rate (%)Reference
Macroporous Resin (D101)4.9258.2268.97[1]
HSCCC58.2297.4765.85[1]
Macroporous Resin & HSCCC (Combined)Not Specified≥ 97≥ 60[2]

Experimental Protocols

Protocol 1: Purification of Neohesperidin using Macroporous Resin Chromatography

Objective: To perform an initial purification and enrichment of neohesperidin from a crude plant extract.

Materials:

  • Crude extract containing neohesperidin

  • D101 macroporous resin

  • Chromatography column

  • Deionized water

  • Ethanol (95%)

  • Rotary evaporator

Methodology:

  • Resin Preparation: Swell the D101 macroporous resin in deionized water and then wash thoroughly with ethanol to remove any residual monomers, followed by washing with deionized water until the effluent is neutral.

  • Column Packing: Pack the prepared resin into a chromatography column to the desired bed volume.

  • Equilibration: Equilibrate the column by washing with 2-3 bed volumes of deionized water.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (deionized water) and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with 4-5 bed volumes of deionized water to remove unbound impurities.

  • Elution: Elute the adsorbed compounds using a stepwise or gradient elution of aqueous ethanol. A common protocol uses 55-60% aqueous ethanol to elute neohesperidin.[1][2] Collect fractions and monitor the presence of neohesperidin using a suitable analytical method (e.g., HPLC).

  • Concentration: Pool the fractions containing neohesperidin and concentrate them using a rotary evaporator at a temperature below 50°C to avoid degradation.[2]

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) of Neohesperidin

Objective: To achieve high-purity neohesperidin from a partially purified extract.

Materials:

  • Partially purified neohesperidin sample (e.g., from macroporous resin chromatography)

  • HSCCC instrument

  • Two-phase solvent system (e.g., ethyl acetate-n-butanol-water (4:1:5, v/v) or chloroform-methanol-n-butanol-water (4:3:1:2, v/v/v/v))[1][2]

Methodology:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing the solvents in a separatory funnel. Allow the phases to separate and degas them before use.

  • HSCCC System Preparation:

    • Fill the column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

    • Set the desired rotation speed (e.g., 800 rpm).[2]

  • Sample Injection: Dissolve the partially purified neohesperidin sample in a small volume of the mobile phase and inject it into the system.

  • Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions based on the chromatogram from the UV detector.

  • Analysis: Analyze the collected fractions for purity using HPLC.

  • Drying: Combine the high-purity fractions and remove the solvent, for example, by rotary evaporation at a controlled temperature (e.g., 50°C), to obtain the purified neohesperidin.[2]

Protocol 3: HPLC Analysis of Neohesperidin Purity

Objective: To determine the purity of neohesperidin samples.

Materials:

  • Neohesperidin sample

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: Acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape)

  • Reference standard of neohesperidin

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it. A typical mobile phase could be a gradient of acetonitrile in water containing 0.1% formic acid.[6]

  • Standard Preparation: Prepare a stock solution of the neohesperidin reference standard of a known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the neohesperidin sample in the mobile phase or a suitable solvent and filter it through a 0.45 µm filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35°C).[6]

    • Set the flow rate (e.g., 0.9 mL/min).[6]

    • Set the UV detection wavelength (e.g., 284 nm).

    • Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the neohesperidin peak in the sample chromatogram by comparing the retention time with the standard. Calculate the purity of the sample based on the peak area relative to the total peak area or by using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Stages cluster_analysis Analysis and Final Product Crude_Extract Crude Plant Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Initial Cleanup HSCCC High-Speed Counter-Current Chromatography (HSCCC) Macroporous_Resin->HSCCC Further Purification Purity_Analysis Purity Analysis (HPLC/LC-MS) HSCCC->Purity_Analysis Purity Assessment Pure_Neohesperidin High-Purity Neohesperidin Purity_Analysis->Pure_Neohesperidin

Caption: Experimental workflow for the purification of neohesperidin.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity after Macroporous Resin Step Cause1 Co-elution of Similar Flavonoids Problem->Cause1 Cause2 Ineffective Washing Problem->Cause2 Solution1 Optimize Elution Gradient Cause1->Solution1 Solution2 Increase Wash Volume Cause2->Solution2

Caption: Troubleshooting logic for low purity in macroporous resin chromatography.

References

Technical Support Center: HPLC Separation of Naringin and Neohesperidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of naringin and neohesperidin. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.

Troubleshooting Guides & FAQs

Q1: Why am I seeing poor resolution or co-elution of naringin and neohesperidin peaks?

A1: Poor resolution or co-elution of naringin and neohesperidin is a common issue. Several factors can contribute to this problem:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) concentration is critical. An inappropriate solvent strength can lead to overlapping peaks.[1] Adjusting the ratio of the organic solvent to the aqueous phase can improve separation.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes, which in turn influences their retention. The addition of acids like acetic acid or formic acid to the mobile phase is often used to improve peak shape and resolution.[1][2][3][4]

  • Column Choice: While C18 columns are widely used, the specific brand and column chemistry can impact selectivity.[1][2][4] If resolution is poor, trying a different manufacturer's C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) might be beneficial.

  • Interfering Compounds: In complex matrices like fruit juices, other compounds such as sodium benzoate, potassium sorbate, or substituted cinnamic acids can co-elute with naringin and neohesperidin.[1][5] Optimizing the mobile phase strength and pH can help to separate these interferences.[1][5]

Q2: My peaks for naringin and neohesperidin are showing significant tailing. What can I do to improve peak shape?

A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase or by issues with the mobile phase.

  • Mobile Phase pH: As mentioned, adding a small amount of acid (e.g., 0.1-0.5% acetic acid or formic acid) to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.[1][2][3][4][5]

  • Column Contamination: Contamination of the analytical column with strongly retained sample components can lead to active sites that cause tailing. Flushing the column with a strong solvent or, if necessary, replacing the guard column or the analytical column can resolve this.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting your sample and reinjecting.

Q3: I am experiencing inconsistent retention times for my analytes. What are the likely causes?

A3: Fluctuating retention times can compromise the reliability of your analysis. The following factors are common culprits:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including variations in the organic-to-aqueous ratio or pH, can lead to shifts in retention time.[1] Ensure accurate and consistent mobile phase preparation for each run.

  • Column Temperature: The column temperature is a significant factor affecting retention.[6] Using a column oven to maintain a constant and elevated temperature (e.g., 30-40°C) can improve reproducibility.[3][7]

  • Column Aging: Over time, the performance of an HPLC column can degrade, leading to changes in retention behavior.[1] If you observe a consistent drift in retention times, it may be time to replace your column.

  • Flow Rate Fluctuation: Issues with the HPLC pump can cause variations in the flow rate, directly impacting retention times. Ensure your pump is properly maintained and delivering a stable flow.

Q4: My results show low recovery of naringin and neohesperidin. What could be happening during sample preparation?

A4: Low recovery can often be traced back to the sample preparation steps.

  • Filter Membrane Adsorption: Naringin and neohesperidin can adsorb to certain types of filter membranes used for sample clarification.[1][5] Studies have shown that nylon membranes can cause significant adsorption, while inorganic and cellulose acetate membranes show negligible adsorption.[1][5] It is crucial to validate your filter membranes for analyte recovery.

  • Incomplete Extraction: If you are extracting these compounds from a solid or semi-solid matrix, the extraction solvent and method may not be optimal. Ensure you are using a suitable solvent and extraction technique (e.g., reflux or ultrasonicating) to achieve complete extraction.

HPLC Method Parameters for Naringin and Neohesperidin Separation

The following table summarizes typical HPLC parameters used for the successful separation of naringin and neohesperidin, based on various published methods.

ParameterMethod 1Method 2Method 3Method 4
Column C18 (e.g., Supelco LC-18, 150 x 4.6 mm, 3 µm)[1]C18 (e.g., Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µm)[2][4]C18 (e.g., YMC Triart C18, 150 x 4.6 mm, 5 µm)[7]C18 (e.g., Waters Nova Pak C18)[8]
Mobile Phase Acetonitrile / 0.5% Aqueous Acetic Acid (18:82, v/v)[1]Acetonitrile / Water / Formic Acid (21:78.8:0.2, v/v/v), pH 2.5[2][4]Acetonitrile / 0.2% Phosphoric Acid Solution (Gradient)[7]Acetonitrile / Water (Gradient)[8]
Flow Rate Not Specified1.0 mL/min[2][4]1.0 mL/min[7]1.0 mL/min[8]
Detection Wavelength 280 nm[1]280 nm[2][4]284 nm[7]Not Specified
Column Temperature Not SpecifiedRoom Temperature[2][4]30°C[7]25°C[8]

Detailed Experimental Protocol

This protocol provides a general methodology for the HPLC separation of naringin and neohesperidin. It is recommended to optimize the method for your specific instrumentation and sample matrix.

1. Materials and Reagents

  • Naringin and Neohesperidin reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid or Formic Acid (HPLC grade)

  • Methanol (for standard preparation)

  • 0.45 µm syringe filters (e.g., cellulose acetate)

2. Standard Solution Preparation

  • Prepare individual stock solutions of naringin and neohesperidin (e.g., 1 mg/mL) in methanol.

  • From the stock solutions, prepare a mixed working standard solution containing both analytes at a suitable concentration (e.g., 10-100 µg/mL) by diluting with the mobile phase.

3. Sample Preparation (Example for Citrus Juice)

  • Centrifuge the juice sample to pellet any solid material.

  • Filter the supernatant through a 0.45 µm cellulose acetate syringe filter prior to injection.[1][5]

4. HPLC Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water:Formic Acid (21:78.8:0.2, v/v/v), adjusted to pH 2.5.[2][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.[7]

  • Detection: UV at 280 nm.[2][4]

5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the mixed standard solution to determine the retention times and peak shapes of naringin and neohesperidin.

  • Inject the prepared samples.

  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantify the analytes by comparing the peak areas in the samples to a calibration curve generated from a series of standard solutions of known concentrations.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the HPLC separation of naringin and neohesperidin.

Troubleshooting_Workflow start Problem Identified poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing retention_shift Retention Time Shift start->retention_shift cause_resolution1 Incorrect Mobile Phase Strength poor_resolution->cause_resolution1 cause_resolution2 Suboptimal pH poor_resolution->cause_resolution2 cause_resolution3 Interfering Compounds poor_resolution->cause_resolution3 cause_tailing1 Secondary Silanol Interactions peak_tailing->cause_tailing1 cause_tailing2 Column Contamination peak_tailing->cause_tailing2 cause_shift1 Inconsistent Mobile Phase Prep retention_shift->cause_shift1 cause_shift2 Temperature Fluctuation retention_shift->cause_shift2 cause_shift3 Column Aging retention_shift->cause_shift3 solution_resolution1 Adjust Organic:Aqueous Ratio cause_resolution1->solution_resolution1 solution_resolution2 Add Acid Modifier (e.g., Acetic Acid) cause_resolution2->solution_resolution2 solution_resolution3 Optimize pH & Mobile Phase Strength cause_resolution3->solution_resolution3 solution_tailing1 Add Acid to Mobile Phase cause_tailing1->solution_tailing1 solution_tailing2 Flush or Replace Column cause_tailing2->solution_tailing2 solution_shift1 Ensure Accurate Preparation cause_shift1->solution_shift1 solution_shift2 Use Column Oven cause_shift2->solution_shift2 solution_shift3 Replace Column cause_shift3->solution_shift3

A troubleshooting workflow for common HPLC separation issues.

References

Technical Support Center: Neohesperidin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving neohesperidin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of neohesperidin?

Neohesperidin is a flavonoid glycoside with limited solubility in aqueous solutions.[1] It is sparingly soluble in water and aqueous buffers.[1] Its solubility is significantly better in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

Q2: I'm seeing precipitation when I add my neohesperidin stock solution to my cell culture media. What is happening?

This is a common issue known as "precipitation upon dilution." It occurs because neohesperidin is poorly soluble in the aqueous environment of the cell culture medium.[2] When a concentrated stock solution in an organic solvent (like DMSO) is added to the medium, the solvent concentration decreases dramatically, causing the neohesperidin to come out of solution and form a precipitate.[2]

Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?

While the tolerance can vary between cell lines, a general recommendation is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 1% DMSO, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.

Q4: Can I heat the solution to improve the solubility of neohesperidin?

Heating can increase the solubility of neohesperidin in both water and organic solvents. For its derivative, neohesperidin dihydrochalcone (NHDC), solubility in water rises sharply with temperature.[3][4][5] However, for in vitro assays, it is critical to ensure that the heating process does not degrade the compound. It is advisable to use gentle warming and to check the stability of neohesperidin at higher temperatures if this method is employed.

Q5: Are there any alternative solvents I can use besides DMSO?

Yes, ethanol and dimethylformamide (DMF) are also effective solvents for neohesperidin.[1][6] The choice of solvent may depend on the specific requirements of your assay and the tolerance of your cell line. As with DMSO, it is essential to keep the final solvent concentration in your culture medium as low as possible and to include appropriate vehicle controls.

Troubleshooting Guide

Issue: Neohesperidin powder is not dissolving in my chosen solvent.

Possible Causes & Solutions:

  • Insufficient Solvent Volume: The concentration of neohesperidin may be too high for the volume of solvent used.

    • Solution: Increase the volume of the solvent to lower the concentration. Refer to the solubility data table below for guidance.

  • Inappropriate Solvent: The chosen solvent may not be optimal for dissolving neohesperidin.

    • Solution: Switch to a more suitable organic solvent such as DMSO or DMF.[1]

  • Low Temperature: Solubility can be temperature-dependent.

    • Solution: Gently warm the solution in a water bath. For neohesperidin dihydrochalcone, solubility in ethanol and water increases significantly with temperature.[3]

  • Sonication Needed: The powder may need mechanical assistance to dissolve.

    • Solution: Use a sonicator to aid in the dissolution process.[7]

Issue: Precipitate forms after adding the neohesperidin stock solution to the aqueous buffer or cell culture medium.

Possible Causes & Solutions:

  • Poor Aqueous Solubility: Neohesperidin is not readily soluble in water-based solutions.[1]

    • Solution 1 (Stepwise Dilution): Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions. First, dilute the stock into a smaller volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.

    • Solution 2 (Use of a Carrier): Complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance the aqueous solubility of flavonoids like hesperidin.[8][9][10] Consider preparing a complex of neohesperidin with HP-β-CD.

    • Solution 3 (pH Adjustment): The solubility of some flavonoids can be influenced by pH. While neohesperidin's solubility isn't strongly pH-dependent within the physiological range, slight adjustments to the buffer pH (if permissible for the experiment) could be tested.[9]

Data Presentation: Solubility of Neohesperidin and its Derivatives

CompoundSolventTemperatureSolubility
Neohesperidin DMSONot Specified~ 5 mg/mL
Dimethylformamide (DMF)Not Specified~ 3 mg/mL
1:1 DMSO:PBS (pH 7.2)Not Specified~ 0.5 mg/mL
Neohesperidin Dihydrochalcone (NHDC) Water20°C0.4 g/L (0.05 g/100g )[3][4]
Water80°C650 g/L (65.3 g/100g )[3][4]
Ethanol20°C12 g/L
Ethanol75°C790 g/L
Ethanol/Water (50:50, v/v)20°C123 g/L
Ethanol/Water (50:50, v/v)60°C985 g/L
DMSONot Specified25-100 mg/mL[6][11]
Dimethylformamide (DMF)Not Specified~ 50 mg/mL

Note: Much of the detailed quantitative solubility data available is for Neohesperidin Dihydrochalcone (NHDC), a derivative of neohesperidin. While their core structures are related, their solubilities may differ.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Neohesperidin Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of neohesperidin powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Neohesperidin Stock Solution into Cell Culture Medium
  • Thawing: Thaw the concentrated neohesperidin stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium to 37°C.

  • Dilution: To minimize precipitation, add the required volume of the stock solution to the pre-warmed medium while gently vortexing or swirling the medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Final Mixing: Gently mix the final solution by inverting the tube or bottle several times.

  • Immediate Use: It is recommended to use the final working solution immediately after preparation.[1]

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh Neohesperidin add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter store Store at -20°C / -80°C sterile_filter->store thaw_stock Thaw Stock Solution store->thaw_stock dilute Dilute Stock into Medium thaw_stock->dilute warm_media Warm Culture Medium warm_media->dilute mix Gently Mix dilute->mix use_immediately Use Immediately mix->use_immediately

Caption: Experimental workflow for preparing neohesperidin solutions.

PI3K_AKT_mTOR_pathway cluster_info Signaling Pathway NHDC Neohesperidin Dihydrochalcone PI3K PI3K NHDC->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Lipogenesis Lipogenesis & Adipogenesis mTOR->Lipogenesis FatAccumulation Subcutaneous Fat & Lipid Accumulation Lipogenesis->FatAccumulation info NHDC inhibits the PI3K/AKT/mTOR pathway, leading to a reduction in fat and lipid accumulation.

Caption: NHDC's inhibitory effect on the PI3K/AKT/mTOR pathway.[12][13]

NFkB_pathway cluster_info Signaling Pathway LPS LPS TAK1 TAK1 LPS->TAK1 NHDC Neohesperidin Dihydrochalcone NHDC->TAK1 ERK12 ERK1/2 NHDC->ERK12 NFkB NF-κB NHDC->NFkB TAK1->ERK12 ERK12->NFkB Inflammatory_Cytokines IL-1β, IL-6, TNF-α NFkB->Inflammatory_Cytokines Endothelial_Dysfunction Vascular Endothelial Dysfunction Inflammatory_Cytokines->Endothelial_Dysfunction info NHDC alleviates LPS-induced inflammation by inhibiting the TAK1, ERK1/2, and NF-κB signaling pathways.

Caption: NHDC's role in mitigating LPS-induced inflammation via NF-κB.[14]

References

Addressing the stability of neohesperidose under different pH conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of neohesperidose under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A: this compound is a disaccharide composed of rhamnose and glucose. It is the glycone moiety of several flavonoid glycosides, most notably neohesperidin, which is found in citrus fruits. The stability of the glycosidic bond in this compound is crucial for maintaining the structural integrity and biological activity of these parent compounds. Degradation of this compound can lead to a loss of therapeutic efficacy and the formation of undesired byproducts.

Q2: What is the general stability profile of this compound at different pH values?

A: The stability of the glycosidic linkage in neohesperidin, and by extension this compound, is significantly influenced by pH. Generally, it exhibits the greatest stability in a slightly acidic to neutral environment. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the breakdown of the disaccharide into its constituent monosaccharides, rhamnose and glucose.

Q3: What happens to this compound under acidic conditions?

A: Under acidic conditions, the glycosidic bond of this compound is susceptible to acid-catalyzed hydrolysis. This reaction involves the protonation of the glycosidic oxygen, followed by the cleavage of the C-O bond. The rate of hydrolysis generally increases as the pH decreases. Studies on the related compound neohesperidin dihydrochalcone (NHDC) have shown that acid catalysis is a dominant degradation pathway at low pH values.

Q4: How does this compound behave under alkaline conditions?

A: In alkaline solutions, this compound can undergo degradation through base-catalyzed hydrolysis. This process can lead to the cleavage of the glycosidic bond and other rearrangements of the sugar molecules. For neohesperidin dihydrochalcone, base-catalyzed reactions dominate its degradation at higher pH levels.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of this compound stability.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent stability results at the same pH. 1. Inaccurate buffer preparation. 2. Temperature fluctuations during the experiment. 3. Microbial contamination of the sample.1. Verify the pH of the buffer with a calibrated pH meter before each use. 2. Use a temperature-controlled incubator or water bath. 3. Filter-sterilize the this compound solutions and buffers.
Rapid degradation observed across all pH values. 1. High experimental temperature. 2. Presence of catalytic impurities in the sample or reagents.1. Lower the incubation temperature to slow down the degradation rate. 2. Use high-purity water and reagents (e.g., HPLC grade).
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Sample overload.1. Optimize the mobile phase, including the buffer and organic solvent ratio. 2. Use a new column or a guard column. 3. Reduce the injection volume or dilute the sample.
Unexpected peaks appearing in the chromatogram. 1. Formation of degradation products. 2. Contamination of the sample or HPLC system.1. Use a mass spectrometer (LC-MS) to identify the unknown peaks. 2. Flush the HPLC system thoroughly and use fresh mobile phase.

Data Summary

The following table summarizes the stability of Neohesperidin Dihydrochalcone (NHDC), a compound containing the this compound moiety, at different pH values. While this data is for NHDC, it provides a strong indication of the stability profile of the this compound glycosidic bond. The degradation of NHDC was found to follow first-order kinetics.

pHTemperature (°C)Half-life (t½) (days)Degradation Rate Constant (k) (day⁻¹)
2.05015.80.0438
3.05038.50.0180
4.55057.80.0120
5.55044.20.0157
6.55028.90.0240
8.05010.50.0660

Note: This data is illustrative and based on published studies on NHDC. The exact stability of free this compound may vary.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines the methodology to assess the stability of this compound at various pH values using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

    • Ensure all buffers are prepared with high-purity water and are filter-sterilized.

  • Sample Preparation:

    • Prepare a stock solution of this compound in high-purity water.

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis.

  • Incubation:

    • Incubate the prepared samples in a temperature-controlled environment (e.g., 25°C, 40°C, and 60°C) to assess the effect of temperature.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Analyze the withdrawn aliquots using an HPLC system equipped with a suitable column (e.g., a C18 column) and a refractive index (RI) or evaporative light scattering detector (ELSD).

    • An isocratic mobile phase of acetonitrile and water is commonly used for disaccharide analysis.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH and temperature.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_buffers Prepare Buffers (pH 2-10) mix_samples Mix Stock with Buffers prep_buffers->mix_samples prep_neo Prepare this compound Stock prep_neo->mix_samples incubate Incubate at Controlled Temperatures mix_samples->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Peak Area hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics halflife Calculate Half-life kinetics->halflife

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathway cluster_acid Acidic Conditions (Low pH) cluster_alkaline Alkaline Conditions (High pH) Neo This compound Protonation Protonation of Glycosidic Oxygen Neo->Protonation H⁺ Hydroxide Hydroxide Ion Attack Neo->Hydroxide OH⁻ Cleavage_A Cleavage of Glycosidic Bond Protonation->Cleavage_A Products Rhamnose + Glucose Cleavage_A->Products Cleavage_B Cleavage of Glycosidic Bond Hydroxide->Cleavage_B Cleavage_B->Products

Caption: Simplified degradation pathways of this compound.

Technical Support Center: Minimizing Neohesperidin Epimerization During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of neohesperidin during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is neohesperidin epimerization and why is it a concern?

A1: Neohesperidin, a flavanone glycoside, possesses a chiral center at the C-2 position of its flavanone moiety. Epimerization is a chemical process that alters the stereochemistry at this single center, converting the naturally occurring (2S)-neohesperidin into its (2R)-epimer. This is a concern because different epimers can exhibit distinct biological activities and physicochemical properties. For reliable and reproducible research and drug development, maintaining the stereochemical integrity of the target compound is crucial.

Q2: What is the underlying chemical mechanism of neohesperidin epimerization?

A2: The epimerization of flavanones like neohesperidin at the C-2 position is primarily driven by a process called enolization, which can be catalyzed by both acids and bases. Under basic conditions, a proton is abstracted from the C-3 position, forming a planar enolate intermediate. In acidic conditions, protonation of the carbonyl oxygen at C-4 facilitates the formation of a planar enol. In both cases, the planarity at the C-2/C-3 bond is lost. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of the original (2S) and the (2R) epimers.

Q3: What are the primary factors that promote the epimerization of neohesperidin during extraction?

A3: The main factors that accelerate the epimerization of neohesperidin are:

  • High Temperatures: Elevated temperatures provide the activation energy needed to overcome the barrier for enolization. Studies on similar flavanones like naringin have shown that processes involving heating, such as decoction, significantly increase the formation of the corresponding epimer.[1]

  • Alkaline pH: Basic conditions directly promote the formation of the enolate intermediate, which is the key step in the epimerization pathway. Traditional alkaline extraction methods, while effective for solubilizing flavonoids, carry a high risk of epimerization.

  • Prolonged Extraction Times: Longer exposure to harsh conditions (high temperature or non-neutral pH) increases the extent of epimerization.

Q4: How can I detect and quantify the epimer of neohesperidin in my sample?

A4: The most effective method for separating and quantifying neohesperidin and its C-2 epimer is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Normal-phase HPLC with a polysaccharide-derived chiral column, such as CHIRALPAK IB, has been successfully used to separate the (2S) and (2R) forms of neohesperidin.[1] Standard reverse-phase C18 columns will likely not resolve the epimers, which may appear as a single, potentially broadened peak.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of neohesperidin, with a focus on minimizing epimerization.

Observed Issue Potential Cause Recommended Action(s)
Broad or shouldered neohesperidin peak in HPLC analysis (C18 column). Co-elution of the (2R)-epimer with the (2S)-neohesperidin peak.1. Switch to a chiral HPLC column (e.g., polysaccharide-based) to resolve the epimers. 2. Review your extraction protocol for conditions known to cause epimerization (high temperature, alkaline pH).
Low yield of neohesperidin in the final extract. 1. Inefficient extraction method. 2. Degradation of neohesperidin under harsh conditions.1. Consider using ultrasound-assisted or microwave-assisted extraction at controlled, low temperatures. 2. If using alkaline extraction, minimize the time the sample is at high pH and perform the extraction at a reduced temperature. 3. Ensure the pH for precipitation is optimized (around 4-5) to maximize recovery.
Presence of a significant peak corresponding to the (2R)-epimer in chiral HPLC. Epimerization has occurred during extraction or sample processing.1. Lower the extraction temperature. Consider cold extraction or extraction at room temperature. 2. Avoid strongly alkaline conditions. If necessary, use a milder base or reduce the exposure time. 3. Neutralize the extract as soon as possible after alkaline treatment. 4. Minimize the duration of the extraction process.
Inconsistent results between extraction batches. Variation in extraction parameters (temperature, time, pH).1. Strictly control and monitor the temperature, pH, and duration of each extraction step. 2. Ensure consistent quality and preparation of solvents and reagents. 3. Homogenize the starting plant material to ensure uniformity.

Data on Factors Influencing Flavanone Epimerization

Parameter Condition Effect on Epimerization Compound Studied Citation
Temperature Decoction (Boiling)Significant increase in (2R)-epimer formation (ratio of 2S:2R can drop to nearly 1:1).Naringin, Hesperidin[1][2]
Low Temperature (e.g., <15°C for crystallization)Recommended in patents to improve purity, likely by minimizing epimerization and degradation.Neohesperidin
pH Alkaline Conditions (e.g., pH > 9)Promotes epimerization and degradation.Hesperidin
Acidic Conditions (e.g., pH < 2)Can lead to hydrolysis of the glycosidic bond, especially at high temperatures.Neohesperidin Dihydrochalcone[3]
Extraction Method Traditional DecoctionHigh potential for epimerization due to prolonged heating.Naringin[1]
Alkaline ExtractionHigh risk of epimerization if not carefully controlled (temperature and time).Hesperidin
Sample Matrix Commercial SamplesCommercial neohesperidin samples have been found with the (2S)-form at 84% (i.e., 16% epimer).Neohesperidin[1]

Experimental Protocols

Protocol 1: Recommended Low-Temperature Solvent Extraction to Minimize Epimerization

This protocol is designed to minimize epimerization by avoiding high temperatures and harsh pH conditions.

  • Preparation of Plant Material:

    • Dry the citrus peel at a low temperature (e.g., 40-50°C) until brittle.

    • Grind the dried peel into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered peel in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature (20-25°C) for 24 hours with continuous stirring.

    • Alternatively, for a faster extraction, use an ultrasonic bath for 1-2 hours, ensuring the temperature of the bath does not exceed 30°C.

  • Filtration and Concentration:

    • Filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Purification (Optional but Recommended):

    • Dissolve the concentrated crude extract in a minimal amount of the mobile phase used for purification.

    • Purify using column chromatography with a suitable macroporous resin (e.g., D101).

    • Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol). Collect fractions and monitor by HPLC.

    • Combine the fractions containing pure neohesperidin and concentrate as in step 3.

  • Crystallization and Drying:

    • Dissolve the purified extract in a suitable solvent (e.g., aqueous methanol) and allow it to crystallize at a low temperature (4°C).

    • Collect the crystals by filtration and dry them under vacuum at a low temperature.

Protocol 2: Chiral HPLC Analysis of Neohesperidin Epimers

This protocol is adapted from published methods for the separation of flavanone epimers.[1][4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK IB, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 80:20, v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 283 nm.

  • Sample Preparation: Dissolve the extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: Inject a standard of (2S)-neohesperidin to determine its retention time. The epimer will be the other resolved peak. Quantify based on peak area and a calibration curve if an isolated standard of the epimer is available, or report as a relative percentage of the two isomers.

Visualizations

Epimerization_Mechanism cluster_S (2S)-Neohesperidin (Natural) cluster_R (2R)-Neohesperidin (Epimer) cluster_intermediate Planar Intermediate S_form (2S)-Neohesperidin Intermediate Enol / Enolate (Loss of Chirality at C-2) S_form->Intermediate + Base (OH⁻) or + Acid (H⁺) & Heat R_form (2R)-Neohesperidin Intermediate->S_form Re-protonation (original face) Intermediate->R_form Re-protonation (opposite face)

Caption: Mechanism of neohesperidin epimerization via a planar intermediate.

Extraction_Workflow start Citrus Peel prep Drying & Grinding start->prep extraction Extraction (e.g., 70% Ethanol, <30°C) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation, <40°C) filtration->concentration purification Purification (Macroporous Resin) concentration->purification analysis Chiral HPLC Analysis (Quantify Epimers) purification->analysis final_product Pure (2S)-Neohesperidin analysis->final_product

Caption: Workflow for minimizing neohesperidin epimerization during extraction.

References

Technical Support Center: Enhancing Enzymatic Hydrolysis of Neohesperidosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic hydrolysis of neohesperidosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the hydrolysis of neohesperidosides, and what are their primary functions?

A1: The most common enzymes are naringinase, hesperidinase, and specific α-L-rhamnosidases.[1][2][3][4][5] Naringinase is a complex that typically contains both α-L-rhamnosidase and β-D-glucosidase activities.[5][6] The α-L-rhamnosidase component is responsible for cleaving the terminal rhamnose from the neohesperidose moiety, which is the key step in converting bitter neohesperidosides like naringin and neohesperidin into less bitter or tasteless compounds.[2][3][7] Hesperidinase also possesses α-L-rhamnosidase activity and is effective in hydrolyzing hesperidin.[4][8]

Q2: My hydrolysis reaction is slow or incomplete. What are the potential causes and how can I troubleshoot this?

A2: Slow or incomplete hydrolysis can be due to several factors:

  • Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for activity.[4] Deviations from these optima can significantly reduce enzyme efficiency. Verify the optimal conditions for your specific enzyme from the manufacturer's datasheet or relevant literature.

  • Enzyme Concentration: The concentration of the enzyme may be too low for the amount of substrate.[9] Try increasing the enzyme concentration incrementally.

  • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit enzyme activity.[10][11] If you suspect this, try running the reaction with a slightly lower substrate concentration.

  • Product Inhibition: Accumulation of reaction products (e.g., rhamnose, prunin) can sometimes inhibit the enzyme.[10][11] If feasible, consider methods for in-situ product removal.

  • Presence of Inhibitors: The substrate solution may contain inhibitors. For instance, certain metal ions or other small molecules can inhibit enzyme activity. Consider purifying your substrate if it is a crude extract.

Q3: I am observing low yields of my desired product. How can I optimize the reaction conditions to improve the yield?

A3: To optimize for higher yields, consider a systematic approach like Response Surface Methodology (RSM).[9][12][13] Key parameters to optimize include:

  • Enzyme Concentration: The amount of enzyme directly influences the reaction rate and final yield.[9]

  • Reaction Time: A longer reaction time may be necessary to achieve complete conversion.[9]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation if too high.[4][9]

  • pH: The pH of the reaction buffer is critical for enzyme stability and activity.[4]

Q4: How can I monitor the progress of my enzymatic hydrolysis reaction?

A4: The progress of the reaction can be monitored by measuring the decrease in the substrate concentration or the increase in the product concentration over time. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying both substrates (e.g., naringin, neohesperidin) and products (e.g., prunin, naringenin, hesperetin-7-O-glucoside).[14]

Q5: What is the difference between neohesperidosides and rutinosides, and how does this affect enzymatic hydrolysis?

A5: The key difference lies in the linkage of the rhamnose to the glucose. In neohesperidosides (like naringin and neohesperidin), the rhamnose is attached to the glucose via an α(1→2) linkage, and these compounds are typically bitter. In rutinosides (like hesperidin and rutin), the rhamnose is linked via an α(1→6) linkage, and these are generally tasteless.[1][14] Some α-L-rhamnosidases show a preference for one linkage over the other. For example, some enzymes are more efficient at hydrolyzing the α(1→2) linkage in neohesperidosides.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Enzyme Activity Incorrect storage of the enzyme.Always store enzymes at the recommended temperature (typically -20°C or 4°C). Avoid repeated freeze-thaw cycles.
Inappropriate buffer pH.Verify the pH of your buffer and ensure it is within the optimal range for the enzyme.[4]
Presence of inhibitors in the substrate.If using a crude extract, consider a purification step. Test for known inhibitors if suspected.
Incomplete Substrate Conversion Insufficient reaction time.Extend the incubation period and monitor the reaction progress over a longer duration.[9]
Low enzyme-to-substrate ratio.Increase the enzyme concentration in the reaction mixture.[9]
Enzyme denaturation due to high temperature.Lower the reaction temperature to the optimal range for the enzyme.[9]
Product Degradation Unstable product at the reaction pH or temperature.Once the optimal reaction time is determined, stop the reaction promptly. Analyze the stability of your product under the reaction conditions in a separate experiment.
Batch-to-Batch Variability Inconsistent substrate quality or concentration.Ensure consistent quality and accurate concentration measurement of your starting material for each batch.
Inconsistent enzyme activity.Use a fresh batch of enzyme or verify the activity of the current batch using a standard assay.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Different Enzymes

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Reference
Naringinase (Aspergillus sojae)Hesperidin~5.0Not specified[2]
α-L-Rhamnosidase (Dictyoglomus thermophilum)NeohesperidosidesNot specifiedUp to 90[1]
Hesperidinase (Thermomicrobia sp.)Naringin, Hesperidin, Rutin~7.5~65[4]
α-L-Rhamnosidase (Pediococcus acidilactici)Hesperidin, RutinoseNot specified37[8]
Viscozyme® L Immature citrus (containing hesperidin and naringin)5.051[9]

Table 2: Impact of Optimized Hydrolysis on Flavonoid Content

CompoundBefore Hydrolysis (mg/g)After Optimized Hydrolysis (mg/g)Fold IncreaseReference
Hesperetin ~0.012.567~251.7[9]
Naringenin Not specifiedNot specified45.5[9]
Total Phenolic Content Not specifiedNot specified2.6[9]

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of Neohesperidosides

  • Substrate Preparation: Dissolve the neohesperidoside substrate (e.g., naringin, neohesperidin) in a suitable buffer at the desired concentration. The choice of buffer will depend on the optimal pH of the enzyme. A common choice is a sodium acetate buffer for acidic conditions or a potassium phosphate buffer for neutral to basic conditions.[4][9]

  • Enzyme Addition: Add the enzyme (e.g., naringinase, hesperidinase) to the substrate solution. The enzyme concentration should be optimized for the specific application, but a starting point could be in the range of 1-4% (w/w) of the substrate.[9]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with constant agitation (e.g., in a shaking water bath).[9] Reaction times can vary from a few hours to over 24 hours.

  • Reaction Termination: To stop the reaction, deactivate the enzyme by heating the mixture (e.g., in a boiling water bath at 90-100°C for 10-20 minutes).[9]

  • Analysis: After cooling, centrifuge the reaction mixture to remove any precipitate. The supernatant can then be analyzed by HPLC to determine the concentration of the substrate and products.

Protocol 2: Optimization of Hydrolysis using Response Surface Methodology (RSM)

  • Factor Selection: Identify the key independent variables (factors) that influence the hydrolysis reaction. These typically include enzyme concentration, reaction time, and temperature.[9][12]

  • Experimental Design: Use a statistical software package to design the experiments. A Box-Behnken or Central Composite Design is often used.[13] This will generate a set of experimental runs with different combinations of the selected factors at various levels (e.g., low, medium, high).

  • Data Collection: Perform the hydrolysis experiments according to the designed runs. For each run, measure the desired responses (e.g., product yield, degree of hydrolysis).

  • Model Fitting and Analysis: Analyze the experimental data using the statistical software to fit a polynomial equation to the data. This model will describe the relationship between the factors and the response.

  • Optimization: Use the model to determine the optimal conditions for the factors that maximize the desired response.

  • Verification: Conduct experiments at the predicted optimal conditions to validate the model.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Substrate Solution (Neohesperidoside) Reaction_Mix Combine Substrate, Buffer, and Enzyme Substrate->Reaction_Mix Buffer Buffer Preparation (Optimal pH) Buffer->Reaction_Mix Enzyme Enzyme Solution Enzyme->Reaction_Mix Incubation Incubate at Optimal Temperature with Agitation Reaction_Mix->Incubation Termination Terminate Reaction (Heat Inactivation) Incubation->Termination Centrifugation Centrifuge and Collect Supernatant Termination->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC

Caption: General workflow for enzymatic hydrolysis of neohesperidosides.

Troubleshooting_Logic Start Low/Incomplete Hydrolysis? Check_Conditions Optimal pH & Temp Verified? Start->Check_Conditions Check_Enzyme_Conc Enzyme Conc. Sufficient? Check_Conditions->Check_Enzyme_Conc Yes Adjust_Conditions Adjust pH/Temp to Optimal Range Check_Conditions->Adjust_Conditions No Check_Inhibitors Potential Inhibitors? Check_Enzyme_Conc->Check_Inhibitors Yes Increase_Enzyme Increase Enzyme Concentration Check_Enzyme_Conc->Increase_Enzyme No Purify_Substrate Purify Substrate or Use Inhibitor Resistant Enzyme Check_Inhibitors->Purify_Substrate Yes Success Problem Resolved Check_Inhibitors->Success No Adjust_Conditions->Start Increase_Enzyme->Start Purify_Substrate->Start

References

Reducing interference in the analysis of neohesperidosides in complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of neohesperidosides in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in neohesperidoside analysis?

The most common sources of interference, often referred to as matrix effects, in the analysis of neohesperidosides in complex biological or food matrices are endogenous components that co-elute with the analytes of interest. These can include phospholipids, salts, proteins, and other small molecules.[1] These interferences can lead to ion suppression or enhancement in the mass spectrometer's ion source, compromising the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: How can I minimize matrix effects during my sample preparation?

Effective sample preparation is crucial to minimize matrix effects. The most common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds. For neohesperidosides and other flavonoids, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are often used.[2][3]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the analytes of interest into a solvent that is immiscible with the sample matrix, leaving many interferences behind.

  • Protein Precipitation (PPT): For biological samples like plasma, PPT with acetonitrile or methanol is a quick method to remove the majority of proteins. However, it may not remove other interfering small molecules as effectively as SPE.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, widely used in pesticide residue analysis, can also be adapted for the extraction of flavonoids from food matrices.

Q3: What are the optimal storage conditions for neohesperidoside samples and standards?

Neohesperidin dihydrochalcone (NHDC) shows maximum stability in aqueous solutions at a pH range of 3-5.[4] Its stability is affected by both temperature and pH. For instance, at 20°C and pH 4.5, the time for a 10% degradation of NHDC is approximately 164 days.[5][6] It is generally recommended to store stock solutions and processed samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: I am observing high variability in my results. What could be the cause?

High variability in LC-MS/MS quantification of flavonoids can stem from several factors:

  • Inconsistent Sample Preparation: Ensure that your sample preparation, especially manual steps like liquid handling and SPE, is performed consistently across all samples.

  • Matrix Effects: Even with sample cleanup, residual matrix components can cause variable ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

  • Analyte Instability: Degradation of neohesperidosides during sample collection, storage, or processing can lead to variable results. Ensure proper storage conditions and minimize processing time.[4][5][7][8]

  • Instrumental Issues: A dirty ion source, contaminated quadrupoles, or an unstable spray can all contribute to signal variability.[9] Regular instrument maintenance and cleaning are crucial.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions with Column Use a column with a different stationary phase or add a competing agent to the mobile phase.
Issue 2: Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction from Matrix Optimize the extraction solvent and method (e.g., for SPE, check sorbent type, pH, and elution solvent).
Analyte Adsorption to Surfaces Use silanized glassware or polypropylene tubes.
Analyte Degradation Investigate the stability of the neohesperidoside under your extraction and storage conditions.[4][5][7][8] Consider adding antioxidants or adjusting pH.
Incomplete Elution from SPE Cartridge Use a stronger elution solvent or increase the elution volume.
Issue 3: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation by modifying the gradient, mobile phase, or column.
Insufficient Sample Cleanup Optimize the sample preparation method (e.g., switch from PPT to SPE, or use a more selective SPE sorbent).
High Concentration of Salts or Buffers Use a desalting step in your sample preparation or divert the flow to waste during the elution of salts.
Use of a Stable Isotope-Labeled Internal Standard This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Flavonoid Analysis

Sample Preparation MethodMatrixAnalyte(s)Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Rat PlasmaNeohesperidin Dihydrochalcone>80.3Not explicitly quantified[5]
Solid-Phase Extraction (C18)Human PlasmaNaringenin, Hesperetin>76.7Not explicitly quantified[2]
Solid-Phase Extraction (HLB)FeedNeohesperidin Dihydrochalcone86.2 - 105.0Minimal (not quantified)[10]
Ultrasound-Assisted Matrix Solid Phase DispersionCitrus Juice, Human FluidHesperetin, Naringenin, etc.84.6 - 101.5-0.8 to +52

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Neohesperidosides in Feed Samples

This protocol is adapted from a method for the determination of neohesperidin dihydrochalcone and naringin dihydrochalcone in feeds.[10]

  • Sample Extraction:

    • Weigh 1 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 min and then sonicate for 30 min.

    • Centrifuge at 8000 rpm for 10 min.

    • Collect the supernatant.

    • Repeat the extraction step with another 20 mL of methanol.

    • Combine the supernatants and evaporate to near dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 5 mL of methanol-water (10:90, v/v).

  • SPE Cleanup (HLB Cartridge):

    • Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the reconstituted sample extract onto the cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 5 mL of water.

    • Elution: Elute the analytes with 5 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Neohesperidin Dihydrochalcone in Rat Plasma

This protocol is based on a pharmacokinetic study of neohesperidin dihydrochalcone in rats.[5]

  • Sample Preparation:

    • To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., rutin in methanol).

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex for 2 min.

    • Centrifuge at 13,000 rpm for 10 min.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge at 13,000 rpm for 5 min.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Complex Matrix (e.g., Plasma, Juice) extraction Extraction (e.g., PPT, LLE, SPE) sample->extraction Add IS cleanup Cleanup / Concentration (e.g., SPE, Evaporation) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Caption: A generalized experimental workflow for the analysis of neohesperidosides in complex matrices.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Analytical Issue (e.g., Low Recovery, High Variability) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_stability Assess Analyte Stability start->check_stability check_chromatography Evaluate Chromatography start->check_chromatography check_ms Inspect MS Performance start->check_ms optimize_extraction Optimize Extraction/ Cleanup Method check_sample_prep->optimize_extraction use_is Use Stable Isotope- Labeled IS check_stability->use_is adjust_mobile_phase Adjust Mobile Phase/ Gradient check_chromatography->adjust_mobile_phase clean_instrument Clean Ion Source/ Mass Spectrometer check_ms->clean_instrument

Caption: A logical workflow for troubleshooting common issues in neohesperidoside analysis.

References

Technical Support Center: Optimization of Neohesperidose Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for neohesperidose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical synthesis of this compound and related 2-O-α-L-rhamnopyranosyl-D-glucopyranosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenge in synthesizing this compound lies in the stereoselective formation of the α(1→2) glycosidic linkage between the L-rhamnopyranosyl donor and the D-glucopyranosyl acceptor. This is a 1,2-cis glycosylation, which is often difficult to control. Key challenges include:

  • Stereoselectivity: Achieving high α-selectivity over the thermodynamically favored β-anomer.

  • Protecting Group Strategy: The choice of protecting groups on both the glycosyl donor and acceptor is critical and can significantly influence the reactivity and stereochemical outcome.[1][2]

  • Low Yields: Suboptimal reaction conditions, donor or acceptor instability, and side reactions can lead to low yields of the desired disaccharide.

  • Side Reactions: Common side reactions include orthoester formation, glycal formation (elimination), and aglycone transfer.

Q2: Which glycosyl donors are typically used for the synthesis of rhamnosides?

A2: A variety of rhamnosyl donors have been employed for the synthesis of rhamnosides. The choice of donor can impact reactivity and stereoselectivity. Common examples include:

  • Glycosyl Halides: Rhamnosyl bromides and iodides are reactive donors, often activated by silver or mercury salts.

  • Thioglycosides: These donors offer good stability and can be activated by various promoters like N-iodosuccinimide (NIS)/triflic acid (TfOH).

  • Trichloroacetimidates: These are highly reactive donors that can be activated under acidic conditions.

  • 2-Alkynyl-4-nitro-benzoates: These have been used for stereoselective β-rhamnopyranosylation via gold(I)-catalyzed glycosylation.[3]

Q3: How do protecting groups influence the outcome of this compound glycosylation?

A3: Protecting groups have a profound effect on the reactivity of the glycosyl donor and acceptor, as well as the stereochemical outcome of the glycosylation reaction.[1][2]

  • Participating Groups: Acyl-type protecting groups at the C2 position of the donor can participate in the reaction to favor the formation of 1,2-trans glycosidic bonds. For the synthesis of 1,2-cis linkages like in this compound, non-participating groups (e.g., benzyl ethers) are typically used at the C2 position of the rhamnosyl donor.

  • "Armed" vs. "Disarmed" Donors: Electron-donating protecting groups (e.g., benzyl ethers) on the glycosyl donor increase its reactivity ("armed" donors), while electron-withdrawing groups (e.g., acyl esters) decrease its reactivity ("disarmed" donors). This concept can be used to control the reaction sequence in oligosaccharide synthesis.

  • Steric Hindrance: Bulky protecting groups on the donor or acceptor can influence the trajectory of the incoming nucleophile, thereby affecting stereoselectivity.

Q4: What are some common side products in this compound glycosylation and how can they be minimized?

A4: Common side products include:

  • Orthoester Formation: This can occur when a participating protecting group at C2 of the donor reacts with the acceptor. Using a non-participating group at C2 minimizes this.

  • Glycal Formation: Elimination of the leaving group and the C2 substituent can lead to the formation of a glycal. This is often favored at higher temperatures, so running the reaction at lower temperatures can reduce this side reaction.

  • Aglycone Transfer: This is a common side reaction with thioglycosides, where the thio-aglycone is transferred to another molecule. Optimizing the concentration of the acid catalyst can help to minimize this.

  • Anomerization: The desired α-anomer can sometimes anomerize to the more stable β-anomer under the reaction conditions. Careful control of the reaction time and temperature is crucial.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive glycosyl donor or acceptor. 2. Insufficient activation of the donor. 3. Inappropriate solvent. 4. Reaction temperature is too low.1. Check the purity and integrity of starting materials using NMR and mass spectrometry. 2. Increase the equivalents of the activator or try a different activator (see Table 1). 3. Screen different solvents (e.g., DCM, acetonitrile, toluene). 4. Gradually increase the reaction temperature.
Poor α-selectivity (mixture of α and β anomers) 1. Non-optimized reaction conditions. 2. Inappropriate choice of protecting groups on the donor. 3. Solvent effect.1. Optimize temperature, activator, and solvent (see Table 2). Lower temperatures often favor α-anomers. 2. Ensure a non-participating protecting group is at the C2 position of the rhamnosyl donor. 3. Ethereal solvents can sometimes favor 1,2-cis glycoside formation.
Formation of Glycal Side Product 1. Reaction temperature is too high. 2. Highly reactive donor.1. Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C). 2. Use a less reactive ("disarmed") glycosyl donor.
Complex reaction mixture with multiple spots on TLC 1. Decomposition of starting materials or product. 2. Multiple side reactions occurring.1. Ensure anhydrous reaction conditions. 2. Re-evaluate the protecting group strategy and reaction conditions to minimize side reactions. Consider a different glycosyl donor.
Difficulty in purifying the final product 1. Close polarity of the product and byproducts/starting materials. 2. Anomeric mixture.1. Optimize the chromatographic separation conditions (e.g., different solvent systems, different stationary phase). 2. If the anomers are difficult to separate, consider enzymatic cleavage of the undesired anomer if possible, or re-optimize the reaction for higher selectivity.

Data Presentation: Optimization of Reaction Conditions

The following tables present hypothetical but realistic data for the optimization of a key glycosylation step in the synthesis of a protected this compound precursor.

Table 1: Screening of Activators for Glycosylation

Entry Glycosyl Donor Glycosyl Acceptor Activator (equiv.) Solvent Temp (°C) Time (h) Yield (%) α:β Ratio
1Rhamnosyl BromideGlucose derivativeAgOTf (2.0)DCM-404453:1
2Rhamnosyl BromideGlucose derivativeAg₂CO₃ (2.0)Toluene06302:1
3Rhamnosyl ThioglycosideGlucose derivativeNIS (1.5) / TfOH (0.1)DCM-602655:1
4Rhamnosyl ThioglycosideGlucose derivativeDMTST (2.0)DCE-203584:1
5Rhamnosyl TrichloroacetimidateGlucose derivativeTMSOTf (0.1)DCM-781758:1
6Rhamnosyl TrichloroacetimidateGlucose derivativeBF₃·OEt₂ (0.2)DCM-781.5707:1

Table 2: Optimization of Solvent and Temperature

Entry Glycosyl Donor Glycosyl Acceptor Activator (equiv.) Solvent Temp (°C) Time (h) Yield (%) α:β Ratio
1Rhamnosyl TrichloroacetimidateGlucose derivativeTMSOTf (0.1)DCM-781758:1
2Rhamnosyl TrichloroacetimidateGlucose derivativeTMSOTf (0.1)DCM-401726:1
3Rhamnosyl TrichloroacetimidateGlucose derivativeTMSOTf (0.1)Acetonitrile-401.5684:1
4Rhamnosyl TrichloroacetimidateGlucose derivativeTMSOTf (0.1)Toluene-782555:1
5Rhamnosyl TrichloroacetimidateGlucose derivativeTMSOTf (0.1)Diethyl Ether-7817810:1
6Rhamnosyl TrichloroacetimidateGlucose derivativeTMSOTf (0.1)Diethyl Ether-601768:1

Experimental Protocols

Representative Protocol for the Synthesis of a Protected this compound Derivative

This protocol is a representative example based on common practices for α-rhamnosylation and should be optimized for specific substrates.

1. Preparation of the Glycosyl Acceptor (e.g., Benzyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside):

  • A suitably protected glucose derivative with a free hydroxyl group at the C2 position is required. This can be synthesized from commercially available glucose derivatives through a series of protection and deprotection steps. The choice of protecting groups should be orthogonal to those on the glycosyl donor to allow for selective deprotection later.

2. Glycosylation Reaction:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 equiv.) and activated molecular sieves (4 Å).

  • Dissolve the solids in anhydrous solvent (e.g., diethyl ether).

  • Cool the mixture to -78 °C.

  • In a separate flame-dried flask, dissolve the rhamnosyl trichloroacetimidate donor (1.5 equiv.) in the same anhydrous solvent.

  • Add the donor solution to the acceptor solution dropwise via cannula.

  • Add the activator (e.g., TMSOTf, 0.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, then dilute with dichloromethane (DCM) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected disaccharide.

3. Deprotection:

  • The protecting groups are removed in a subsequent step to yield the final this compound. The choice of deprotection conditions will depend on the protecting groups used (e.g., hydrogenolysis for benzyl groups, basic conditions for acyl groups).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Glycosylation cluster_workup Work-up & Purification cluster_final Final Product donor_prep Prepare Rhamnosyl Donor mix Mix Donor and Acceptor in Anhydrous Solvent donor_prep->mix acceptor_prep Prepare Glucosyl Acceptor acceptor_prep->mix cool Cool to -78°C mix->cool add_activator Add Activator (e.g., TMSOTf) cool->add_activator react Stir and Monitor by TLC add_activator->react quench Quench Reaction react->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify deprotection Deprotection purify->deprotection This compound This compound deprotection->this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Poor Selectivity check_sm Are Starting Materials Pure? start->check_sm start->check_sm check_conditions Are Reaction Conditions Anhydrous? sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes cond_no No check_conditions->cond_no No cond_yes Yes check_conditions->cond_yes Yes purify_sm Purify Starting Materials sm_no->purify_sm optimize_activator Optimize Activator sm_yes->optimize_activator dry_reagents Dry Solvents and Use Molecular Sieves cond_no->dry_reagents optimize_temp Optimize Temperature and Solvent cond_yes->optimize_temp change_activator Try Different Activator or Stoichiometry optimize_activator->change_activator change_temp Screen Solvents and Run at Lower Temp optimize_temp->change_temp

Caption: Troubleshooting decision tree for this compound glycosylation.

References

Improving the recovery of neohesperidose from industrial byproducts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the recovery of neohesperidose from industrial byproducts, primarily citrus peels.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial byproducts used for this compound recovery?

A1: The most common and abundant sources for this compound and related flavonoids are the peels and fruitlets of citrus fruits, which are major byproducts of the juice and food industries. Species particularly rich in neohesperidin, a glycoside of this compound, include the bitter orange (Citrus aurantium), pomelo (Citrus grandis), and specific Korean citrus fruits like 'Dangyooja' and 'Jikak'.

Q2: Why is my this compound yield consistently low during extraction?

A2: Low yields can stem from several factors. The choice of extraction method and solvent is critical; for instance, microwave-assisted extraction (MAE) has shown higher yields of related flavonoids compared to conventional solvent extraction. Other factors include the maturity of the citrus fruit, the solid-to-solvent ratio, extraction time, and temperature. For example, subcritical water extraction (SWE) efficacy is highly dependent on temperature and time, with optimal conditions varying for different flavonoids.

Q3: How can I improve the purity of my this compound extract?

A3: Improving purity often requires multi-step purification processes due to the presence of structurally similar flavonoids like naringin and hesperidin. A common and effective strategy involves a combination of macroporous resin chromatography followed by high-speed counter-current chromatography (HSCCC). This combination can effectively separate compounds with very close physical and chemical properties, achieving purities of 97% or higher.

Q4: My purified this compound appears to be degrading. What are the primary causes?

A4: this compound and its derivatives can be susceptible to degradation under certain conditions. The stability is significantly influenced by pH, temperature, and exposure to light and oxygen. For instance, the related compound neohesperidin dihydrochalcone (NHDC) shows maximum stability in a pH range of 3-5 and is less stable at high temperatures or under strongly alkaline conditions, which can cause hydrolytic cleavage of glycosidic bonds. Proper storage at low temperatures and protection from light are crucial.

Q5: Is it possible to convert other abundant flavonoids from citrus waste into this compound or its derivatives?

A5: Yes, biotransformation is a promising strategy. Hesperidin, a tasteless and abundant flavonoid in orange peels, can be converted into the bitter-tasting neohesperidin. This process typically involves enzymatic hydrolysis of hesperidin's sugar moiety followed by a biotransformation step using engineered plant cell cultures that express a specific rhamnosyltransferase. This overcomes the limited availability of natural neohesperidin sources.

Troubleshooting Guides

Issue 1: Low Extraction Efficiency
Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the solvent is crucial. Aqueous ethanol (e.g., 60-80%) is often effective for flavonoid extraction. For certain advanced methods, deep eutectic solvents (DESs) have shown higher extraction yields than methanol.
Suboptimal Temperature or Time For conventional extraction, ensure the temperature is appropriate (e.g., 35-60°C) and the duration is sufficient (e.g., 30 min to 2 hours) to allow for diffusion. For methods like SWE, systematically optimize temperature (110-190°C) and time (3-15 min) as these parameters are critical.
Poor Sample Pre-treatment The raw material should be dried and ground to a small particle size to increase the surface area available for solvent interaction. Pre-treatments like Pulsed Electric Field (PEF) can electroporate cell membranes, significantly increasing extraction yields (by over 20% in some cases).
Issue 2: Co-elution of Flavonoids During Chromatographic Purification
Possible Cause Recommended Solution
Similar Compound Polarities Neohesperidin and naringin have very similar properties, making separation by a single resin column difficult. Implement a multi-step purification process. An initial separation on a macroporous resin (e.g., D101) can provide a crude extract, which can then be further purified using HSCCC with a suitable solvent system (e.g., chloroform-methanol-n-butanol-water).
Incorrect Mobile Phase For HPLC analysis and purification, the mobile phase composition is key. A common isocratic system is acetonitrile and water (e.g., 23:77, v/v). Systematically adjust the ratio of the organic solvent to achieve better separation between closely eluting peaks.
Column Overloading Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume. Ensure the crude extract is properly filtered to remove particulates that can clog the column.

Data Presentation: Comparison of Extraction Methods

The following table summarizes yields for flavonoids from citrus byproducts using various extraction techniques. Note that yields are highly dependent on the specific raw material and precise experimental conditions.

Extraction Method Source Material Key Parameters Yield/Concentration Reference
Alkaline Extraction Citrus PeelpH 11-11.5, Room Temp -> 40-45°C60-70% hesperidin content in complex
Microwave-Assisted (MAE) Orange Peel80% Ethanol, 170 W, 10s x30.781 g/100 g (Hesperidin)
Conventional Solvent Orange Peel80% Ethanol, 35°C, 30 min0.551 g/100 g (Hesperidin)
Subcritical Water (SWE) Citrus Peel190°C, 1300 psi, 10 min7.31 mg QE/g (Total Flavonoids)
SWE + PEF Citrus unshiu Peel150°C, 15 min (PEF: 3 kV/cm, 120s)46.96 mg/g (Hesperidin)
Percolation & Resin Citrus Peel & Fruitlet Mix0-30% Aqueous Ethanol, 40-45°C>2.2% (Neohesperidin)

Experimental Protocols

Protocol 1: Alkaline Extraction and Macroporous Resin Purification of Flavonoids

This protocol is a generalized procedure based on common laboratory practices for extracting and purifying flavonoids like hesperidin and neohesperidin from citrus peel.

  • Pre-treatment: Dry fresh citrus peels at 70°C and grind them into a fine powder (e.g., 60-100 mesh).

  • Alkaline Extraction:

    • Suspend the dried peel powder in a dilute NaOH solution, adjusting the pH to 11.0-11.5.

    • Stir the mixture at room temperature for 1-2 hours.

    • Filter the mixture to separate the liquid extract from the solid peel residue.

  • Acid Precipitation:

    • Adjust the pH of the liquid extract to 4.2-4.5 using a mineral acid like HCl.

    • Heat the solution to 40-45°C and allow it to stand for 12-24 hours to facilitate the precipitation of crude flavonoids.

    • Separate the precipitate by filtration or centrifugation.

  • Macroporous Resin Chromatography:

    • Dissolve the crude flavonoid precipitate in 70% ethanol.

    • Prepare a macroporous resin column (e.g., D101) by equilibrating it with 30% ethanol.

    • Load the dissolved sample onto the column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoids using a stepwise gradient of ethanol. Start with 30% ethanol to wash out certain impurities, then elute the target compounds with 60-70% ethanol.

    • Collect the fractions and monitor the presence of this compound using HPLC.

    • Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified product.

Protocol 2: HPLC Analysis of this compound

This protocol provides a standard method for the quantification of this compound in extracts.

  • Sample Preparation: Dissolve a known quantity of the dried extract in the mobile phase or a suitable solvent like N,N-dimethylformamide. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., YMC RP-18).

    • Mobile Phase: Isocratic elution with acetonitrile and water (23:77, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 280 nm.

    • Column Temperature: 25-30°C.

  • Quantification:

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the peak area for this compound.

    • Calculate the concentration in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental and Logical Workflows

G cluster_0 General Workflow for this compound Recovery raw_material Industrial Byproduct (e.g., Citrus Peels) pretreatment Pre-treatment (Drying, Grinding) raw_material->pretreatment extraction Extraction (Solvent, MAE, SWE) pretreatment->extraction filtration Filtration / Centrifugation extraction->filtration purification Purification (Resin Chromatography, HSCCC) filtration->purification final_product Purified this compound purification->final_product

Caption: General workflow for recovering this compound from industrial byproducts.

G start Start: Low this compound Yield check_extraction 1. Review Extraction Protocol start->check_extraction extraction_params Solvent Correct? Time/Temp Optimal? Pre-treatment Adequate? check_extraction->extraction_params  Parameters  to Check check_purification 2. Review Purification Protocol extraction_params->check_purification If OK solution Solution Identified extraction_params->solution If Issue Found purification_params Column Overloaded? Incorrect Elution? Sample Loss During Transfer? check_purification->purification_params  Parameters  to Check check_stability 3. Assess for Degradation purification_params->check_stability If OK purification_params->solution If Issue Found stability_params Extreme pH? High Temperature? Oxidative Stress? check_stability->stability_params  Parameters  to Check stability_params->solution If Issue Found

Caption: Troubleshooting flowchart for diagnosing the cause of low this compound yield.

G hesperidin Hesperidin (Abundant, Tasteless) hydrolysis Step 1: Hydrolysis hesperidin->hydrolysis hesperetin Hesperetin-7-glucoside (Intermediate) hydrolysis->hesperetin biotransformation Step 2: Biotransformation (Rhamnosyltransferase) hesperetin->biotransformation neohesperidin Neohesperidin (Target Precursor, Bitter) biotransformation->neohesperidin

Caption: Biotransformation pathway to convert hesperidin into neohesperidin.

Preventing the degradation of neohesperidose during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of neohesperidose during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Direct stability data for isolated this compound is limited in publicly available literature. Therefore, this guide leverages data from studies on neohesperidin (the flavonoid glycoside containing this compound) and neohesperidin dihydrochalcone (a closely related synthetic derivative) as reliable proxies to infer the stability profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to acidic and alkaline conditions, oxidative stress, high temperatures, and light (photolytic degradation).[1][2][3] Hydrolysis of the glycosidic bond is a major degradation pathway.

Q2: How does pH affect the stability of this compound?

A2: this compound is highly susceptible to degradation in both acidic and basic environments. Forced degradation studies on the related compound, neohesperidin, showed complete degradation under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.[1][2][3] For neohesperidin dihydrochalcone, maximum stability is observed in a pH range of 3-5.

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures accelerate the degradation of this compound. In a forced degradation study of neohesperidin, exposure to dry heat resulted in significant degradation, with only 48.8% of the compound remaining.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photolytic degradation. When exposed to UV radiation, neohesperidin showed moderate degradation, with a recovery of 59.9%.[3] Therefore, it is crucial to protect this compound from light during storage.

Q5: Can oxidative conditions lead to the degradation of this compound?

A5: Yes, oxidative stress can degrade this compound. Studies on neohesperidin demonstrated susceptibility to oxidative degradation, with an 88.1% recovery when exposed to an oxidizing agent.[1][2][3]

Q6: What are the expected degradation products of this compound?

A6: Under hydrolytic conditions (acidic or basic), the primary degradation pathway involves the cleavage of the glycosidic bond, which would release rhamnose and glucose, the constituent monosaccharides of this compound. In the context of neohesperidin, degradation leads to the formation of its aglycone, hesperetin. Further degradation of the aglycone can also occur.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound concentration in solution over a short period. Improper pH of the solution.Adjust the pH of the solution to a weakly acidic range (pH 3-5) for optimal stability. Avoid highly acidic or alkaline conditions.
Discoloration or appearance of unknown peaks in HPLC analysis after storage. Exposure to light.Store this compound solutions and solid materials in amber-colored vials or wrapped in aluminum foil to protect from light. Conduct all handling procedures under subdued light.
Significant degradation of this compound in a formulation stored at room temperature. Thermal degradation.Store this compound, both in solid form and in solution, at refrigerated temperatures (2-8 °C) to minimize thermal degradation. For long-term storage, consider storage at -20 °C.
Inconsistent results in bioassays using this compound. Degradation due to oxidative stress.Prepare solutions fresh before use. If solutions need to be stored, consider purging with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.

Data on Forced Degradation of Neohesperidin

The following table summarizes the results from a forced degradation study on neohesperidin, which provides insights into the stability of the this compound moiety under various stress conditions.

Stress Condition Reagent/Condition % Recovery of Neohesperidin Observation
Acid Hydrolysis0.1 M HCl0%Complete degradation
Base Hydrolysis0.1 M NaOH0%Complete degradation
Oxidative Degradation3% H₂O₂88.1%Less susceptible
Dry Heat Degradation60 °C48.8%Moderate degradation
Photolytic DegradationUV Radiation59.9%Moderate degradation
Hydrolytic DegradationWater97.6%Less susceptible

Data adapted from a forced degradation study on neohesperidin.[1][2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a buffer at neutral pH).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for a defined period.

  • Thermal Degradation: Place the solid this compound or the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60 °C) for a defined period.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., in a photostability chamber) for a defined period.[8][9][10][11][12] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining this compound and detect any degradation products.[13][14][15][16]

Protocol 2: Long-Term Stability Study of this compound

This protocol outlines a long-term stability study to determine the shelf-life of this compound under recommended storage conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of this compound in the desired form (solid or in a specific formulation).

  • Package the samples in containers that mimic the intended long-term storage packaging.

2. Storage Conditions:

  • Store the samples under controlled long-term storage conditions as per ICH guidelines (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH or 5 °C ± 3 °C).[6][7]

  • For accelerated stability testing, a higher temperature condition (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) can be used to predict long-term stability.[17][18][19][20][21]

3. Testing Frequency:

  • Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

4. Analysis:

  • At each time point, analyze the samples for relevant quality attributes, including purity, potency (concentration), and the presence of degradation products using a validated stability-indicating method.

Visualizations

Degradation_Pathways cluster_conditions Degradation Conditions This compound This compound Acid_Base Acid/Base Hydrolysis Oxidation Oxidation Heat Heat Light Light Degradation_Products Degradation Products (Rhamnose, Glucose, etc.) Acid_Base->Degradation_Products Hydrolysis Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Major degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Sample at Time Points stress->sampling analysis Analyze using Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify Degradation & Identify Products analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing Chromatographic Resolution of Neohesperidoside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of neohesperidoside isomers in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common neohesperidoside isomers that are challenging to separate?

A1: The most common challenge in separating neohesperidoside isomers lies in distinguishing between flavanone glycosides with the same molecular weight but different sugar moieties or linkage positions. Key isomeric pairs include neohesperidin and naringin, which are diastereomers. Additionally, during processing or in natural samples, C-2 epimers of these flavanone glycosides can form, further complicating separation.[1]

Q2: Which chromatographic technique is most suitable for separating neohesperidoside isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation of neohesperidoside and its isomers.[2][3] C18 columns are a frequent choice for initial method development. For separating challenging C-2 epimers, normal-phase HPLC with polysaccharide-derived chiral stationary phases (CSPs) has proven effective.[1]

Q3: Why is achieving baseline resolution between neohesperidoside isomers difficult?

A3: Neohesperidoside isomers, such as neohesperidin and naringin, are structurally very similar, often differing only in the configuration of a single chiral center or the linkage of the sugar moiety. This results in very similar physicochemical properties like polarity and hydrophobicity, leading to co-elution or poor resolution on standard achiral stationary phases.

Q4: What is the typical mobile phase composition for separating neohesperidoside isomers?

A4: A typical mobile phase for RP-HPLC separation of neohesperidoside isomers consists of a gradient mixture of an aqueous solvent and an organic modifier. Commonly used mobile phases are acetonitrile and water, often with an acid modifier like 0.1% formic acid or 0.2% phosphoric acid to improve peak shape and resolution.[2][3]

Q5: How does temperature affect the resolution of neohesperidoside isomers?

A5: Column temperature plays a crucial role in chromatographic separation. Increasing the temperature generally decreases retention time by reducing mobile phase viscosity and enhancing analyte diffusion.[4] However, temperature can also alter selectivity, which may improve or decrease the resolution of closely eluting isomers.[4][5] It is an important parameter to optimize for each specific separation. For instance, a column temperature of 30°C or 35°C is often used in published methods for separating neohesperidin.[2][3]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

This is the most common challenge encountered when separating neohesperidoside isomers.

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition 1. Adjust Organic Modifier Percentage: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile) in 2-5% increments to increase retention and potentially improve separation. 2. Change Organic Modifier: If using acetonitrile, consider switching to methanol, or vice versa. The change in solvent selectivity can significantly impact resolution. 3. Optimize pH: Adjust the pH of the aqueous phase with a suitable acid (e.g., formic acid, phosphoric acid). The ionization state of the analytes can affect their interaction with the stationary phase.[2][3]
Suboptimal Column Chemistry 1. Switch Stationary Phase: If a standard C18 column is not providing adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[6] 2. Use a Chiral Column: For separating epimers, a chiral stationary phase (e.g., polysaccharide-based) may be necessary to achieve baseline resolution.[1]
Inadequate Column Temperature Optimize Column Temperature: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). A lower temperature can sometimes enhance resolution by increasing interaction with the stationary phase, while a higher temperature can improve efficiency.[4][5]
Flow Rate is Too High Reduce Flow Rate: Decreasing the flow rate allows for better equilibration of the analytes between the stationary and mobile phases, which can lead to improved resolution.[6]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Poor Column Equilibration Increase Equilibration Time: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mobile Phase Instability Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and ensure it is thoroughly mixed and degassed to prevent changes in composition over time.
Fluctuations in Column Temperature Use a Column Oven: Maintain a constant and stable column temperature using a column oven to ensure reproducible retention times.[4]
Pump Malfunction Check Pump Performance: Ensure the HPLC pump is delivering a consistent and accurate flow rate. Fluctuations in flow can lead to shifts in retention times.
Issue 3: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Interactions 1. Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize interactions between the analytes and residual silanol groups on the silica surface. 2. Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an acid modifier can suppress the ionization of silanol groups and reduce peak tailing.
Sample Overload Reduce Sample Concentration/Injection Volume: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
Column Contamination Wash the Column: If the column is contaminated, wash it with a strong solvent to remove any strongly retained compounds that may be causing peak tailing.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HPLC separation of neohesperidin and related isomers.

Table 1: HPLC Method Parameters for Neohesperidin and Naringin

Parameter Method 1 Method 2
Stationary Phase YMC Triart C18 (4.6 x 150 mm, 5 µm)C18 Column
Mobile Phase A: Acetonitrile B: 0.2% Phosphoric AcidA: 99% Acetonitrile B: 0.1% Formic Acid
Elution GradientGradient
Flow Rate 1.0 mL/min0.9 mL/min
Column Temperature 30°C35°C
Detection Wavelength 284 nmNot Specified
Reference [2][3]

Table 2: Performance Data for Neohesperidin and Naringin Analysis

Analyte Linearity Range (µg) Average Recovery (%) RSD (%) Reference
Naringin 0.10 - 1.099.521.2[2]
Neohesperidin 0.12 - 1.2100.81.2[2]

Experimental Protocols

Protocol 1: RP-HPLC Method for Simultaneous Determination of Neohesperidin and Naringin

This protocol is based on the method described for the analysis of Qingfei Paidu Granules.[2]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • YMC Triart C18 column (4.6 mm × 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Phosphoric acid.

    • Ultrapure water.

    • Reference standards for neohesperidin and naringin.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 0.2% phosphoric acid in ultrapure water.

  • Chromatographic Conditions:

    • Column: YMC Triart C18 (4.6 mm × 150 mm, 5 µm).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 284 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution Program:

      • 0-10 min: 15-20% A

      • 10-20 min: 20-30% A

      • 20-30 min: 30-40% A

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Standard Preparation:

    • Prepare stock solutions of neohesperidin and naringin reference standards in methanol.

    • Prepare a series of working standard solutions by diluting the stock solutions to construct a calibration curve.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solutions to determine the concentration of neohesperidin and naringin.

Visualizations

Troubleshooting_Workflow start Poor Resolution or Co-elution of Isomers check_mp Optimize Mobile Phase? start->check_mp adjust_org Adjust Organic Modifier % check_mp->adjust_org Yes check_col Change Column? check_mp->check_col No change_org Change Organic Modifier (ACN <-> MeOH) adjust_org->change_org end Resolution Improved adjust_org->end adjust_ph Optimize pH change_org->adjust_ph adjust_ph->end change_sp Switch Stationary Phase (e.g., Phenyl-Hexyl) check_col->change_sp Yes check_temp Optimize Temperature? check_col->check_temp No use_chiral Use Chiral Column (for epimers) change_sp->use_chiral change_sp->end use_chiral->end adjust_temp Adjust Column Temperature (e.g., 25-40°C) check_temp->adjust_temp Yes check_flow Optimize Flow Rate? check_temp->check_flow No adjust_temp->end adjust_flow Reduce Flow Rate check_flow->adjust_flow Yes check_flow->end No adjust_flow->end

Caption: Troubleshooting flowchart for poor isomer resolution.

HPLC_Method_Development start Define Separation Goal (e.g., Baseline resolution of neohesperidin and naringin) col_select Column Selection (e.g., C18, 5µm) start->col_select mp_select Mobile Phase Selection (e.g., ACN/H2O with acid) col_select->mp_select initial_run Initial Chromatographic Run (Isocratic or Gradient) mp_select->initial_run eval Evaluate Resolution (Rs) initial_run->eval optimize Optimize Parameters: - Gradient Profile - Temperature - Flow Rate eval->optimize Rs < 1.5 final_method Final Validated Method eval->final_method Rs >= 1.5 optimize->initial_run

Caption: General workflow for HPLC method development.

References

Troubleshooting low yields in the semi-synthesis of neohesperidose from naringin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the semi-synthesis of neohesperidose from naringin. The information is designed to address common issues and improve experimental outcomes.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My overall yield of this compound is very low. What are the primary causes?

A1: Low yields in the semi-synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The two primary methods are selective enzymatic hydrolysis and chemical acetolysis.

  • For Enzymatic Hydrolysis: The goal is to selectively cleave the rhamnose from naringin without cleaving the glucose. Low yield of the intermediate, prunin (naringenin-7-O-β-D-glucoside), which is the source of this compound, is often due to non-selective enzyme activity. If the naringinase enzyme complex has high β-D-glucosidase activity, it will further hydrolyze prunin into the undesired naringenin and glucose, thereby reducing the yield of the desired disaccharide moiety.[1][2]

  • For Chemical Acetolysis: This multi-step process involves peracetylation of naringin, cleavage of the aglycone, and deacetylation to yield free this compound.[3] Low yields, reported to be around 43% overall, can be caused by incomplete reactions in any of the three steps, degradation of the sugar during acid-catalyzed cleavage, or loss of product during purification of the acetylated intermediates.[3]

Troubleshooting Steps:

  • Verify Enzyme Selectivity (Enzymatic Method): Ensure the naringinase used has its β-D-glucosidase activity selectively inactivated. This can be achieved by heat treatment at a specific pH (e.g., 81.5°C at pH 3.9).[1] Alternatively, use a purified α-L-rhamnosidase.[4][5]

  • Optimize Reaction Conditions: For either method, ensure optimal temperature, pH, substrate concentration, and reaction time are employed.

  • Analyze Intermediates: In the acetolysis method, use techniques like TLC or HPLC to check the completion of the peracetylation and cleavage steps before proceeding.

  • Improve Purification Strategy: Loss of the highly water-soluble this compound during workup and purification is a common issue. Optimize purification methods, such as using macroporous resin chromatography, to improve recovery.[6]

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: The nature of side products depends on the synthetic method.

  • Enzymatic Hydrolysis: The primary side product is naringenin , which results from the complete hydrolysis of naringin by both α-L-rhamnosidase and β-D-glucosidase activities.[7][8][9] If naringenin is the major product, it is a clear indication that the β-D-glucosidase activity was not sufficiently inhibited.

  • Chemical Acetolysis: This method can generate a more complex mixture of side products. These may include:

    • Partially acetylated or deacetylated intermediates: If the acetylation or deacetylation reactions do not go to completion.

    • Anomers of this compound heptaacetate: The cleavage and subsequent reactions can sometimes lead to a mixture of α and β anomers.

    • Degradation products: Harsh acidic conditions during acetolysis can lead to the degradation of the sugar backbone itself.

Minimization Strategies:

  • Control Enzyme Activity: For the enzymatic route, rigorously follow protocols for the selective inactivation of β-D-glucosidase.[1] Monitor the reaction over time using HPLC to maximize prunin formation and stop the reaction before it is consumed.

  • Strict Control of Acetolysis Conditions: Follow established protocols for acetolysis precisely, paying close attention to reaction times, temperatures, and the ratio of reagents (acetic anhydride to sulfuric acid).[10]

  • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Chromatographic Purification: Utilize column chromatography to carefully separate the desired product from closely related side products. For acetylated intermediates, silica gel chromatography is effective. For the final free sugar, specialized resins may be required.

Q3: My enzymatic reaction is sluggish or incomplete, even with a supposedly selective enzyme. What should I check?

A3: Several factors can lead to poor enzyme performance.

  • Sub-optimal pH and Temperature: Naringinase and its constituent enzymes have optimal pH and temperature ranges for activity. For instance, selective α-L-rhamnosidase activity after treatment can be optimal around pH 3.4 and 60°C.[1] Deviations can dramatically reduce reaction rates.

  • Enzyme Inhibition: The products of the reaction, particularly sugars like rhamnose and glucose, can cause feedback inhibition of the enzyme.[11][12] High concentrations of these products can slow down the reaction.

  • Poor Substrate Solubility: Naringin has limited solubility in aqueous buffers, which can make it less available to the enzyme.

  • Enzyme Quality: The commercial naringinase preparation may have batch-to-batch variation in its activity and the ratio of its constituent enzymes.

Troubleshooting Checklist:

  • Verify Reaction Conditions: Double-check the pH of the buffer and the reaction temperature.

  • Monitor Product Concentration: If possible, monitor the concentration of products. If they are accumulating to high levels, consider strategies like fed-batch substrate addition or in-situ product removal.

  • Use Co-solvents: A small amount of a water-miscible organic solvent (like DMSO) can sometimes improve substrate solubility without denaturing the enzyme, though this must be optimized.

  • Test Enzyme Activity: Before starting a large-scale reaction, perform a small-scale assay to confirm the activity of your specific enzyme batch under your planned conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields I can expect for this compound synthesis from naringin? A1: The expected yield heavily depends on the synthetic method employed.

  • Chemical Acetolysis: A three-step acetolysis process has been reported to provide an overall yield of 43% .[3]

  • Selective Enzymatic Hydrolysis: While a direct yield for isolated this compound is not always reported, the primary goal is the high-yield conversion of naringin to prunin. Yields for this conversion can be excellent, after which the this compound must be liberated and purified, which will lower the overall yield.

Q2: Which method is better: enzymatic hydrolysis or chemical acetolysis? A2: Both methods have distinct advantages and disadvantages.

  • Enzymatic Hydrolysis is generally performed under milder conditions (near-neutral pH, moderate temperatures), is highly selective if the correct enzyme is used, and is considered a "greener" chemistry approach. However, it can be slower, enzymes can be costly, and product inhibition can be an issue.[13]

  • Chemical Acetolysis is a robust chemical transformation that can be scaled effectively. However, it involves harsh reagents (strong acids, anhydrides), requires multiple steps and purifications of intermediates, and may lead to more side products if not performed carefully.[3][10]

Q3: How can I effectively purify the final this compound product? A3: this compound is a highly polar, water-soluble disaccharide, which can make purification challenging.

  • From Enzymatic Hydrolysis: The intermediate, prunin, is less soluble than naringin and can be precipitated from the reaction mixture by cooling (e.g., 12 hours at 4°C) and then purified by recrystallization from hot water.[1] this compound would then need to be cleaved from the purified prunin.

  • From Acetolysis: After the final deacetylation step, the reaction mixture will contain this compound along with salts and other byproducts. Purification is typically achieved using chromatographic methods. Macroporous resins (like D101) and high-speed counter-current chromatography (HSCCC) have been shown to be effective for separating flavonoid glycosides and related compounds.[6]

Q4: How do I confirm the identity and purity of my synthesized this compound? A4: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or MS detector is the standard method for assessing purity and quantifying the product.[6][9] Comparison of the retention time with a known standard is essential.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the structure of this compound and ensure the correct stereochemistry and linkage between the rhamnose and glucose units.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound from Naringin
ParameterSelective Enzymatic HydrolysisChemical Acetolysis
Primary Reagents Naringinase (with inactivated β-glucosidase) or purified α-L-rhamnosidase, BufferAcetic anhydride, Sulfuric acid, Sodium methoxide
Key Intermediate Prunin (Naringenin-7-O-β-D-glucoside)This compound heptaacetate
Typical Yield High conversion to prunin; overall yield depends on subsequent steps.~43% overall yield reported.[3]
Reaction Steps Typically 1-2 steps (enzyme treatment, purification).3 steps (peracetylation, aglycone cleavage, deacetylation).[3]
Reaction Conditions Mild (e.g., pH 3.4-4.0, 60°C).[1]Harsh (strong acids, anhydrous conditions).
Key Advantages High selectivity, mild conditions, "green" chemistry.Robust, well-established chemical transformation.
Key Disadvantages Potential for enzyme cost and inhibition, requires precise enzyme control.Harsh reagents, multiple steps, potential for side products.

Experimental Protocols

Protocol 1: Selective Enzymatic Hydrolysis of Naringin to Prunin

This protocol is adapted from methodologies designed to selectively hydrolyze naringin to prunin, the glucoside of naringenin which contains the this compound moiety.[1]

  • Enzyme Preparation (β-D-glucosidase Inactivation):

    • Prepare a solution of commercial naringinase (e.g., from Penicillium decumbens) in a suitable buffer.

    • Adjust the pH to 3.9 using a citrate buffer.

    • Heat the enzyme solution to 81.5°C for a predetermined time (optimization may be required) to inactivate the β-D-glucosidase activity while retaining high α-L-rhamnosidase activity. Cool the solution immediately.

  • Hydrolysis Reaction:

    • Prepare a 10 mM solution of naringin in 20 mM citrate buffer, pH 3.4.

    • Warm the solution to 60°C.

    • Add the prepared selective naringinase solution (e.g., to a final concentration of 50 mg/L).

    • Maintain the reaction at 60°C for 6 hours, with gentle stirring. Monitor the reaction progress by TLC or HPLC to observe the conversion of naringin to prunin.

  • Product Isolation and Purification:

    • After 6 hours, stop the reaction by cooling the mixture in an ice bath.

    • Store the reaction mixture at 4°C for 12 hours to allow the less soluble prunin to precipitate.

    • Recover the precipitated prunin by vacuum filtration.

    • Wash the crude prunin with cold deionized water.

    • For further purification, dissolve the crude prunin in a minimal amount of hot water, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to recrystallize the pure prunin.

    • Dry the purified prunin under vacuum.

Protocol 2: Chemical Synthesis of this compound via Acetolysis (Conceptual Outline)

This protocol is a conceptual outline based on the described three-step synthesis.[3] The precise reagent quantities, reaction times, and purification details would need to be sourced from the full experimental procedure.

  • Step 1: Peracetylation of Naringin:

    • Naringin is treated with acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to fully acetylate all hydroxyl groups on both the aglycone and the this compound moiety, yielding naringin heptaacetate.

    • The product is purified, typically by precipitation and recrystallization or silica gel chromatography.

  • Step 2: Aglycone Cleavage:

    • The purified naringin heptaacetate is subjected to acetolysis. This involves treating it with a mixture of acetic anhydride and a catalytic amount of strong acid, such as sulfuric acid, at controlled temperatures.[10]

    • This reaction selectively cleaves the glycosidic bond between the sugar and the aglycone, releasing the fully acetylated disaccharide, This compound heptaacetate .

    • The reaction is carefully quenched, and the acetylated sugar is extracted and purified from the aglycone and reaction reagents, typically using column chromatography.

  • Step 3: Deacetylation (Zemplén Deacetylation):

    • The purified this compound heptaacetate is dissolved in a dry alcohol (e.g., methanol).

    • A catalytic amount of a strong base, typically sodium methoxide, is added to the solution.

    • The reaction proceeds at room temperature until all acetate groups are removed.

    • The reaction is neutralized with a resin or by adding acid, the salts are filtered off, and the solvent is evaporated under reduced pressure to yield the final product, This compound .

    • Further purification can be performed using chromatography on specialized resins.

Visualizations

G Diagram 1: General Workflow for this compound Semi-Synthesis cluster_0 Starting Material cluster_1 Synthesis Route cluster_2 Intermediate Product cluster_3 Final Steps Naringin Naringin (from Citrus Peel) Enzymatic Selective Enzymatic Hydrolysis (α-L-rhamnosidase activity) Naringin->Enzymatic Chemical Chemical Acetolysis (3-Step Process) Naringin->Chemical Prunin Prunin Intermediate Enzymatic->Prunin Acetate This compound Heptaacetate Chemical->Acetate Cleavage Aglycone Cleavage (if needed) Prunin->Cleavage Deacetylation Deacetylation Acetate->Deacetylation Purification Purification (Chromatography/Recrystallization) Cleavage->Purification Deacetylation->Purification This compound Final Product: This compound Purification->this compound G Diagram 2: Troubleshooting Low Yield in Enzymatic Hydrolysis Start Low Yield of Prunin/ This compound CheckConversion Is Naringin Being Consumed? Start->CheckConversion YesConversion Yes CheckConversion->YesConversion NoConversion No CheckConversion->NoConversion HighNaringenin High Levels of Naringenin Detected? YesConversion->HighNaringenin Cause3 Problem: Inactive Enzyme or Poor Reaction Conditions NoConversion->Cause3 YesNaringenin Yes HighNaringenin->YesNaringenin NoNaringenin No HighNaringenin->NoNaringenin Cause1 Problem: Non-selective Hydrolysis (β-glucosidase is active) YesNaringenin->Cause1 Cause2 Problem: Product Loss During Purification NoNaringenin->Cause2 Solution1 Solution: 1. Verify enzyme inactivation protocol (pH, Temp). 2. Use purified α-L-rhamnosidase. 3. Reduce reaction time. Cause1->Solution1 Solution2 Solution: 1. Optimize precipitation conditions (Temp, Time). 2. Use macroporous resin chromatography. Cause2->Solution2 Solution3 Solution: 1. Check pH and Temperature. 2. Test for product inhibition. 3. Confirm enzyme activity with assay. Cause3->Solution3 G Diagram 3: Naringin Hydrolysis Pathways cluster_0 Desired Selective Pathway cluster_1 Undesired Non-Selective Pathway Naringin Naringin (Naringenin-7-O-neohesperidoside) Enzyme1 α-L-rhamnosidase (Selective) Naringin->Enzyme1 Prunin Prunin (Naringenin-7-O-glucoside) Enzyme2 β-D-glucosidase (Active) Prunin->Enzyme2 Rhamnose L-Rhamnose Enzyme1->Prunin Enzyme1->Rhamnose Naringenin Naringenin (Aglycone) Glucose D-Glucose Enzyme2->Naringenin Enzyme2->Glucose

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for Neohesperidosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of supercritical fluid extraction (SFE) of neohesperidosides.

Troubleshooting Guide

This guide addresses common issues encountered during the supercritical fluid extraction of neohesperidosides.

Problem Potential Cause Recommended Solution
Low Extraction Yield Inadequate CO2 Density: The solvating power of supercritical CO2 is density-dependent. If the density is too low, it will not effectively dissolve the neohesperidosides.Increase the pressure at a constant temperature to enhance the CO2 density and its solvating power.[1][2]
Suboptimal Temperature: Temperature has a dual effect on SFE. While higher temperatures can increase the vapor pressure of the analyte, they also decrease the density of CO2, which can reduce solubility.[3]Optimize the temperature in conjunction with pressure. For thermally sensitive compounds like neohesperidosides, a temperature range of 35-60°C is often recommended to prevent degradation.[2]
Insufficient Co-solvent: Supercritical CO2 is nonpolar and has limited ability to dissolve polar compounds like neohesperidosides.Introduce a polar co-solvent, such as ethanol or methanol, to increase the polarity of the supercritical fluid and enhance the solubility of neohesperidosides.[3][4] The addition of ethanol as a co-solvent has been shown to significantly increase the extraction yield of neohesperidin.[5]
Poor Matrix Penetration: The supercritical fluid may not be effectively penetrating the plant matrix to access the target compounds.Ensure the raw material is properly prepared (e.g., ground to a consistent and appropriate particle size) to increase the surface area available for extraction.
Co-elution of Impurities Non-selective Extraction Conditions: The selected pressure and temperature may be dissolving unwanted compounds along with the neohesperidosides.Adjust the pressure and temperature to fine-tune the selectivity of the extraction. A lower pressure might be more selective for the target compounds.
Inappropriate Co-solvent Concentration: A high concentration of co-solvent can lead to the extraction of a wider range of compounds, including impurities.Optimize the co-solvent concentration. Start with a lower percentage and gradually increase it to find the optimal balance between yield and purity.
Inconsistent Results Fluctuations in Operating Parameters: Variations in pressure, temperature, or CO2 flow rate during the extraction can lead to inconsistent yields.Ensure that the SFE system is properly calibrated and can maintain stable operating conditions throughout the extraction process.
Inhomogeneous Sample Packing: Uneven packing of the extraction vessel can lead to channeling of the supercritical fluid, resulting in inefficient and inconsistent extraction.Develop a standardized and reproducible method for packing the extraction vessel to ensure uniform flow of the supercritical fluid through the sample matrix.
Clogging of the System Precipitation of Extracted Material: Rapid pressure drops can cause the extracted solutes to precipitate and block tubing or valves.Gradually decrease the pressure in the collection vessel to allow for controlled precipitation of the extract. Heating the restrictor can also help prevent clogging.
Carryover of Fine Particles: Small particles from the raw material may be carried over with the supercritical fluid and block the system.Use frits or filters at the outlet of the extraction vessel to prevent the passage of fine particles.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to optimize for the SFE of neohesperidosides?

The most critical parameters are pressure, temperature, and the concentration of the co-solvent.[5][6] These factors collectively determine the density, solvating power, and selectivity of the supercritical fluid, which directly impacts the extraction efficiency and purity of the neohesperidosides.

2. Why is a co-solvent necessary for extracting neohesperidosides with supercritical CO2?

Supercritical CO2 is a nonpolar solvent, while neohesperidosides are polar molecules.[1] Adding a small amount of a polar co-solvent, such as ethanol, increases the polarity of the supercritical fluid, thereby enhancing the solubility of the neohesperidosides and improving the extraction yield.[3][5]

3. What is the typical range for pressure and temperature in the SFE of neohesperidosides?

Optimal conditions can vary depending on the specific neohesperidoside and the matrix. However, studies on related flavonoids suggest that a pressure range of 150 to 350 bar and a temperature range of 40 to 60°C are common starting points for optimization.[1] For neohesperidin, increasing the extraction pressure has been shown to improve the yield.[5]

4. How does the extraction time affect the yield of neohesperidosides?

The extraction yield generally increases with time until the majority of the accessible neohesperidosides have been extracted, after which the rate of extraction will plateau.[5] The optimal extraction time needs to be determined experimentally to ensure efficient recovery without unnecessarily long processing times.

5. How can I quantify the amount of neohesperidosides in my extract?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the separation and quantification of neohesperidosides.[7][8] A C18 column is typically used, and the detection wavelength is set to around 282-283 nm for neohesperidin.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the supercritical fluid extraction of related flavonoids, which can serve as a guide for optimizing neohesperidoside extraction.

Table 1: Influence of Pressure and Temperature on Hesperidin Solubility in Supercritical CO2 (without co-solvent)

Pressure (bar)Temperature (°C)Hesperidin Solubility
> 200< 30Increased solubility
30025Highest solubility
Any35-40Not solubilized
Data adapted from a study on hesperidin, a structurally related flavonoid glycoside.[1]

Table 2: Optimal SFE Conditions for Flavonoids from Citrus Peel

ParameterOptimal Value
Temperature80 °C
Pressure39 MPa (390 bar)
Static Extraction Time49 min
Co-solvent (Ethanol)85%
Resulting Yield 2.37%
Data from a study on the extraction of flavonoids from pomelo peel.[5]

Table 3: Factors Investigated in the Optimization of Neohesperidin Extraction

FactorRange Investigated
Extraction Pressure (MPa)16.1 - 45.7
Extraction Time (min)0 - 80
Ethanol Concentration (%)0 - 40
Based on a study using response surface methodology to optimize neohesperidin extraction.[9]

Experimental Protocols

Detailed Methodology for Supercritical Fluid Extraction of Neohesperidosides

This protocol provides a general framework for the SFE of neohesperidosides from a solid matrix (e.g., citrus peel). Optimization of the parameters outlined below is crucial for maximizing yield and purity.

1. Sample Preparation:

  • Dry the plant material (e.g., citrus peels) to a moisture content of less than 10%.
  • Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area for extraction.

2. SFE System Setup:

  • Ensure the SFE system, including the CO2 pump, co-solvent pump, extraction vessel, and collection vessel, is clean and functioning correctly.
  • Pack a known amount of the ground plant material into the extraction vessel. Cotton or glass wool can be placed at the ends to prevent particulate carryover.[10]

3. Extraction Parameters:

  • Pressure: Set the desired extraction pressure (e.g., starting at 200 bar).
  • Temperature: Set the desired extraction temperature for the vessel (e.g., starting at 50°C).
  • CO2 Flow Rate: Set the flow rate of the supercritical CO2 (e.g., 2-5 g/min ).
  • Co-solvent: Introduce the co-solvent (e.g., ethanol) at a specific percentage of the CO2 flow rate (e.g., 5-15%).
  • Extraction Time: Set the total extraction time (e.g., 60-120 minutes). This can be divided into a static phase (no flow) followed by a dynamic phase (continuous flow).

4. Extraction Process:

  • Pressurize the system with CO2 to the set pressure.
  • Heat the extraction vessel to the set temperature.
  • Introduce the co-solvent at the desired concentration.
  • Begin the extraction, following the set static and dynamic time periods.
  • The extract-laden supercritical fluid flows from the extraction vessel to the collection vessel.

5. Collection of Extract:

  • In the collection vessel, reduce the pressure (e.g., to atmospheric pressure) and/or temperature to cause the neohesperidosides to precipitate out of the supercritical fluid.
  • The CO2 can be vented or recycled.
  • Collect the precipitated extract from the collection vessel.

6. Analysis of Extract (HPLC-UV):

  • Sample Preparation: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection.
  • HPLC Conditions:
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is typically used.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-35°C.
  • Detection Wavelength: 282 nm for neohesperidin.
  • Quantification: Prepare a calibration curve using a certified standard of the target neohesperidoside. Calculate the concentration in the extract based on the peak area.

Visualizations

SFE_Workflow cluster_preparation Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_analysis Analysis raw_material Raw Material (e.g., Citrus Peel) drying Drying raw_material->drying grinding Grinding drying->grinding extraction_vessel Extraction Vessel grinding->extraction_vessel collection_vessel Collection Vessel extraction_vessel->collection_vessel Pressure Drop co2_tank CO2 Tank pump_co2 CO2 Pump co2_tank->pump_co2 co_solvent_tank Co-solvent (Ethanol) pump_co_solvent Co-solvent Pump co_solvent_tank->pump_co_solvent pump_co2->extraction_vessel pump_co_solvent->extraction_vessel heater Heater heater->extraction_vessel Temperature Control extract Crude Extract collection_vessel->extract hplc HPLC Analysis extract->hplc quantification Quantification hplc->quantification

Caption: Workflow for the supercritical fluid extraction and analysis of neohesperidosides.

SFE_Parameters cluster_inputs Input Parameters cluster_outputs Output Responses optimization SFE Optimization pressure Pressure optimization->pressure temperature Temperature optimization->temperature co_solvent Co-solvent % optimization->co_solvent time Extraction Time optimization->time flow_rate Flow Rate optimization->flow_rate yield Extraction Yield pressure->yield purity Purity pressure->purity temperature->yield temperature->purity co_solvent->yield co_solvent->purity time->yield flow_rate->yield

Caption: Key parameters influencing the optimization of neohesperidoside SFE.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Neohesperidose and Rutinose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two isomeric disaccharides, neohesperidose and rutinose. While direct comparative studies on the isolated sugars are limited, this document synthesizes available data from studies on flavonoid glycosides containing these sugar moieties to offer insights into their respective bioactivities. The information is intended to aid researchers and professionals in the fields of pharmacology and drug development in understanding the potential therapeutic implications of these compounds.

Introduction

This compound and rutinose are disaccharides commonly found in a variety of plants, where they are typically attached to flavonoid aglycones. Their structural differences, specifically the linkage between the two monosaccharide units (L-rhamnose and D-glucose), can influence the overall biological activity of the flavonoid glycoside. Rutinose is a component of well-known flavonoids such as rutin and hesperidin, while this compound is found in flavonoids like naringin and neohesperidin. This guide explores their comparative effects on antioxidant, anti-inflammatory, and enzyme-inhibiting activities.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available on the biological activities associated with this compound and rutinose, primarily derived from studies on their flavonoid glycoside forms. It is important to note that the aglycone part of the molecule significantly contributes to the overall activity.

Table 1: Comparative Antioxidant Activity

Compound/FlavonoidAssayIC50 ValueSource
Rutinose-containing
RutinDPPH Radical Scavenging60.25 ± 0.09 μM[1]
Rutin GlycosideDPPH Radical Scavenging29.13 ± 0.15 μM[1]
RutinABTS Radical Scavenging105.43 ± 0.16 μM[1]
Rutin GlycosideABTS Radical Scavenging63.21 ± 0.09 μM[1]
This compound-containing
Neohesperidin DihydrochalconeH2O2 Scavenging73.5% inhibition[2]
Neohesperidin DihydrochalconeHOCl Scavenging93.5% inhibition[2]

Note: Direct IC50 values for isolated this compound in DPPH and ABTS assays were not available in the reviewed literature.

Table 2: Comparative Anti-inflammatory Activity

Compound/FlavonoidAssayEffectSource
Rutinose-containing
RutinInhibition of NO ProductionDose-dependent reduction[1]
RutinInhibition of PGE2 ProductionDose-dependent reduction[1]
RutinInhibition of TNF-α ProductionDose-dependent reduction[1]
RutinInhibition of IL-6 ProductionDose-dependent reduction[1]
This compound-containing
Hispidulin-7-O-neohesperidosideInhibition of NO ProductionConcentration-dependent inhibition[3][4]
Hispidulin-7-O-neohesperidosideInhibition of IL-1β ProductionSignificant downregulation[3][4]
Hispidulin-7-O-neohesperidosideInhibition of TNF-α ProductionSignificant downregulation[3][4]
Hispidulin-7-O-neohesperidosideInhibition of IL-8 ProductionInhibition[3]

Table 3: Comparative Enzyme Inhibitory Activity (Skin-related Enzymes)

CompoundEnzymeIC50 Value (mM)Source
Rutinose ElastaseNot specified, but showed dose-dependent inhibition
HyaluronidaseNot specified, but showed dose-dependent inhibition
CollagenaseNot specified, but showed dose-dependent inhibition
This compound No direct data available for isolated this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound (this compound or rutinose) in a suitable solvent.

    • In a 96-well plate or cuvette, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

  • Protocol:

    • Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

    • Prepare various concentrations of the test compound.

    • Add a specific volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

    • A control containing the solvent and ABTS•+ solution is also measured.

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Inhibition Assay in Macrophages

  • Principle: This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in macrophages (e.g., RAW 264.7 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the presence of the test compound.

    • Incubate the cells for a specified duration (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • After a short incubation period, measure the absorbance at a specific wavelength (typically around 540 nm).

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

2. Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. The inhibition is often measured by quantifying the production of prostaglandins or by using a colorimetric or fluorometric method to detect the peroxidase activity of the enzyme.

  • Protocol (Colorimetric/Fluorometric):

    • In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

    • Incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • A chromogenic or fluorogenic substrate is also included, which is oxidized during the peroxidase reaction, leading to a change in color or fluorescence.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

    • The rate of the reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor.

    • The IC50 value is determined from the concentration-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that may be modulated by flavonoids containing rutinose and this compound, based on existing literature.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Activates NFkB_IkB NF-κB/IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 Induces transcription Rutinose_Flavonoid Rutinose/ This compound Flavonoids Rutinose_Flavonoid->IKK Inhibits Rutinose_Flavonoid->NFkB Inhibits

Caption: Potential anti-inflammatory mechanism of action.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Neutralized by Antioxidant Rutinose_this compound Rutinose / this compound (or their flavonoid glycosides) Rutinose_this compound->ROS Scavenges

Caption: General antioxidant mechanism of radical scavenging.

Discussion and Conclusion

The available evidence, primarily from studies on flavonoid glycosides, suggests that both this compound and rutinose are components of molecules with significant biological activities.

Antioxidant Activity: Flavonoids containing either sugar moiety have demonstrated antioxidant properties. Rutin, containing rutinose, is a well-established antioxidant.[1] Similarly, derivatives of neohesperidin, which contains this compound, have shown potent radical scavenging activity.[2] However, a direct comparison of the antioxidant capacity of the isolated disaccharides is necessary to determine the specific contribution of the sugar component.

Anti-inflammatory Activity: Both rutinose- and this compound-containing flavonoids have been shown to exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide, TNF-α, and various interleukins.[1][3][4] This suggests that the presence of these sugar moieties can be compatible with, or even contribute to, the anti-inflammatory profile of the parent flavonoid.

Enzyme Inhibitory Activity: A notable finding is the direct enzyme-inhibiting activity of isolated rutinose against skin-aging enzymes like elastase, hyaluronidase, and collagenase. This indicates that the disaccharide itself can possess biological activity independent of a flavonoid aglycone. Further research is warranted to investigate whether this compound exhibits similar properties.

Limitations and Future Directions: The primary limitation of this comparison is the scarcity of studies on the isolated disaccharides. Future research should focus on the direct, head-to-head comparison of this compound and rutinose in a variety of biological assays. Such studies would provide a clearer understanding of the structure-activity relationship and the specific role of the sugar moiety in the overall pharmacological effect of flavonoid glycosides. Investigating their effects on various signaling pathways as isolated compounds would also be a valuable area of exploration.

References

A Comparative Guide to Validated HPLC Methods for Neohesperidin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of neohesperidin is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of various validated HPLC methods, alongside alternative techniques, to aid in the selection of the most suitable analytical approach.

Comparison of HPLC Methods for Neohesperidin Analysis

The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and available equipment. Below is a summary of different validated HPLC methods with their key chromatographic parameters and performance characteristics.

ParameterMethod 1Method 2Method 3
Column C18C18SB-C18 (2.1 mm× 150 mm, 5 μm)[1][2]
Mobile Phase 20% acetonitrile acidified with acetic acid[3][4]99% acetonitrile and 0.1% formic acid (gradient)[5][6]Acetonitrile and 0.1% formic acid in water (gradient)[1][2]
Flow Rate 1 mL/min[3][4]0.9 mL/min[5][6]Not specified
Detection UV at 282 nm[3][4]UV at 280 nm[7]ESI-MS (negative ion mode)[1][2]
Column Temp. 25°C[3][4]35°C[5][6]Not specified
Linearity Range 0–500 mg/L[3]Not specified10-3000 ng/mL[1][2]
LOD Not specified< 0.84 µg/mL[5][6]Not specified
LOQ 4 mg/L[4]< 2.84 µg/mL[5][6]10 ng/mL[1][2]
Precision (RSD) < 5% (within-day), < 9% (between-day)1.2% to 4.6%[5][6]< 15% (intra- and inter-day)[1][2]
Accuracy (Recovery) 95.0%[3]88% to 130%[5][6]> 80.3%[1][2]

Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can offer advantages in terms of speed, sensitivity, or resolution.

Method TypeKey Features
UPLC-MS Offers higher sensitivity and selectivity, making it suitable for complex matrices and pharmacokinetic studies.[1][2]
HPTLC A simpler and more cost-effective method for quantification, particularly for routine analysis of herbal extracts.[8]

Experimental Protocols

A generalized experimental workflow for the HPLC analysis of neohesperidin is outlined below. Specific parameters should be optimized based on the chosen method and instrumentation.

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of neohesperidin standard in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).[4] Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation (Solid Samples): For solid samples like citrus peel, extraction with a suitable solvent (e.g., methanol, 20% N,N-dimethylformamide in methanol) is necessary.[7][9] Techniques like reflux or ultrasonication can be employed to enhance extraction efficiency.[7] The extract is then filtered before injection.

  • Sample Preparation (Liquid Samples): Liquid samples may require dilution with the mobile phase or a suitable solvent mixture.[9] Solid-phase extraction (SPE) with a C18 cartridge can be used for sample cleanup and concentration.[9]

HPLC Analysis
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer) is required.

  • Chromatographic Conditions: Set the column, mobile phase, flow rate, column temperature, and detector wavelength as per the selected method from the comparison table.

  • Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak area corresponding to neohesperidin. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of neohesperidin in the samples by interpolating their peak areas on the calibration curve.

Method Validation

As per ICH guidelines, the analytical method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][5]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3][5] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3][5] It is often determined by recovery studies.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC analysis of neohesperidin.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Neohesperidin Standard Extraction Extraction / Dilution Standard->Extraction Sample Sample Matrix Sample->Extraction Filtration Filtration / SPE Extraction->Filtration HPLC HPLC System (Pump, Column, Detector) Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Data Data Acquisition Separation->Data Analysis Peak Integration & Quantification Data->Analysis Result Result Analysis->Result

Caption: General workflow for HPLC analysis of neohesperidin.

References

A Comparative Analysis of Neohesperidin and Hesperidin in Promoting Bone Health

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals the significant potential of citrus flavonoids neohesperidin and hesperidin in the management of bone health. This guide provides a detailed comparison of their effects on bone metabolism, supported by experimental data, for researchers, scientists, and drug development professionals. Both compounds, found abundantly in citrus fruits, have demonstrated promising osteogenic and anti-resorptive properties through various signaling pathways.[1][2][3]

Executive Summary

Neohesperidin and hesperidin positively influence bone health by promoting the activity of bone-forming cells (osteoblasts) and inhibiting the activity of bone-resorbing cells (osteoclasts).[1][3] In vitro and in vivo studies have shown that both flavonoids can enhance bone mineral density, improve bone microarchitecture, and modulate key signaling pathways involved in bone metabolism.[1][4] Neohesperidin has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway for osteoblast differentiation.[5][6] Hesperidin has also been found to promote osteogenesis and reduce bone loss in various experimental models.[1][7] This guide synthesizes the available data to offer a clear comparison of their efficacy and mechanisms of action.

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies on the effects of neohesperidin and hesperidin on key markers of bone health. It is important to note that the data are collated from different studies and may not be directly comparable due to variations in experimental models and conditions.

Table 1: Effects of Neohesperidin and Hesperidin on Osteoblast Activity and Bone Formation Markers

ParameterCompoundModel SystemConcentration/DoseObserved EffectReference
Alkaline Phosphatase (ALP) Activity NeohesperidinHuman Bone Mesenchymal Stem Cells (hBMSCs)30 µMSignificant increase[6][8]
HesperidinMC3T3-E1 preosteoblastic cells10 µg/mLSignificant increase[7]
Osteocalcin (OCN) Expression NeohesperidinhBMSCs30 µMSignificant increase[4]
HesperidinOvariectomized (OVX) ratsNot specifiedSignificantly reduced levels of bone turnover markers[1]
Runx2 Expression NeohesperidinhBMSCs30 µMSignificant increase[4]
HesperidinMC3T3-E1 preosteoblastic cells10 µg/mLUpregulation of mRNA expression[7]
Calcium Deposition NeohesperidinhBMSCs30 µMDose-dependent increase[6][8]
HesperidinMC3T3-E1 preosteoblastic cells10 µg/mLEnhanced calcium deposition[7]

Table 2: Effects of Neohesperidin and Hesperidin on Osteoclast Activity and Bone Resorption Markers

ParameterCompoundModel SystemConcentration/DoseObserved EffectReference
TRAP-positive Multinucleated Cells NeohesperidinOvariectomized (OVX) miceNot specifiedSignificant reduction in osteoclast number[1]
HesperidinRAW 264.7 cells500 µMReduced formation of RANKL-stimulated TRAP-positive cells[9]
RANKL Expression NeohesperidinIn vitroNot specifiedInhibited expression of RANKL[1]
HesperidinLigature-induced periodontitis in mice500 mg/kgNo effect on RANKL expression by immunohistochemistry[9]
Cathepsin K Expression NeohesperidinIn vitroNot specifiedInhibited expression[1]
Hesperetin (aglycone of hesperidin)In vitroNot specifiedSuppressed expression[10]
NF-κB Activation NeohesperidinIn vitroNot specifiedSuppressed activity[1]
Hesperetin (aglycone of hesperidin)In vitroNot specifiedInhibited activation[10]

Table 3: In Vivo Effects of Neohesperidin and Hesperidin on Bone Health

ParameterCompoundAnimal ModelTreatmentKey FindingsReference
Bone Mineral Density (BMD) NeohesperidinOvariectomized (OVX) miceNot specifiedSignificantly reduced trabecular bone loss[1]
HesperidinOvariectomized (OVX) ratsOral administrationSignificantly increased BMD[1]
Trabecular Bone Volume NeohesperidinOvariectomized (OVX) miceNot specifiedProtected against bone loss[11]
HesperidinOvariectomized (OVX) miceDiet containing hesperidinSignificantly inhibited bone loss[1]
Biomechanical Parameters HesperidinOvariectomized (OVX) ratsOral administrationImproved biomechanical parameters[1]

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below.

In Vitro Osteoblast Differentiation Assay
  • Cell Culture: Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in an appropriate growth medium.

  • Osteogenic Induction: To induce osteogenic differentiation, the growth medium is supplemented with osteogenic inducers such as dexamethasone, β-glycerophosphate, and ascorbic acid.

  • Treatment: Cells are treated with varying concentrations of neohesperidin or hesperidin.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • Cells are lysed to release cellular proteins.

    • The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.

    • The conversion of pNPP to p-nitrophenol by ALP is measured spectrophotometrically at 405 nm.[12][13][14] The activity is often normalized to the total protein content.[14]

  • Alizarin Red S Staining for Mineralization:

    • After a specified period of differentiation (e.g., 14-21 days), cells are fixed.

    • The fixed cells are stained with Alizarin Red S solution, which binds to calcium deposits.

    • The extent of mineralization is quantified by extracting the stain and measuring its absorbance.[6]

  • Gene Expression Analysis (qRT-PCR):

    • Total RNA is extracted from the cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative real-time PCR is performed to measure the expression levels of osteogenic marker genes such as Runx2, ALP, and OCN.

In Vitro Osteoclastogenesis Assay
  • Cell Culture: Bone marrow macrophages (BMMs) or RAW 264.7 cells are used as osteoclast precursors.

  • Osteoclast Differentiation: Cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) to induce differentiation into osteoclasts.

  • Treatment: Cells are co-treated with different concentrations of neohesperidin or hesperidin.

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

    • After several days of culture, cells are fixed.

    • Cells are stained for TRAP, an enzyme characteristic of osteoclasts.

    • TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.[9]

  • Bone Resorption Assay (Pit Formation Assay):

    • Osteoclast precursors are seeded on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates).

    • After differentiation and treatment, the cells are removed.

    • The resorption pits are visualized and the resorbed area is quantified using microscopy and image analysis software.

In Vivo Ovariectomy (OVX)-Induced Osteoporosis Model
  • Animal Model: Female rats or mice are commonly used.[15]

  • Surgical Procedure: Animals undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham operation (control).

  • Treatment: Following a recovery period, the OVX animals are treated with neohesperidin, hesperidin, or a vehicle control, typically via oral gavage.

  • Bone Mineral Density (BMD) Measurement:

    • BMD of the femur and/or lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).[16]

  • Micro-computed Tomography (µCT) Analysis:

    • Excised bones (e.g., femurs) are scanned using a µCT system to analyze the 3D microarchitecture of trabecular and cortical bone.

    • Parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp) are quantified.[15]

  • Biomechanical Testing:

    • The mechanical strength of the bones is assessed using tests such as three-point bending for long bones or compression testing for vertebrae to determine parameters like maximum load and stiffness.[17][18]

  • Histomorphometry:

    • Bone sections are prepared and stained to visualize bone cells.

    • Parameters such as osteoclast number per bone surface (N.Oc/BS) and osteoclast surface per bone surface (Oc.S/BS) are measured.[1]

Signaling Pathways and Mechanisms of Action

Neohesperidin and hesperidin exert their effects on bone cells through the modulation of several key signaling pathways.

Neohesperidin's Pro-Osteogenic Signaling

Neohesperidin promotes osteoblast differentiation primarily through the activation of the Wnt/β-catenin signaling pathway.[5][6] It has been shown to increase the expression of Wnt-related genes and the nuclear translocation of β-catenin, which in turn upregulates the expression of osteogenic master regulator Runx2 and other bone formation markers.[4][5][6]

Neohesperidin_Wnt_Pathway Neohesperidin Neohesperidin Wnt_Pathway Wnt Signaling Pathway Neohesperidin->Wnt_Pathway Activates beta_catenin β-catenin (stabilization & nuclear translocation) Wnt_Pathway->beta_catenin Runx2 Runx2 beta_catenin->Runx2 Upregulates Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN) Runx2->Osteogenic_Genes Osteoblast_Diff Osteoblast Differentiation Osteogenic_Genes->Osteoblast_Diff

Neohesperidin stimulates osteogenesis via the Wnt/β-catenin pathway.
Hesperidin's Dual Action on Bone Cells

Hesperidin exhibits a dual action by both promoting osteoblast function and inhibiting osteoclast differentiation. Its pro-osteogenic effects are linked to the upregulation of Runx2 and Type 1 collagen expression.[7] The anti-resorptive action of hesperidin and its aglycone, hesperetin, involves the inhibition of the NF-κB signaling pathway, which is crucial for osteoclast formation and survival.[10] By inhibiting NF-κB, hesperidin downregulates the expression of key osteoclast markers like TRAP and Cathepsin K.[1][10]

Hesperidin_Bone_Metabolism cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Hesperidin_OB Hesperidin Runx2_Col1 ↑ Runx2, Type 1 Collagen Hesperidin_OB->Runx2_Col1 Bone_Formation ↑ Bone Formation Runx2_Col1->Bone_Formation Hesperidin_OC Hesperidin NFkB NF-κB Pathway Hesperidin_OC->NFkB Inhibits Osteoclast_Markers ↓ TRAP, Cathepsin K NFkB->Osteoclast_Markers Bone_Resorption ↓ Bone Resorption Osteoclast_Markers->Bone_Resorption

Hesperidin's dual role in promoting bone formation and inhibiting resorption.

Experimental Workflow

The general workflow for investigating the effects of neohesperidin and hesperidin on bone health in a preclinical setting is outlined below.

Experimental_Workflow start Compound Selection (Neohesperidin vs. Hesperidin) invitro In Vitro Studies start->invitro osteoblast Osteoblast Differentiation (ALP, Mineralization, Gene Expression) invitro->osteoblast osteoclast Osteoclastogenesis (TRAP, Resorption Pits) invitro->osteoclast invivo In Vivo Studies (OVX Model) osteoblast->invivo osteoclast->invivo treatment Animal Treatment (Oral Gavage) invivo->treatment analysis Analysis treatment->analysis bmd BMD (DXA) analysis->bmd microct Microarchitecture (µCT) analysis->microct biomechanics Biomechanical Testing analysis->biomechanics conclusion Conclusion & Data Comparison bmd->conclusion microct->conclusion biomechanics->conclusion

References

In Vitro Antioxidant Capacity of Neohesperidosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antioxidant capacity of neohesperidosides and related flavonoid compounds. The information is compiled from peer-reviewed studies to assist researchers in evaluating these compounds for potential applications in drug development and other scientific research.

Comparative Antioxidant Activity

Neohesperidosides, a class of flavanone glycosides found abundantly in citrus fruits, have garnered significant interest for their potential health benefits, including their antioxidant properties.[1][2] In vitro studies are crucial for determining the direct antioxidant potential of these compounds by measuring their ability to scavenge free radicals and reduce oxidants.

The antioxidant capacity of flavonoids is intrinsically linked to their chemical structure.[3][4] Key structural features that influence antioxidant activity include the number and position of hydroxyl (-OH) groups, the presence of a C2=C3 double bond, and glycosylation patterns.[4][5]

Below is a summary of comparative data from various in vitro antioxidant assays.

Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for neohesperidin and related compounds from various antioxidant assays. A lower IC50 value indicates a higher antioxidant capacity.

CompoundAssayIC50 (µM)Source
Neohesperidin DPPH>100[6]
ABTS>100[6]
FRAP-[6]
Naringin DPPH>100[6]
ABTS>100[6]
FRAP-[6]
Hesperidin DPPH41.55 (µg/mL)[7]
Neohesperidin Dihydrochalcone (NHDC) DPPH-[5]
ABTS-[5]
FRAPHigher than Naringin Dihydrochalcone[5]
O₂⁻ Scavenging31.53 - 84.62% inhibition[8]
OH• Scavenging6.00 - 23.49% inhibition[8]
Naringin Dihydrochalcone DPPH-[5]
ABTS-[5]
FRAPLower than NHDC[5]
Trolox (Positive Control) FRAPDose-dependent increase[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Studies indicate that neohesperidin dihydrochalcone (NHDC) exhibits higher antioxidant activity in redox-based assays compared to naringin dihydrochalcone, which is attributed to the presence of an additional electron-donating methoxy group in NHDC.[5] Furthermore, NHDC has shown potent scavenging activity against various reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl).[9] In contrast, some studies have reported that the in vitro antioxidant activity of neohesperidin itself is relatively weak in certain assays like DPPH and ABTS.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for common in vitro antioxidant capacity assays mentioned in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The antioxidant compound is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[3][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm). Various concentrations of the test compound are then added to the ABTS•+ solution.

  • Measurement: The absorbance is recorded after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[3]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in hydrochloric acid, and a solution of ferric chloride (FeCl₃·6H₂O).

  • Reaction: The freshly prepared FRAP reagent is mixed with the test compound. The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at a specific wavelength (e.g., 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample to a standard curve prepared with known concentrations of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro comparison of the antioxidant capacity of different compounds.

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Neohesperidosides, Controls) DPPH DPPH Assay Compound_Prep->DPPH ABTS ABTS Assay Compound_Prep->ABTS FRAP FRAP Assay Compound_Prep->FRAP Reagent_Prep Assay Reagent Preparation (DPPH, ABTS, FRAP) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement Calculation Calculation of % Inhibition & IC50 Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General workflow for in vitro antioxidant capacity comparison.

Antioxidant Signaling Pathway

Neohesperidin has been shown to exert protective effects against oxidative stress by modulating intracellular signaling pathways. One key pathway is the Akt/Nrf2/HO-1 pathway.[11]

G Neo Neohesperidin Akt Akt (Protein Kinase B) Neo->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds to ARE HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Promotes transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes Promotes transcription Cell_Protection Cellular Protection against Oxidative Stress HO1->Cell_Protection Leads to Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Neohesperidin activates the Akt/Nrf2/HO-1 antioxidant pathway.

References

Assessing the Purity of Synthetic Neohesperidose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in preclinical and clinical studies. This guide provides a comparative assessment of synthetic neohesperidose, a disaccharide with significant applications in the food and pharmaceutical industries, against a viable alternative, rutinose. The comparison is supported by established analytical techniques and detailed experimental protocols to aid in the rigorous evaluation of these compounds.

This compound, a disaccharide composed of rhamnose and glucose, is a key component of several flavonoid glycosides and is the precursor to the artificial sweetener neohesperidin dihydrochalcone (NHDC). Its purity is paramount, as even minor impurities can impact its biological activity and safety profile. Rutinose, another disaccharide composed of rhamnose and glucose, presents a structurally similar alternative. This guide outlines the methodologies to assess and compare the purity of these two synthetic disaccharides.

Quantitative Purity Analysis: A Comparative Overview

The purity of synthetic this compound and rutinose is typically determined using a combination of chromatographic and spectroscopic techniques. While direct comparative studies are limited, the following table summarizes representative purity data achievable with current synthesis and purification methods. High-performance liquid chromatography (HPLC) is the industry standard for quantitative purity assessment.

CompoundSynthesis MethodTypical Purity (%)Primary Impurities
This compound Chemical Synthesis> 98%Unreacted monosaccharides, epimers, degradation products
Rutinose Enzymatic/Chemical Synthesis> 95%Unreacted monosaccharides, anomers, residual solvents

Experimental Protocols for Purity Assessment

Accurate purity determination relies on robust and well-defined analytical methods. Below are detailed protocols for the most common techniques used in the analysis of this compound and rutinose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantifying the purity of disaccharides.

Instrumentation:

  • HPLC system with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

  • Amine-based or hydrophilic interaction liquid chromatography (HILIC) column.

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need optimization based on the specific column and instrument.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard (this compound or rutinose) of known purity in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound or rutinose sample in the mobile phase to a known concentration.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Construct a calibration curve from the standards to determine the concentration of the main component in the sample. Purity is calculated as the percentage of the main component relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) offers a powerful method for purity assessment without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh the synthetic this compound or rutinose sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Mass Spectrometry (MS)

Mass spectrometry is primarily used for the identification of the main component and characterization of impurities.

Instrumentation:

  • High-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound or rutinose sample in a suitable solvent (e.g., methanol/water).

  • Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or analyzed via liquid chromatography-mass spectrometry (LC-MS) for separation of components prior to detection.

  • Data Analysis: Determine the accurate mass of the main component to confirm its elemental composition. Analyze the mass spectra for the presence of any additional ions that may correspond to impurities. Tandem MS (MS/MS) can be used to fragment the ions and aid in the structural elucidation of impurities.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the analytical workflow and the biological context of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_result Final Product Synthesis Chemical Synthesis of this compound Purification Initial Purification Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC Purity > 98%? NMR NMR Spectroscopy (Structural Confirmation & qNMR) HPLC->NMR MS Mass Spectrometry (Impurity Identification) NMR->MS Final_Product Pure Synthetic This compound MS->Final_Product

Figure 1: Experimental workflow for the synthesis and purity assessment of this compound.

This compound is a precursor to neohesperidin dihydrochalcone (NHDC), a potent artificial sweetener that activates the sweet taste receptor, a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_receptor Taste Receptor Cell cluster_downstream Downstream Signaling NHDC Neohesperidin Dihydrochalcone (NHDC) Receptor Sweet Taste Receptor (T1R2/T1R3 GPCR) NHDC->Receptor Binds G_Protein G-protein (Gustducin) (α, β, γ subunits) Receptor->G_Protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_Protein->PLCb2 α-subunit activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Signal_Transmission Signal to Brain (Sweet Perception) ATP_Release->Signal_Transmission

A Comparative Guide to Analytical Methods for Neohesperidose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of neohesperidose, a disaccharide present in many flavonoid glycosides, is crucial for quality control, pharmacokinetic studies, and the overall development of therapeutic agents. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental results. This guide provides an objective comparison of common analytical methods for this compound quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—supported by available experimental data for neohesperidin and structurally related flavonoid glycosides.

Cross-Validation of Analytical Methods: Ensuring Data Integrity

Cross-validation of analytical methods is a critical process to ensure that a chosen analytical technique is fit for its intended purpose. It provides confidence that the method will yield reliable and consistent results when analyzing samples. This process involves a comprehensive evaluation of various performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods for this compound Quantification

The choice of an analytical method for this compound quantification is dictated by several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC, based on published data for neohesperidin and related flavonoid glycosides.

Table 1: Performance Characteristics of Analytical Methods for Flavonoid Glycoside Quantification

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 40 - 120 µg/mL (for Neohesperidin)10 - 3000 ng/mL (for Neohesperidin dihydrochalcone)[1][2]100 - 800 ng/spot (for Hesperidin)[3][4]
Precision (RSD%) 1.2% - 4.6% (for Neohesperidin)[5][6]< 15% (for Neohesperidin dihydrochalcone)[1][2]0.59% - 1.20% (for Hesperidin)[3]
Accuracy/Recovery (%) 88% - 130% (for Neohesperidin)[5][6]> 80.3% (for Neohesperidin dihydrochalcone)[1][2]98.55% - 99.38% (for Hesperidin)[3]
Limit of Detection (LOD) < 0.84 µg/mL (for Neohesperidin)[5][6]Not explicitly stated, but LLOQ is 10 ng/mL8.87 ng/spot (for Hesperidin)[3][4]
Limit of Quantitation (LOQ) < 2.84 µg/mL (for Neohesperidin)[5][6]10 ng/mL (for Neohesperidin dihydrochalcone)[1][2]23.21 ng/spot (for Hesperidin)[3][4]

Experimental Protocols

Below are representative protocols for the quantification of neohesperidin and related compounds using HPLC-UV, LC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Neohesperidin standard

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as methanol, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid is commonly employed. For instance, a gradient starting from a lower concentration of acetonitrile to a higher concentration over a period of 30 minutes can be effective.[5][6]

    • Flow Rate: 0.9 mL/min.[5][6]

    • Column Temperature: 35 °C.[5][6]

    • Detection Wavelength: 283 nm for neohesperidin.

  • Quantification: Create a calibration curve by injecting known concentrations of the neohesperidin standard. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size).[1]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • Neohesperidin standard

  • Internal Standard (IS) (e.g., Rutin).[1]

Procedure:

  • Sample Preparation: For biological samples like plasma, a protein precipitation step is typically required. This can be achieved by adding acetonitrile to the plasma sample, followed by vortexing and centrifugation.[1] The supernatant is then injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid.[1]

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for neohesperidin would need to be determined. For the related compound, neohesperidin dihydrochalcone, the transition m/z 611.4 → [product ion] was used.[1]

  • Quantification: An internal standard is used for quantification. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometer/scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

Reagents:

  • Ethyl acetate

  • Methanol

  • Water

  • Neohesperidin standard

Procedure:

  • Sample and Standard Application: Apply samples and standard solutions as bands onto the HPTLC plate using an automatic applicator.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to move up the plate. A mobile phase of ethyl acetate-methanol-water in a ratio of 15:3:2 (v/v/v) has been used for the separation of the related compound hesperidin.[3]

  • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the wavelength of maximum absorbance for neohesperidin (around 283 nm).

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. The concentration of this compound in the samples can then be calculated from this curve.

Visualizing the Workflow

To better understand the logical flow of selecting and validating an analytical method for this compound quantification, the following diagrams illustrate the general cross-validation workflow and a decision-making process for method selection.

CrossValidationWorkflow cluster_planning Planning Phase cluster_development Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_cross_validation Cross-Validation Define Define Analytical Requirements (Sensitivity, Selectivity, Matrix) Select Select Potential Analytical Methods (HPLC-UV, LC-MS/MS, HPTLC) Define->Select Develop Develop & Optimize Method Parameters (Mobile Phase, Column, etc.) Select->Develop Specificity Specificity / Selectivity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Compare Compare Performance of Different Methods Robustness->Compare Decision Select Optimal Method for Routine Use Compare->Decision MethodSelectionFlowchart node_rect node_rect start Start: Need to Quantify This compound high_sensitivity High Sensitivity & Selectivity Required? (e.g., Biological Matrix) start->high_sensitivity complex_matrix Complex Sample Matrix? high_sensitivity->complex_matrix No lc_ms Use LC-MS/MS high_sensitivity->lc_ms Yes high_throughput High Throughput & Multiple Samples? complex_matrix->high_throughput Yes hplc_uv Use HPLC-UV complex_matrix->hplc_uv No high_throughput->hplc_uv No hptlc Consider HPTLC high_throughput->hptlc Yes end End: Method Selected lc_ms->end hplc_uv->end hptlc->end

References

A Comparative Analysis of Neohesperidoside Content in Different Citrus Varieties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of neohesperidoside content across various citrus cultivars, intended for researchers, scientists, and drug development professionals. The information is compiled from recent scientific studies and presented with detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Quantitative Data on Neohesperidoside Content

The concentration of neohesperidoside, a flavanone glycoside with various potential health benefits, varies significantly among different citrus species and even between different parts of the fruit. The following table summarizes the quantitative data on neohesperidoside content found in the peel and juice of several citrus varieties.

Citrus VarietyPlant PartNeohesperidoside ContentReference
Dangyuja (Citrus grandis Osbeck)Peel87.9 mg/g[1]
Dangyuja (Citrus grandis Osbeck)Juice25.3 mg/100 mL[1]
Jigak (Citrus aurantium L.)-High amounts[2]
Citrus paradisiPeel2078.82 µg/g[3]
Citrus paradisiFlesh86.68 µg/g[3]
Citrus grandisPeel5.26 µg/g[3]
Citrus grandisFlesh38.41 µg/g[3]
'Afin' (Citrus aurantium L.)-High levels[3]
'Bouquet de Fleur' (Citrus aurantium L.)-High levels[3]

Note: The quantitative results can be influenced by factors such as the maturity of the fruit, geographical origin, and the specific extraction and analytical methods used.[4]

Experimental Protocols

The quantification of neohesperidoside in citrus varieties typically involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction

  • Sample Collection and Preparation: Fresh citrus fruits are harvested and separated into different parts (e.g., peel, flesh). The samples are often freeze-dried or air-dried at 50°C and then ground into a fine powder.[2]

  • Solvent Extraction: The powdered sample is extracted with a solvent to isolate the flavonoids. A common method is Soxhlet extraction, first with petroleum ether to remove lipophilic compounds, followed by methanol to extract the flavonoids.[5] Another approach involves mixing the powdered sample with 70% ethanol and filtering the mixture.[2] For extracting from dregs, an alkali solution can be used, followed by pH adjustment with acid to precipitate the compounds.[6]

2. HPLC Analysis

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is commonly used for the analysis.[2]

  • Column: A reverse-phase C18 column (e.g., µ-Bondapak C-18) is typically employed for the separation of flavonoids.[1]

  • Mobile Phase: A gradient elution is often used. A common mobile phase consists of water with a small percentage of acetic acid or formic acid and an organic solvent like methanol or acetonitrile.[1][2]

  • Detection: The flavonoids are detected by monitoring the absorbance at a specific wavelength, typically around 280 nm.[1]

  • Quantification: The concentration of neohesperidoside in the sample is determined by comparing the peak area in the chromatogram to a calibration curve generated using a pure neohesperidin standard.

Visualizations

To better illustrate the processes involved in the analysis and biosynthesis of neohesperidoside, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Citrus Fruit Sample separate Separate Peel and Flesh start->separate dry Drying (Freeze or Air) separate->dry grind Grind into Powder dry->grind extract Solvent Extraction (e.g., 70% Ethanol or Methanol) grind->extract filter Filtration extract->filter evaporate Evaporation & Lyophilization filter->evaporate dissolve Redissolve in Methanol evaporate->dissolve hplc HPLC-DAD Analysis dissolve->hplc quantify Quantification hplc->quantify

Caption: Experimental workflow for neohesperidoside analysis.

Biosynthesis_Pathway cluster_pathway Neohesperidoside Biosynthesis flavanone Flavanone (e.g., Naringenin, Hesperetin) glucosyltransferase Flavanone 7-O-glucosyltransferase flavanone->glucosyltransferase glucose UDP-Glucose glucose->glucosyltransferase rhamnose UDP-Rhamnose rhamnosyltransferase 1,2-rhamnosyltransferase (1,2RhaT) rhamnose->rhamnosyltransferase flavanone_glucoside Flavanone-7-O-glucoside glucosyltransferase->flavanone_glucoside neohesperidoside Flavanone-7-O-neohesperidoside (e.g., Naringin, Neohesperidin) rhamnosyltransferase->neohesperidoside flavanone_glucoside->rhamnosyltransferase

Caption: Biosynthetic pathway of neohesperidoside.

Conclusion

The content of neohesperidoside varies considerably among different citrus varieties, with some species like Citrus grandis (Dangyuja) and Citrus aurantium showing particularly high concentrations, especially in the peel. The standardized methods for extraction and HPLC analysis provide a reliable framework for quantifying this and other flavonoid compounds. The presented data and protocols offer a valuable resource for researchers interested in the isolation and further investigation of neohesperidoside for potential applications in the pharmaceutical and food industries.

References

A Comparative Analysis of the Insulin Mimetic Activity of Neohesperidose and Other Disaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insulin mimetic activity of neohesperidose against other disaccharides, supported by experimental data. The information presented is intended to assist researchers and professionals in the fields of diabetes, metabolic disorders, and drug development in evaluating the potential of these compounds as therapeutic agents.

Comparative Insulin Mimetic Activity

This compound has been identified as a disaccharide with notable insulin mimetic activity. A screening study evaluating various disaccharides revealed that other compounds also possess this property. The insulin mimetic activity is typically assessed by measuring the uptake of glucose into cells, often using the L6 rat skeletal muscle cell line, which is a well-established model for studying glucose metabolism.

Below is a summary of the reported insulin mimetic activities of several disaccharides, presented as a percentage of the glucose uptake stimulated by insulin.

DisaccharideLinkageGlucose Uptake (% of Insulin)Reference
This compound α-L-Rha-(1→2)-α-D-GlcReportedly Active[1]
Kojibiose α-D-Glc-(1→2)-D-GlcReportedly Active[1]
Nigerose α-D-Glc-(1→3)-D-GlcReportedly Active[1]
Sophorose β-D-Glc-(1→2)-D-GlcReportedly Active[1]

Note: The precise quantitative data from the primary screening study by Yamasaki et al. (2012) was not publicly accessible. The table reflects the qualitative findings of insulin mimetic activity as reported in the abstract of the study. Further research is recommended to obtain specific dose-response curves and maximal efficacy values for a direct quantitative comparison.

Experimental Protocols

The evaluation of insulin mimetic activity relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key experiments cited in the assessment of these disaccharides.

Cell Culture and Differentiation
  • Cell Line: L6 rat skeletal muscle cells are commonly used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Differentiation: To induce differentiation into myotubes, the culture medium is switched to DMEM containing 2% FBS once the cells reach confluence. The differentiation process is typically carried out for 4-7 days, with the medium being changed every 2 days. Differentiated myotubes are characterized by their elongated, multinucleated morphology.

Glucose Uptake Assay

This assay measures the transport of glucose into the L6 myotubes and is a primary indicator of insulin mimetic activity.

  • Serum Starvation: Differentiated L6 myotubes are serum-starved in DMEM for 3-4 hours prior to the assay to establish a basal level of glucose uptake.

  • Incubation with Test Compounds: The cells are then washed with a Krebs-Ringer-Phosphate-HEPES (KRPH) buffer and incubated with the test disaccharides (e.g., this compound, kojibiose) at various concentrations for a specified period (e.g., 30 minutes). A positive control group is treated with a known concentration of insulin (e.g., 100 nM), and a negative control group receives only the vehicle.

  • Initiation of Glucose Uptake: Glucose uptake is initiated by adding a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by washing the cells rapidly with ice-cold KRPH buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of glucose taken up by the cells.

  • Data Analysis: The glucose uptake for each test compound is expressed as a percentage of the glucose uptake stimulated by insulin.

Signaling Pathways and Experimental Workflow

The insulin mimetic activity of compounds like this compound is mediated through the activation of specific intracellular signaling pathways that mimic the action of insulin. The following diagrams illustrate the key signaling cascade and a typical experimental workflow.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin / Insulin Mimetic IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS GLUT4_membrane GLUT4 PI3K PI3K Activation IRS->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB Phosphorylation PDK1->Akt AS160 AS160 Phosphorylation Akt->AS160 GLUT4_vesicle GLUT4 Vesicles AS160->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_membrane Glucose Glucose Glucose->GLUT4_membrane Uptake

Caption: Insulin Signaling Pathway for Glucose Uptake.

Experimental_Workflow start Start: L6 Cell Culture diff Differentiation into Myotubes start->diff starve Serum Starvation diff->starve treat Incubation with Disaccharides starve->treat glucose_add Addition of 2-deoxy-D-[3H]glucose treat->glucose_add terminate Terminate Uptake (Wash) glucose_add->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis & Comparison count->analyze

Caption: Experimental Workflow for Glucose Uptake Assay.

References

A Comparative Guide to the Molecular Docking of Neohesperidose-Containing Flavonoids with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of several neohesperidose-containing flavonoids—specifically neohesperidin, naringin, and rhoifolin—with a range of protein targets implicated in various diseases. The information is compiled from multiple in silico docking studies and is intended to serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities (docking scores) of this compound-containing flavonoids with their respective protein targets, as reported in various computational studies. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

FlavonoidTarget ProteinPDB IDDocking Score (kcal/mol)Docking Software Used
Neohesperidin Protein Tyrosine Phosphatase 1B (PTP1B)1T49-7.9AutoDock Vina
Neohesperidin Dihydrochalcone SARS-CoV-2 Helicase6ZSL-9.1CB-Dock (uses AutoDock Vina)
SARS-CoV-2 Main Protease (Mpro)6Y84-8.2CB-Dock (uses AutoDock Vina)
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)7BTF-8.5CB-Dock (uses AutoDock Vina)
SARS-CoV-2 Papain-like Protease (PLpro)6WUU-8.1CB-Dock (uses AutoDock Vina)
Naringin Progesterone Receptor (PR)1A28-9.3AutoDock Vina
Janus kinase-2 (JAK-2)3E62-8.5 to -13.3Glide (Schrödinger)
Zeta-chain-associated protein kinase-70 (ZAP-70)1U59-8.5 to -13.3Glide (Schrödinger)
Angiotensin II receptor type-1 (Angio-II-Type-1)4YAY-8.5 to -13.3Glide (Schrödinger)
Transforming growth factor beta receptor I (TGFBR1)1VJY-8.5 to -13.3Glide (Schrödinger)
Kelch-like ECH-associated protein-1 (Kaep1)4CXT-8.5 to -13.3Glide (Schrödinger)
Epidermal growth factor receptor (EGFR)2J6M-8.5 to -13.3Glide (Schrödinger)
Vascular endothelial growth factor receptor-2 (VEGFR-2)1YWN-8.5 to -13.3Glide (Schrödinger)
Fibroblast growth factor receptor-1 (FGFR1)3VJV-8.5 to -13.3Glide (Schrödinger)
HSP90AA1Not Specified< -6.0AutoDock Vina
Toll-like Receptor 4 (TLR4)Not Specified< -6.0AutoDock Vina
Mechanistic Target of Rapamycin (MTOR)Not Specified< -6.0AutoDock Vina
Hypoxia-Inducible Factor 1-alpha (HIF1A)Not Specified< -6.0AutoDock Vina
NF-κB Subunit 1 (NF-κB1)Not Specified< -6.0AutoDock Vina
Nitric Oxide Synthase 3 (NOS3)Not Specified< -6.0AutoDock Vina
Growth Factor Receptor-Bound Protein 2 (GRB2)Not Specified< -6.0AutoDock Vina
Rhoifolin Butyrylcholinesterase (BChE)Not SpecifiedGood Binding AffinityIn-silico Molecular Docking
α-AmylaseNot SpecifiedGood Binding AffinityIn-silico Molecular Docking
NADPH oxidaseNot SpecifiedGood Binding AffinityIn-silico Molecular Docking

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines the generalized steps involved in the molecular docking studies cited in this guide. Specific parameters may vary depending on the software and the specific research objectives.

1. Preparation of the Receptor (Protein)

  • Retrieval of Protein Structure : The three-dimensional crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation : The downloaded protein structure is prepared for docking. This process generally includes:

    • Removal of water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction being studied.

    • Addition of polar hydrogen atoms, which are often not resolved in crystal structures but are crucial for accurate interaction calculations.

    • Assignment of partial charges to each atom of the protein.

    • Repair of any missing side chains or loops in the protein structure.

    • Energy minimization of the protein structure to relieve any steric clashes and to obtain a low-energy conformation.

2. Preparation of the Ligand (Flavonoid)

  • Ligand Structure Retrieval : The 2D or 3D structure of the flavonoid (e.g., neohesperidin, naringin, rhoifolin) is obtained from chemical databases such as PubChem.

  • Ligand Preparation : The ligand structure is prepared for docking, which involves:

    • Conversion of the 2D structure to a 3D conformation.

    • Addition of hydrogen atoms.

    • Assignment of partial charges.

    • Energy minimization to obtain a stable, low-energy conformation.

    • Definition of rotatable bonds to allow for conformational flexibility during the docking process.

3. Grid Generation and Binding Site Definition

  • A three-dimensional grid is generated around the active site of the target protein. This grid defines the space in which the ligand will be allowed to move and rotate during the docking simulation.

  • The center of the grid is typically defined by the coordinates of the co-crystallized ligand (if available) or by identifying the key amino acid residues of the binding pocket.

4. Molecular Docking Simulation

  • The prepared ligand is placed into the defined grid box, and a docking algorithm is used to explore various possible binding poses of the ligand within the protein's active site.

  • Commonly used docking programs include AutoDock Vina, Glide (Schrödinger), and MOE (Molecular Operating Environment). These programs employ different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to find the optimal binding conformation.

5. Scoring and Analysis of Results

  • Each generated binding pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function considers various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

  • The poses are ranked based on their docking scores, with the lowest energy score representing the most favorable binding mode.

  • The best-ranked pose is then analyzed to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the flavonoid and the amino acid residues of the protein's active site. Visualization software such as PyMOL or Chimera is often used for this purpose.

Mandatory Visualization

Experimental Workflow for Comparative Docking Studies

G Experimental Workflow for Comparative Docking Studies cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison p_retrieval 1. Retrieve Protein Structures (e.g., from PDB) p_prep 2. Prepare Proteins (Remove water, add hydrogens, assign charges) p_retrieval->p_prep grid 5. Define Binding Site & Grid Generation p_prep->grid l_retrieval 3. Retrieve Ligand Structures (e.g., Neohesperidin, Naringin, Rhoifolin) l_prep 4. Prepare Ligands (3D conversion, add hydrogens, assign charges) l_retrieval->l_prep l_prep->grid docking 6. Perform Molecular Docking (e.g., AutoDock Vina, Glide) grid->docking scoring 7. Score & Rank Binding Poses docking->scoring analysis 8. Analyze Interactions (Hydrogen bonds, hydrophobic interactions) scoring->analysis comparison 9. Comparative Analysis of Results analysis->comparison

Caption: A generalized workflow for in silico comparative molecular docking studies.

TLR4 Signaling Pathway

TLR4_Signaling TLR4 Signaling Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: A simplified representation of the MyD88-dependent TLR4 signaling cascade.[1][2][3][4]

mTOR Signaling Pathway

mTOR_Signaling mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibits PTP1B_Insulin_Signaling Role of PTP1B in Insulin Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor P_Insulin_Receptor Phosphorylated IR Insulin_Receptor->P_Insulin_Receptor autophosphorylation IRS IRS Proteins P_Insulin_Receptor->IRS PTP1B PTP1B P_Insulin_Receptor->PTP1B PI3K_AKT PI3K/Akt Pathway IRS->PI3K_AKT GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 PTP1B->Insulin_Receptor dephosphorylates

References

Head-to-head comparison of chemical and enzymatic synthesis of neohesperidose.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and the sciences, the synthesis of neohesperidose, a disaccharide with significant applications in the food and pharmaceutical industries, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols to inform methodology selection.

This compound, the sugar moiety of several flavonoids, is a key precursor in the synthesis of the intense sweetener Neohesperidin Dihydrochalcone (NHDC). Its efficient production is therefore of considerable interest. This comparison guide delves into the quantitative and qualitative differences between the established chemical synthesis and the increasingly popular enzymatic synthesis of this valuable disaccharide.

At a Glance: Comparing Synthesis Strategies

ParameterChemical Synthesis (Acetolysis of Naringin)Enzymatic Synthesis (Reverse Hydrolysis)
Overall Yield ~43%Up to 36.1% (for a similar rhamnosylated product)
Reaction Specificity Lower, risk of side products and anomersHigh regio- and stereospecificity
Reaction Conditions Harsh (strong acids, high temperatures)Mild (physiological pH and temperature)
Environmental Impact Use of hazardous reagents and solventsGreener approach with biodegradable catalysts
Downstream Processing Complex purification (chromatography)Simpler product isolation
Catalyst Chemical reagents (e.g., acetic anhydride, sulfuric acid)Enzymes (e.g., α-L-rhamnosidase)

In-Depth Analysis

Chemical Synthesis: The Established Route

The chemical synthesis of this compound is often achieved through the acetolysis of naringin, a readily available flavonoid. This multi-step process, while effective, is characterized by its use of harsh reagents and demanding reaction conditions.

A reported three-step synthesis starting from naringin achieves an overall yield of approximately 43%. The process involves the protection of hydroxyl groups, glycosidic bond cleavage, and subsequent deprotection steps. While this method can produce significant quantities of the desired product, it is often hampered by the formation of side products and anomeric mixtures, necessitating extensive chromatographic purification. This not only increases the production time and cost but also has a considerable environmental footprint due to the use of organic solvents and corrosive acids.

Enzymatic Synthesis: A Greener and More Specific Alternative

Enzymatic synthesis offers a more elegant and environmentally benign approach to producing this compound. This method leverages the high specificity of enzymes, such as glycosidases, to catalyze the formation of the desired glycosidic bond under mild, aqueous conditions.

One promising enzymatic strategy is reverse hydrolysis, where a glycosidase is used to synthesize a glycoside from a monosaccharide donor and an acceptor. For instance, an α-L-rhamnosidase can be employed to couple L-rhamnose to a glucose acceptor. Studies on the enzymatic synthesis of similar rhamnose-containing chemicals have demonstrated yields of up to 36.1%. The key advantages of this method are the exceptional regio- and stereoselectivity, which minimizes the formation of byproducts and simplifies downstream processing. Furthermore, the use of biodegradable enzymes as catalysts aligns with the principles of green chemistry.

Another enzymatic approach involves the selective hydrolysis of a suitable precursor. For example, the enzyme naringinase, which contains both α-L-rhamnosidase and β-D-glucosidase activities, can be modified to selectively cleave the terminal rhamnose from naringin, yielding prunin. By selectively inactivating the β-D-glucosidase activity, a high retention of α-L-rhamnosidase activity (78%) can be achieved, allowing for the targeted production of the desired glycoside.

Experimental Protocols

Chemical Synthesis: Acetolysis of Naringin

This protocol is a summarized representation based on established chemical synthesis methods.

Materials: Naringin, acetic anhydride, sulfuric acid, sodium bicarbonate, silica gel for chromatography, organic solvents (e.g., ethyl acetate, hexane).

Procedure:

  • Acetylation: Naringin is treated with an excess of acetic anhydride in the presence of a catalytic amount of sulfuric acid to protect all hydroxyl groups.

  • Acetolysis: The peracetylated naringin is then subjected to acetolysis to cleave the aglycone, yielding the peracetylated this compound.

  • Deprotection: The acetyl groups are removed by hydrolysis with a base, such as sodium bicarbonate, to yield free this compound.

  • Purification: The crude product is purified by silica gel column chromatography to separate the desired this compound from byproducts.

Enzymatic Synthesis: Reverse Hydrolysis using α-L-Rhamnosidase

This protocol is a generalized representation based on enzymatic synthesis principles.

Materials: L-rhamnose (donor), D-glucose (acceptor), recombinant α-L-rhamnosidase, buffer solution (e.g., phosphate buffer at pH 6.5), equipment for incubation and product analysis (e.g., HPLC).

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing L-rhamnose and D-glucose in a suitable buffer.

  • Enzyme Addition: A purified and characterized α-L-rhamnosidase is added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 55°C) for a specific duration (e.g., 48 hours), with gentle agitation.

  • Reaction Termination: The enzyme is denatured by heating to stop the reaction.

  • Product Isolation and Purification: The reaction mixture is filtered, and the product, this compound, is isolated and purified, often through simpler methods than those required for chemical synthesis, such as size-exclusion chromatography or crystallization.

Visualizing the Synthesis Workflows

To further clarify the distinct processes, the following diagrams illustrate the workflows for both chemical and enzymatic synthesis.

Chemical_Synthesis_Workflow Naringin Naringin Acetylation Acetylation (Acetic Anhydride, H₂SO₄) Naringin->Acetylation Peracetylated_Naringin Peracetylated Naringin Acetylation->Peracetylated_Naringin Acetolysis Acetolysis Peracetylated_Naringin->Acetolysis Peracetylated_this compound Peracetylated this compound Acetolysis->Peracetylated_this compound Deprotection Deprotection (NaHCO₃) Peracetylated_this compound->Deprotection Crude_this compound Crude this compound Deprotection->Crude_this compound Purification Chromatographic Purification Crude_this compound->Purification This compound Pure this compound Purification->this compound

Chemical Synthesis Workflow

Enzymatic_Synthesis_Workflow Substrates L-Rhamnose + D-Glucose Enzymatic_Reaction Enzymatic Reaction (α-L-Rhamnosidase, Buffer) Substrates->Enzymatic_Reaction Reaction_Mixture Reaction Mixture Enzymatic_Reaction->Reaction_Mixture Reaction_Termination Reaction Termination (Heat) Reaction_Mixture->Reaction_Termination Terminated_Mixture Terminated Mixture Reaction_Termination->Terminated_Mixture Purification Product Isolation & Purification Terminated_Mixture->Purification This compound Pure this compound Purification->this compound

Enzymatic Synthesis Workflow

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific priorities of the researcher or manufacturer. Chemical synthesis, while offering a potentially higher overall yield in some reported cases, comes with the drawbacks of harsh reaction conditions, environmental concerns, and complex purification procedures. In contrast, enzymatic synthesis provides a highly specific, environmentally friendly, and often more straightforward route to the final product, albeit with potentially lower reported yields for similar, but not identical, products. As enzyme engineering and biocatalytic process optimization continue to advance, the efficiency and economic viability of enzymatic synthesis are expected to further improve, making it an increasingly attractive option for the production of this compound and other valuable glycosides.

Validating the Structure of Novel Neohesperidosides: A 2D NMR-Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel natural products is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for validating the structure of novel neohesperidosides, a class of flavonoid glycosides with significant biological activities. We present supporting experimental data for a recently identified kaempferol 3-O-β-neohesperidoside derivative, detail the experimental protocols for crucial 2D NMR experiments, and offer visualizations to clarify the analytical workflow.

Performance Comparison: 2D NMR vs. Alternative Methods

The structural validation of novel neohesperidosides relies on a combination of spectroscopic techniques. While 2D NMR is often central to this process, other methods provide complementary and sometimes essential information. The following table objectively compares the performance of 2D NMR with Mass Spectrometry, UV-Vis Spectroscopy, and X-ray Crystallography.

Feature2D NMR (COSY, HSQC, HMBC)Mass Spectrometry (MS/MS)UV-Vis SpectroscopyX-ray Crystallography
Primary Function Provides detailed atom-by-atom connectivity and spatial relationships.[1]Determines molecular weight and fragmentation patterns.[2][3]Provides information about the flavonoid's basic skeleton and hydroxylation pattern.[4][5][6][7][8]Determines the precise three-dimensional atomic arrangement in a crystal.[9]
Information Richness Very HighHighLow to ModerateVery High
Sample Requirement Milligram quantities, non-destructive.Microgram to nanogram quantities, destructive.Microgram quantities, non-destructive.Requires a high-quality single crystal, which can be difficult to obtain.[9]
Structure Elucidation Can fully elucidate complex structures, including stereochemistry.[1]Provides partial structural information; cannot distinguish isomers without standards.[3]Suggests the class of flavonoid but is insufficient for full structure determination.[5]Provides the absolute structure, but the molecule must be crystallizable.[9]
Key Advantages Unambiguous connectivity information, non-destructive.High sensitivity, provides molecular formula.Rapid and simple, good for initial screening.Provides the definitive 3D structure.
Key Disadvantages Lower sensitivity than MS, can be time-consuming.Fragmentation can be complex to interpret, isomeric differentiation is challenging.[3]Limited structural information.[5]Crystal growth can be a major bottleneck.[10][11]

Experimental Data: 2D NMR for a Novel Neohesperidoside

The following tables summarize the 1D and 2D NMR data for a novel kaempferol 3-O-β-neohesperidoside derivative, kaempferol 3-O-β-neohesperidoside-7-O-[2-O-(cis-p-coumaroyl)-3-O-β-d-glucopyranosyl]-β-d-glucopyranoside, as reported in the literature. This data showcases the power of 2D NMR in assigning the complex structure of a new natural product.

Table 1: 1H NMR (600 MHz, DMSO-d6) and 13C NMR (150 MHz, DMSO-d6) Data for the Novel Neohesperidoside

PositionδH (ppm), J (Hz)δC (ppm)Key HMBC CorrelationsKey COSY Correlations
Aglycone (Kaempferol)
2-156.4--
3-133.2--
4-177.4--
512.63 (s)161.2C-4, C-6, C-10-
66.21 (d, 2.0)99.8C-5, C-7, C-8, C-10H-8
7-164.3--
86.45 (d, 2.0)94.9C-6, C-7, C-9, C-10H-6
9-156.7--
10-104.1--
1'-120.9--
2'8.04 (d, 8.8)130.9C-2, C-4', C-6'H-3'
3'6.92 (d, 8.8)115.1C-1', C-2', C-4', C-5'H-2'
4'-160.1--
5'6.92 (d, 8.8)115.1C-1', C-3', C-4'H-6'
6'8.04 (d, 8.8)130.9C-2, C-2', C-4'H-5'
Neohesperidoside at C-3
1''5.46 (d, 7.8)100.8C-3H-2''
2''3.49 (m)76.5C-1''', C-3''H-1'', H-3''
3''3.45 (m)77.0C-2'', C-4''H-2'', H-4''
4''3.15 (m)69.6C-3'', C-5''H-3'', H-5''
5''3.11 (m)75.9C-4'', C-6''H-4''
6''a3.55 (m)66.9C-4'', C-5''H-6''b
6''b3.38 (m)C-4'', C-5''H-6''a
1'''5.06 (s)100.8C-2''H-2'''
2'''3.69 (m)68.2C-1''', C-3'''H-1''', H-3'''
3'''3.40 (m)70.4C-2''', C-4'''H-2''', H-4'''
4'''3.12 (m)71.8C-3''', C-5'''H-3''', H-5'''
5'''3.42 (m)69.3C-4''', C-6'''H-4'''
6'''1.09 (d, 6.2)17.8C-4''', C-5'''-
Glucosyl at C-7
1''''5.10 (d, 7.6)100.0C-7H-2''''
...............

Data extracted and compiled from a published research article on novel flavonoids.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are the standard protocols for the key 2D NMR experiments used in the structural elucidation of neohesperidosides.

Sample Preparation

A pure sample of the novel neohesperidoside (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-d6 or Methanol-d4). The solution is then transferred to a 5 mm NMR tube.

1H-1H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for establishing the spin systems of the sugar moieties and the aromatic rings of the aglycone.

  • Pulse Program: A standard COSY-90 or DQF-COSY pulse sequence is used.

  • Acquisition Parameters:

    • Spectral Width: Typically 10-12 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t1).

    • Number of Scans: 4-16 per increment.

    • Relaxation Delay: 1-2 seconds.

1H-13C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly attached to carbons, providing a map of all C-H bonds in the molecule.

  • Pulse Program: A standard HSQC or edited HSQC (which distinguishes CH, CH2, and CH3 groups) pulse sequence is used.

  • Acquisition Parameters:

    • Spectral Width (1H): 10-12 ppm.

    • Spectral Width (13C): 180-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t1).

    • Number of Scans: 8-32 per increment.

    • Relaxation Delay: 1.5-2.5 seconds.

1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different structural fragments, such as linking the sugar units to the aglycone and determining the glycosylation positions.

  • Pulse Program: A standard HMBC pulse sequence is used.

  • Acquisition Parameters:

    • Spectral Width (1H): 10-12 ppm.

    • Spectral Width (13C): 180-200 ppm.

    • Number of Increments: 256-512 in the indirect dimension (t1).

    • Number of Scans: 16-64 per increment.

    • Relaxation Delay: 2-3 seconds.

    • Long-range coupling constant (nJCH): Optimized for 4-8 Hz.

Visualizing the Workflow and Structural Relationships

To further clarify the process of validating a novel neohesperidoside structure, the following diagrams illustrate the experimental workflow and the logical relationships between different analytical techniques.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation extraction Plant Material Extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Isolated Pure Compound chromatography->pure_compound oneD_NMR 1D NMR (1H, 13C) pure_compound->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) pure_compound->twoD_NMR MS Mass Spectrometry (HR-ESI-MS) pure_compound->MS UV_Vis UV-Vis Spectroscopy pure_compound->UV_Vis data_integration Data Integration & Interpretation oneD_NMR->data_integration twoD_NMR->data_integration MS->data_integration UV_Vis->data_integration structure_proposal Proposed Structure data_integration->structure_proposal final_structure Validated Structure structure_proposal->final_structure

A typical experimental workflow for the isolation and structural validation of a novel neohesperidoside.

logical_relationships NMR 2D NMR Structure Novel Neohesperidoside Structure NMR->Structure Connectivity MS Mass Spectrometry MS->Structure Molecular Formula UV UV-Vis Spectroscopy UV->Structure Basic Skeleton Xray X-ray Crystallography Xray->Structure Absolute 3D Structure Structure->NMR Confirms Structure->MS Confirms Structure->UV Confirms

Logical relationships between analytical techniques in structural elucidation.

References

A Comparative Analysis of the Anti-inflammatory Properties of Neohesperidin and Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory effects of neohesperidin and hesperidin, supported by experimental data and mechanistic insights.

Introduction

Neohesperidin and hesperidin, two prominent flavanone glycosides predominantly found in citrus fruits, have garnered significant attention for their potential therapeutic applications, particularly for their anti-inflammatory properties. Both compounds share a similar chemical backbone but differ in the glycosidic linkage to the flavonoid structure, a variation that can influence their bioavailability and biological activity. This guide provides an objective comparison of the anti-inflammatory effects of neohesperidin and hesperidin, presenting quantitative data from various in vitro and in vivo studies, detailing key experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation: Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of neohesperidin and hesperidin, focusing on their ability to inhibit key inflammatory mediators and enzymes.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundCell LineStimulantCytokineConcentration% Inhibition / EffectReference
Neohesperidin Human Rheumatoid Arthritis Fibroblast-like SynoviocytesTNF-αIL-1β, IL-6, IL-8, TNF-αNot specifiedDecrease in levels[1][2]
Macrophage and Adipocyte CulturesNot specifiedTNF-α, IL-6Not specifiedSignificant reduction[2]
Caco-2 cellsIL-1β (25 ng/mL)IL-6, IL-810 µMDecrease in release[3][4]
Hesperidin RAW 264.7 MacrophagesLPSTNF-α, IL-650 µMSuppression of production[5]
Human Osteoarthritis ChondrocytesIL-1βIL-6Not specifiedMarked reduction[6][7][8]
Caco-2 cellsIL-1β (25 ng/mL)IL-6, IL-810 µMDecrease in release[3][4]

Table 2: Inhibition of Inflammatory Enzymes and Other Markers

CompoundAssayTargetIC50 Value / % InhibitionReference
Neohesperidin Protease Inhibition AssayProteaseIC50: 16.4 µM[9]
Bovine Serum Albumin (BSA) Denaturation AssayProtein DenaturationIC50: 10.7 µM[9]
COX-1 Inhibition AssayCOX-1~50% inhibition[10]
COX-2 Inhibition AssayCOX-2~50% inhibition[10]
Hesperidin Protease Inhibition AssayProteaseIC50: 18.2 µM[9]
Bovine Serum Albumin (BSA) Denaturation AssayProtein DenaturationIC50: 12.3 µM[9]
COX-1 Inhibition AssayCOX-1~50% inhibition[10]
COX-2 Inhibition AssayCOX-2~50% inhibition[10]

Mechanistic Insights: Signaling Pathways

Both neohesperidin and hesperidin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Both neohesperidin and hesperidin have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[11][12][13][14]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_degradation IkB->IkB_degradation degradation NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocation IkB_NF_kB IκB-NF-κB Complex IkB_NF_kB->NF_kB releases DNA DNA NF_kB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Pro_inflammatory_Genes induces Neohesperidin_Hesperidin Neohesperidin / Hesperidin Neohesperidin_Hesperidin->IKK_complex inhibit

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key components of this pathway include p38 MAPK, ERK1/2, and JNK. Neohesperidin and hesperidin have been demonstrated to inhibit the phosphorylation and activation of these kinases, leading to a reduction in the inflammatory response.[15][16][17][18]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases activates p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates p_p38 p-p38 p38_MAPK->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors activate p_ERK->Transcription_Factors activate p_JNK->Transcription_Factors activate Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes induce Neohesperidin_Hesperidin Neohesperidin / Hesperidin Neohesperidin_Hesperidin->Upstream_Kinases inhibit

Figure 2: Inhibition of the MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to assess the anti-inflammatory effects of neohesperidin and hesperidin.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Stimulation:

  • Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.[5][19][20]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).[21][22]

2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of neohesperidin or hesperidin for 1-2 hours.

    • Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is read using a microplate reader.[19][23]

3. Western Blot Analysis for MAPK Pathway Proteins (e.g., p-p38):

  • Method: Western Blotting.

  • Procedure:

    • Cells are treated with neohesperidin or hesperidin and/or LPS as described above.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total p38 and phosphorylated p38 (p-p38).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15][16][18][24]

4. NF-κB Luciferase Reporter Assay:

  • Method: Luciferase Reporter Gene Assay.

  • Procedure:

    • Cells (e.g., HEK293T) are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Transfected cells are pre-treated with neohesperidin or hesperidin before stimulation with an NF-κB activator (e.g., TNF-α or PMA).

    • After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of the compounds on NF-κB transcriptional activity.[13][25][26][27][28]

Experimental_Workflow cluster_in_vitro In Vitro Anti-inflammatory Assessment cluster_assays Assays Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Pre_treatment 2. Pre-treatment (Neohesperidin or Hesperidin) Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Data_Collection 4. Data Collection Stimulation->Data_Collection ELISA ELISA (TNF-α, IL-6) Data_Collection->ELISA Western_Blot Western Blot (p-p38, etc.) Data_Collection->Western_Blot Luciferase_Assay Luciferase Assay (NF-κB activity) Data_Collection->Luciferase_Assay

Figure 3: General experimental workflow for in vitro studies.

Conclusion

References

A Comparative Analysis of the Gustatory Profiles of Neohesperidosides and Rutinosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis reveals distinct taste profiles between two classes of flavonoid glycosides: neohesperidosides and rutinosides. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to objectively compare their gustatory characteristics, providing detailed experimental methodologies and illustrating the underlying biological pathways. The primary distinction lies in the linkage of the sugar moiety, which significantly impacts the perception of bitterness.

Unraveling the Taste: Bitter vs. Non-Bitter Moieties

Neohesperidosides are flavonoid glycosides characterized by a disaccharide neohesperidose, which is composed of rhamnose and glucose linked via an α-1,2 glycosidic bond. This specific structural feature is a key determinant of their predominantly bitter taste.[1] Prominent examples found in citrus fruits include naringin and neohesperidin, which are well-known for contributing to the bitter taste of grapefruit and other citrus varieties.[1]

In contrast, rutinosides possess a rutinose disaccharide, where rhamnose and glucose are linked by an α-1,6 glycosidic bond. This alteration in the glycosidic linkage generally results in a tasteless compound.[1] For instance, hesperidin, a flavanone 7-O-rutinoside, is notably tasteless.[1] However, the taste profile of rutinosides can be influenced by the aglycone to which the sugar is attached. Quercetin-3-O-rutinoside, commonly known as rutin, has been reported to contribute to both bitterness and astringency in certain food systems, such as green tea.[2][3][4]

Quantitative Taste Profile Comparison

The following table summarizes the available quantitative data on the taste profiles of representative neohesperidosides and rutinosides. It is important to note that direct comparative studies under identical conditions are limited, and the perception of taste can be influenced by the food matrix and individual sensitivity.

Compound ClassRepresentative CompoundPredominant TasteBitterness Threshold (in water)Other Sensory NotesSource(s)
Neohesperidoside NaringinBitter~20 mg/L-[5][6]
Rutinoside HesperidinTastelessNot applicable-[1]
Rutinoside Quercetin-3-O-rutinoside (Rutin)Mildly Bitter/AstringentNot well-defined in water; contributes to bitterness and astringency in complex matricesMildly astringent[2][3][4]

Experimental Protocols for Sensory Evaluation

The assessment of bitterness and other taste attributes of neohesperidosides and rutinosides relies on standardized sensory evaluation methodologies. The following is a generalized protocol for conducting such an analysis with a trained sensory panel.

Objective: To quantitatively determine and compare the bitterness intensity and other taste attributes of a neohesperidoside (e.g., naringin) and a rutinoside (e.g., rutin) in an aqueous solution.

1. Panelist Selection and Training:

  • Selection: Recruit 10-15 individuals based on their sensory acuity, ability to discriminate basic tastes (sweet, sour, salty, bitter, umami), and verbal fluency.

  • Training: Conduct several training sessions to familiarize panelists with the sensory attributes of bitterness and astringency using reference standards (e.g., caffeine for bitterness, alum for astringency). Panelists should be trained to use a rating scale consistently.

2. Sample Preparation:

  • Prepare stock solutions of the neohesperidoside and rutinoside in purified, deionized water.

  • Create a series of dilutions for each compound to be tested. Concentrations should span the expected detection threshold and a range of suprathreshold intensities.

  • All samples should be prepared fresh on the day of testing and presented at a controlled temperature (e.g., 20-22°C) in identical, odor-free containers labeled with random three-digit codes.

3. Tasting Procedure:

  • Panelists should be seated in individual sensory booths under neutral lighting to minimize distractions.

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

  • The presentation order of the samples should be randomized for each panelist to avoid order effects.

  • For each sample, panelists should take a small amount into their mouth, swirl it for a defined period (e.g., 10 seconds), and then expectorate.

4. Data Collection:

  • Panelists will rate the intensity of bitterness, astringency, and any other perceived taste attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS). A common scale ranges from 0 ("not perceived") to 10 ("extremely intense").

  • Data is collected using sensory evaluation software or on standardized paper ballots.

5. Data Analysis:

  • The intensity ratings for each attribute are averaged across all panelists for each sample.

  • Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the perceived intensities between the different compounds and concentrations.

  • Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific samples differ from each other.

Signaling Pathway for Bitter Taste Perception

The perception of bitterness is initiated by the binding of bitter compounds, such as neohesperidosides, to a family of G-protein coupled receptors known as Taste 2 Receptors (T2Rs), which are located on the surface of taste receptor cells within the taste buds. This binding event triggers an intracellular signaling cascade, leading to the sensation of bitterness.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Compound Bitter Compound (e.g., Neohesperidoside) T2R Taste 2 Receptor (T2R) Bitter_Compound->T2R Binds to G_protein Gustducin (Gαβγ) T2R->G_protein Activates G_alpha Gα-gustducin G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C-β2 (PLCβ2) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release ER->Ca_release TRPM5 TRPM5 Channel (opens) Ca_release->TRPM5 Activates Na_influx TRPM5->Na_influx Depolarization Cell Depolarization Na_influx->Depolarization ATP_release Depolarization->ATP_release Neurotransmitter Neurotransmitter Release to Nerve ATP_release->Neurotransmitter

Figure 1. Simplified signaling pathway for bitter taste perception.

References

A Comparative Guide to Bioassays for Screening Neohesperidin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of bioassays for screening the bioactivity of neohesperidin, a flavanone glycoside predominantly found in citrus fruits. Neohesperidin has garnered significant interest for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and osteogenic properties. The selection of a suitable bioassay is critical for the efficient screening and development of neohesperidin-based therapeutics. This document presents a comparative analysis of commonly employed bioassays for each of these key bioactivities, supported by experimental data and detailed protocols.

I. Antioxidant Activity

The antioxidant capacity of neohesperidin is a cornerstone of its therapeutic potential. Here, we compare two widely used in vitro assays for evaluating radical scavenging activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Data Presentation: Comparison of Antioxidant Assays
BioassayPrincipleEndpoint MeasurementNeohesperidin Activity (IC50)Key AdvantagesKey Limitations
DPPH Assay Reduction of the stable DPPH radical by an antioxidant.Colorimetric (decrease in absorbance at 517 nm).Reported values vary, typically in the range of 10-50 µM.Simple, rapid, and cost-effective.Can be subject to interference from compounds that absorb at 517 nm. Some antioxidants react slowly with DPPH.
ABTS Assay Reduction of the ABTS radical cation (ABTS•+) by an antioxidant.Colorimetric (decrease in absorbance at 734 nm).Generally shows higher activity (lower IC50) compared to DPPH, often in the range of 5-20 µM.Applicable to both hydrophilic and lipophilic antioxidants. Less susceptible to interference.The ABTS radical is not naturally occurring, which may limit its biological relevance.
Experimental Protocols

1. DPPH Radical Scavenging Assay

  • Reagents: DPPH solution (0.1 mM in methanol), methanol, neohesperidin standard solutions (various concentrations), positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare a series of neohesperidin standard solutions in methanol.

    • In a 96-well plate, add 100 µL of each standard solution or control to respective wells.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of neohesperidin.

2. ABTS Radical Cation Decolorization Assay

  • Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), phosphate-buffered saline (PBS, pH 7.4), neohesperidin standard solutions, positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of neohesperidin standard solutions.

    • In a 96-well plate, add 10 µL of each standard solution or control to respective wells.

    • Add 190 µL of the diluted ABTS radical solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

II. Anti-inflammatory Activity

Neohesperidin has demonstrated potent anti-inflammatory effects. This section compares two common cell-based assays used to screen for this activity: the Nitric Oxide (NO) Inhibition Assay and the TNF-α (Tumor Necrosis Factor-alpha) Inhibition Assay.

Data Presentation: Comparison of Anti-inflammatory Assays
BioassayCell LinePrincipleEndpoint MeasurementNeohesperidin Activity (IC50)Key AdvantagesKey Limitations
Nitric Oxide (NO) Inhibition Assay RAW 264.7 macrophagesMeasurement of the inhibition of nitric oxide production induced by lipopolysaccharide (LPS).Colorimetric (Griess reagent).Reported IC50 values are typically in the range of 20-100 µM.High-throughput, cost-effective, and reproducible.Measures an indirect marker of inflammation; does not identify the specific target in the inflammatory pathway.
TNF-α Inhibition Assay RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)Measurement of the inhibition of the pro-inflammatory cytokine TNF-α production induced by LPS.ELISA (Enzyme-Linked Immunosorbent Assay).Generally exhibits potent inhibition with IC50 values often below 20 µM.Measures a key pro-inflammatory cytokine, providing more specific information on the mechanism of action.More complex, time-consuming, and expensive than the NO assay.
Experimental Protocols

1. Nitric Oxide (NO) Inhibition Assay

  • Cell Line: RAW 264.7 macrophages.

  • Reagents: DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), neohesperidin.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of neohesperidin for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the concentration of nitrite.

    • Calculate the percentage of NO inhibition and the IC50 value.

2. TNF-α Inhibition Assay

  • Cell Line: RAW 264.7 macrophages.

  • Reagents: DMEM medium, FBS, penicillin-streptomycin, LPS, neohesperidin, TNF-α ELISA kit.

  • Procedure:

    • Follow steps 1-4 of the NO Inhibition Assay protocol.

    • Measure the concentration of TNF-α in the collected cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of TNF-α inhibition and the IC50 value.

III. Osteogenic Activity

Recent studies have highlighted the potential of neohesperidin in promoting bone formation. This section compares two fundamental assays for assessing osteogenic differentiation: the Alkaline Phosphatase (ALP) Activity Assay and Alizarin Red S Staining for mineralization.

Data Presentation: Comparison of Osteogenic Assays
BioassayCell LinePrincipleEndpoint MeasurementNeohesperidin EffectKey AdvantagesKey Limitations
Alkaline Phosphatase (ALP) Activity Assay Osteoblastic cells (e.g., MC3T3-E1) or mesenchymal stem cells (MSCs)Measurement of the activity of ALP, an early marker of osteoblast differentiation.Colorimetric (conversion of p-nitrophenyl phosphate to p-nitrophenol).Dose-dependently increases ALP activity, with significant effects observed at concentrations around 10-50 µM.Quantitative, sensitive, and reflects an early stage of osteogenesis.ALP activity can be transient and may not always correlate with later stages of mineralization.
Alizarin Red S Staining Osteoblastic cells or MSCsStaining of calcium deposits, indicating extracellular matrix mineralization, a late marker of osteogenesis.Colorimetric (quantification of the extracted stain).Increases the formation of mineralized nodules in a dose-dependent manner.Provides a direct measure of bone matrix formation.A late-stage marker, requiring longer culture periods. Quantification can be less precise than enzymatic assays.
Experimental Protocols

1. Alkaline Phosphatase (ALP) Activity Assay

  • Cell Line: MC3T3-E1 osteoblast precursor cells.

  • Reagents: α-MEM medium, FBS, penicillin-streptomycin, ascorbic acid, β-glycerophosphate, neohesperidin, p-nitrophenyl phosphate (pNPP) substrate, cell lysis buffer.

  • Procedure:

    • Seed MC3T3-E1 cells in a 24-well plate and culture until confluent.

    • Induce osteogenic differentiation by culturing the cells in osteogenic medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of neohesperidin for 7-14 days.

    • Wash the cells with PBS and lyse them with a suitable lysis buffer.

    • Incubate the cell lysate with pNPP substrate solution.

    • Stop the reaction with NaOH and measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of the cell lysate.

2. Alizarin Red S Staining for Mineralization

  • Cell Line: MC3T3-E1 osteoblast precursor cells.

  • Reagents: Osteogenic medium, neohesperidin, 4% paraformaldehyde, Alizarin Red S solution (2%, pH 4.2), 10% acetic acid, 10% ammonium hydroxide.

  • Procedure:

    • Induce osteogenic differentiation as described in the ALP activity assay for 21-28 days.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash with deionized water and stain with Alizarin Red S solution for 20 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

    • For quantification, destain the cells with 10% acetic acid, followed by neutralization with 10% ammonium hydroxide.

    • Measure the absorbance of the extracted stain at 405 nm.

Mandatory Visualizations

Experimental Workflow Diagram

G General Bioassay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare Neohesperidin Solutions treatment Treat Cells with Neohesperidin prep_sample->treatment prep_cells Culture and Seed Cells prep_cells->treatment prep_reagents Prepare Assay Reagents induce Induce with Stimulant (e.g., LPS) prep_reagents->induce treatment->induce incubation Incubate for Specified Time measure Measure Endpoint (e.g., Absorbance) incubation->measure induce->incubation calculate Calculate % Inhibition / Activity measure->calculate determine_ic50 Determine IC50 / EC50 calculate->determine_ic50

Caption: General workflow for in vitro bioassays.

Wnt/β-catenin Signaling Pathway Diagram

G Neohesperidin and the Wnt/β-catenin Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (Axin, APC, GSK-3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Dsh->destruction_complex Inhibits beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus Translocates osteogenic_genes Osteogenic Gene Transcription (e.g., Runx2, ALP) TCF_LEF TCF/LEF TCF_LEF->osteogenic_genes Activates Neohesperidin Neohesperidin Neohesperidin->Wnt Promotes

Caption: Role of Neohesperidin in Wnt/β-catenin signaling.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Neohesperidose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Neohesperidose, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1][2] The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area. A dust mask may be used if creating aerosols.
Cell culture and in vitro assays Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required. Work should be performed in a biological safety cabinet.
Animal studies Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat or disposable gown.Dependent on the nature of the procedure and potential for aerosol generation.
Cleaning and spill response Chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat or disposable gown.Not generally required for small spills. For larger spills, a respirator may be necessary depending on the extent of airborne particles.

Experimental Protocols: A General Workflow for In Vitro Studies

The following is a generalized workflow for an in vitro experiment involving the preparation of a this compound stock solution and its application to a cell culture.

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture Treatment weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) weigh->dissolve sterilize Sterile filter the stock solution dissolve->sterilize store_stock Store stock solution at -20°C sterilize->store_stock prepare_media Prepare cell culture media with desired this compound concentration store_stock->prepare_media Dilute stock solution treat_cells Add medicated media to cells prepare_media->treat_cells incubate Incubate cells for desired time treat_cells->incubate analyze Analyze cellular response incubate->analyze

Caption: A generalized workflow for preparing a this compound solution and treating cell cultures.

Operational Plan: Safe Handling and Storage

Handling:

  • Avoid contact with eyes and skin.[3]

  • Avoid inhalation of dust or aerosols.[3][4]

  • Handle in a well-ventilated area. For procedures that may generate dust, use a fume hood.[1]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a dry and cool place.[1][4]

  • Store away from incompatible materials.

Disposal Plan

Waste Generation:

  • Solid Waste: Unused this compound powder, contaminated gloves, and labware.

  • Liquid Waste: Unused stock solutions and cell culture media containing this compound.

Disposal Procedures:

  • Solid Waste: Collect in a designated, labeled waste container. Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Liquid Waste: Collect in a designated, labeled waste container. Dispose of in accordance with local, state, and federal regulations. For small quantities in academic labs, consult your institution's chemical safety office for specific guidance, which may include treatment as non-hazardous waste.

Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.[1][2][3][4][6]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。